Ciprofloxacin hydrochloride monohydrate

Catalog No.
S523836
CAS No.
86393-32-0
M.F
C17H21ClFN3O4
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciprofloxacin hydrochloride monohydrate

CAS Number

86393-32-0

Product Name

Ciprofloxacin hydrochloride monohydrate

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride

Molecular Formula

C17H21ClFN3O4

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2

InChI Key

ARPUHYJMCVWYCZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Anhydrous, Ciprofloxacin Hydrochloride, Bay 09867, Bay-09867, Bay09867, Ciprinol, Cipro, Ciprofloxacin, Ciprofloxacin Hydrochloride, Ciprofloxacin Hydrochloride Anhydrous, Ciprofloxacin Monohydrochloride Monohydrate, Hydrochloride Anhydrous, Ciprofloxacin, Hydrochloride, Ciprofloxacin, Monohydrate, Ciprofloxacin Monohydrochloride, Monohydrochloride Monohydrate, Ciprofloxacin

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl

The exact mass of the compound Ciloxan is 385.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ciprofloxacin hydrochloride monohydrate spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Techniques for Ciprofloxacin Analysis

Technique Core Application / Measured Parameter Key Experimental Details Representative Data / Findings
Terahertz Pulsed Spectroscopy (TPS) Identification of API in solid state; detection of crystal lattice vibrations [1] [2] Transmission mode; 120-2 cm⁻¹ range; 1.5 cm⁻¹ resolution; pellets with polyethylene [1] [2] Characteristic absorption spectra for Ciprofloxacin HCl monohydrate; peaks at 46 cm⁻¹ and 60 cm⁻¹ [1] [2]
Terahertz Pulsed Imaging (TPI) Non-destructive analysis of coating thickness & density distribution in tablets [1] [2] Reflection mode; point-to-point scan (100 μm step size); ~30 min/tablet [1] [2] 2D maps of coating thickness and internal density; identifies manufacturing process variations [1] [2]
FTIR (DRIFTS) Quantitative analysis in bulk drug and tablet dosage forms [3] DRIFT sampling; dilution in dry KBr; measurement of carbonyl peak area at ~1709 cm⁻¹ [3] Linear range: 0.3-1.5% w/w; correlation coefficient: 0.998; recovery: 98.76 ± 0.27% [3]
UV-VIS Spectrophotometry Quantification via charge-transfer complex formation [4] Reaction with sodium nitroprusside & NH₂OH in alkaline medium; measure absorbance at 440 nm [4] Linear range: 50-250 μg/mL; molar absorptivity: 364.48 L/mol·cm; LOD: ~9.2 μg/mL [4]
Solid-State NMR (¹³C CP-MAS) Differentiation between zwitterion, cationic, and anionic solid forms [5] Cross-polarization, magic-angle spinning at 10 kHz; referenced to glycine carbonyl (176.03 ppm) [5] Pronounced chemical shifts in carbonyl and aromatic regions differentiate protonation states [5]

Experimental Protocols

Here are detailed methodologies for two key spectroscopic techniques applicable to Ciprofloxacin Hydrochloride Monohydrate.

Protocol 1: UV-VIS Determination via Charge-Transfer Complex [4]

This method provides a straightforward and sensitive approach for quantifying ciprofloxacin in pharmaceutical preparations.

  • Reagents: Sodium nitroprusside (SNP, 0.4% w/v), Hydroxylamine hydrochloride (NH₂OH, 0.4% w/v), Sodium carbonate (Na₂CO₃, 8% w/v), and a standard Ciprofloxacin HCl solution (1000 μg/mL).
  • Procedure:
    • Transfer aliquots of standard drug solution (50-250 μg) into a series of 10 mL volumetric flasks.
    • To each flask, add 1.0 mL of SNP solution, 1.0 mL of NH₂OH solution, and 0.8 mL of Na₂CO₃ solution.
    • Shake the mixtures and let them stand at room temperature (26 ± 2°C) for 5 minutes for color development.
    • Dilute to volume with distilled water and mix well.
    • Measure the absorbance of the resulting yellow complex at 440 nm against a prepared reagent blank.
  • Method Validation: The method was validated showing a linear range of 50-250 μg/mL, with a correlation coefficient (r²) of 0.997. Precision (C.V.%) was excellent, ranging from 0.09% to 0.68% [4].
Protocol 2: Quantitative Analysis Using DRIFTS [3]

This method is suitable for the direct analysis of solid samples and is considered eco-friendly.

  • Sample Preparation:
    • Prepare solid-state samples by geometrically diluting the drug substance in dry potassium bromide (KBr).
    • The recommended concentration range for ciprofloxacin is 0.3% to 1.5% w/w.
  • Instrumentation & Data Acquisition:
    • Use an FTIR spectrophotometer equipped with a Diffuse Reflectance (DRIFT) sampling accessory.
    • Acquire spectra in the diffuse reflectance mode.
    • For quantification, measure the peak area of the carbonyl (C=O) stretch centered at approximately 1709 cm⁻¹.
  • Method Validation: The calibration curve plotted for the carbonyl peak area was linear in the specified range with a correlation coefficient of 0.998. The method demonstrated high precision and a percent recovery of 98.76 ± 0.27 in commercial tablets [3].

Experimental Workflow and Molecular Interactions

To better understand the experimental process and underlying chemistry, the following diagrams outline the general workflow for characterization and key molecular interactions.

G start Start: Sample Preparation step1 Solid Form Selection (Zwitterion, HCl Salt, etc.) start->step1 step2 Technique Selection & Data Acquisition step1->step2 tech1 TPS/TPI step2->tech1 tech2 FTIR (DRIFTS/ATR) step2->tech2 tech3 UV-VIS step2->tech3 tech4 ssNMR step2->tech4 step3 Data Analysis & Interpretation end End: Structural Confirmation or Quantification step3->end tech1->step3 Absorption/Reflection Spectra & Images tech2->step3 Vibrational Spectra tech3->step3 Electronic Absorption Spectrum tech4->step3 Chemical Shift Data

Experimental workflow for characterizing Ciprofloxacin HCl monohydrate using multiple spectroscopic techniques.

G API Ciprofloxacin Molecule Int1 Charge-Transfer Complex (UV-VIS Method) Electron donation from secondary amine group API->Int1 Int2 Coordination Complex (e.g., with Bi³⁺) Via carboxylate and carbonyl oxygen atoms API->Int2 Int3 Crystal Lattice Vibrations (Terahertz Method) Collective low-frequency motions API->Int3 Meas1 Measurable Output: Absorbance at 440 nm Int1->Meas1 Meas2 Measurable Output: FTIR Band Shifts Int2->Meas2 Meas3 Measurable Output: Terahertz Absorption Int3->Meas3

Key molecular interactions of Ciprofloxacin HCl that generate measurable spectroscopic signals.

Important Technical Notes

  • Protonation States Matter: Ciprofloxacin can exist as a cationic form (HCl salt), a zwitterion, or an anionic form, depending on pH. Each form has distinct spectral fingerprints in FTIR and solid-state NMR, which is critical for correct interpretation [5].
  • TPI for Product Quality: Terahertz Pulsed Imaging is uniquely powerful as a non-destructive tool for visualizing and quantifying intra-tablet coating uniformity and density distribution, directly reflecting differences in manufacturing processes [1] [2].

References

Ciprofloxacin hydrochloride monohydrate thermal analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Thermal Characteristics & Analytical Data

The table below summarizes key thermal properties and interactions of Ciprofloxacin Hydrochloride from experimental studies:

Analysis Method Observed Thermal Events Experimental Conditions/Context Key Findings & Implications
Differential Scanning Calorimetry (DSC) Two endothermic peaks: fusion followed by decomposition [1]. Analysis of pure CPH substance [1]. Indates a multi-stage thermal decomposition process.
Altered thermal profiles in physical mixtures with polymers [2]. Pre-formulation studies with PLGA polymer [2]. Suggests physical interaction between CPH and polymer at high temperatures.
Changes in DSC curves after UVA irradiation [3]. Photodegradation studies of powdered tablets [3]. Confirms solid-state degradation and formation of photoproducts.
Amorphous state of drug within PCL/PLA polymer fibers [4]. Characterization of electrospun mucoadhesive patches [4]. Successful encapsulation can inhibit drug crystallization, enhancing stability.
Thermogravimetry (TG) / Derivative Thermogravimetry (DTG) Different thermal profiles in physical mixtures vs. pure substances [2]. Stability assessment of PLGA microparticles [2]. Supports DSC findings on physical interactions; spray drying does not degrade the components.
Consistent profiles for crystals from different crystallization methods [5]. Crystal habit analysis (e.g., needle-like vs. plate-like crystals) [5]. Confirms that different crystal habits can share the same underlying structure.

Detailed Experimental Protocols

Thermal Compatibility with Excipients

This protocol assesses compatibility between CPH and formulation additives using DSC [1].

  • Sample Preparation: Prepare several sample types for testing:
    • Physical Mixture: Triturate CPH with the excipient (e.g., sorbitol, mannitol, croscarmellose sodium) using a mortar and pestle.
    • Coground Mixture: Mechanically grind the physical mixture for an extended period.
    • Compressed Mixture: Subject the physical mixture to compression.
    • Kneaded Mixture: Knead the physical mixture with a small amount of solvent, then dry.
  • Accelerated Stability Testing: Place samples of physical mixtures in a stability chamber at 55°C for three weeks [1].
  • DSC Analysis: Run DSC scans for all prepared samples and pure components. Use sealed pans under inert nitrogen atmosphere with typical heating rate of 10°C/min from 25°C to 300°C [1].
  • Data Interpretation: Compare thermograms of pure substances, physical mixtures, and treated samples. Disappearance, shift, or appearance of new thermal peaks indicates a potential interaction [1].
Stability of Biodegradable Microparticles

This methodology investigates effects of spray drying process and drug-polymer interactions [2].

  • Microparticle Fabrication: Produce microparticles using a spray drying technique with varying drug-to-polymer ratios of PLGA [2].
  • Control Preparation: Prepare simple physical mixtures of CPH and PLGA with identical ratios for baseline comparison [2].
  • Multi-Method Thermal Characterization:
    • Use DSC to study thermal transitions like glass transition, melting, and recrystallization.
    • Use TG/DTG to evaluate thermal stability and decomposition profiles.
  • Complementary Analysis: Perform Infrared Spectroscopy (IR) to identify any chemical interactions [2].
  • Interpretation: Similar thermal and IR profiles between microparticles and physical mixtures confirm no chemical bonding and that the process only induces physical interactions [2].
Photodegradation Kinetics and Analysis

This protocol evaluates solid-state photostability of CPH in pharmaceutical preparations [3].

  • Sample Irradiation: Expose powdered CPH or tablets to UVA radiation (320-400 nm) in a climatic chamber at 20°C and 60% relative humidity [3].
  • Sample Analysis:
    • UPLC-MS/MS: Analyze samples at intervals to quantify remaining CPH and identify degradation products. Plot drug concentration versus time for kinetic analysis, which often follows first-order reaction kinetics [3].
    • DSC Analysis: Compare DSC thermograms of irradiated and non-irradiated samples. Changes in melting peaks or new peaks confirm photodegradation in solid state [3].

The following workflow outlines the key steps for conducting and analyzing a photodegradation study:

G Photodegradation study workflow for CPH stability analysis Powdered CPH/Tablets Powdered CPH/Tablets UVA Irradiation\n(320-400 nm, 20°C, 60% RH) UVA Irradiation (320-400 nm, 20°C, 60% RH) Powdered CPH/Tablets->UVA Irradiation\n(320-400 nm, 20°C, 60% RH) Multi-Method Analysis Multi-Method Analysis UVA Irradiation\n(320-400 nm, 20°C, 60% RH)->Multi-Method Analysis Data Interpretation Data Interpretation Multi-Method Analysis->Data Interpretation UPLC-MS/MS Analysis\n(Quantification & Product ID) UPLC-MS/MS Analysis (Quantification & Product ID) Multi-Method Analysis->UPLC-MS/MS Analysis\n(Quantification & Product ID) DSC Analysis\n(Solid-State Changes) DSC Analysis (Solid-State Changes) Multi-Method Analysis->DSC Analysis\n(Solid-State Changes) Kinetic Model Fitting\n(First-Order) Kinetic Model Fitting (First-Order) Data Interpretation->Kinetic Model Fitting\n(First-Order) Confirm Photodegradation Confirm Photodegradation Data Interpretation->Confirm Photodegradation

Key Technical Insights for Professionals

  • Polymer Compatibility is Critical: CPH shows physical interactions with common polymers (PLGA, PCL, PLA) and excipients like sorbitol and croscarmellose sodium [1] [4]. Thermal analysis is essential for screening compatible materials.
  • Solid-State Form Control: Processing techniques like electrospinning can produce a stable amorphous dispersion of CPH within a polymer matrix [4], while different crystallization methods can yield varying crystal habits without changing internal structure [5].
  • Photostability is Quantifiable: Photodegradation in solid state follows measurable kinetics and can be confirmed by DSC, providing critical data for packaging and storage requirements [3].

References

Comprehensive Technical Guide to Ciprofloxacin Hydrochloride Monohydrate Crystal Habit

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ciprofloxacin Hydrochloride Monohydrate and Crystal Habit Importance

This compound (chemical formula: C₁₇H₁₈FN₃O₃·HCl·H₂O, abbreviated as CPFX) is the monohydrate crystalline form of the hydrochloride salt of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The control of crystal habit (morphology) represents one of the most significant challenges in pharmaceutical development due to its direct impact on critical physicochemical properties. Crystal habit influences solubility, dissolution rate, compressibility, bulk density, and bioavailability, which ultimately affect both the biological performance of the drug product and manufacturing efficiency [1].

The commercial form of ciprofloxacin hydrochloride typically exists as a hydrate phase (approximately 1.43 hydrate), which can undergo complex dehydration and polymorphic transformations upon heating, leading to the formation of distinct anhydrous forms (AH1 and AH2) with different stability and performance characteristics [2]. Understanding and controlling the crystal habit of CPFX is therefore essential for robust pharmaceutical formulation development.

Crystal Structure and Fundamental Characteristics

The crystal structure of this compound has been extensively characterized through single-crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic crystal system with the space group P2₁/c [1] [3]. The unit cell parameters refined from X-ray powder diffraction data using TREOR90 software are presented in the table below.

Table 1: Unit Cell Parameters of this compound

Parameter Value Unit
a 12.9326 Å
b 19.5612 Å
c 7.0748 Å
β 91.103 °
α, γ 90.000 °
Unit Cell Volume 1789.52 ų
Density 1.432 g/cm³
Z 4 -
Space Group P2₁/c -

In the crystalline structure, the piperazinyl group of ciprofloxacin is protonated, while the chloride counterion and water molecules of crystallization participate in an extensive hydrogen-bonding network that stabilizes the crystal lattice [4]. This arrangement differs significantly from zwitterionic forms of ciprofloxacin, particularly in the carboxylic group geometry, where the bond lengths in the title compound indicate the group is not deprotonated [5].

Crystal Habit Variations and Preparation Methods

Experimentally Observed Crystal Habits

Different crystallization methods produce CPFX crystals with distinct morphological characteristics:

  • Needle-like habit: Observed in cooling crystallization from aqueous solution at lower temperatures
  • Plate-like habit: Obtained through dilution crystallization and salting-out crystallization methods [1] [3]

Despite these macroscopic morphological differences, structural characterization by DSC, TG, and XRPD confirms that crystals produced through both cooling and dilution crystallization share the identical crystal structure [3]. This demonstrates that different habits can manifest within the same crystalline phase, a phenomenon known as crystal habit modification without polymorphic change.

Detailed Crystallization Protocols
3.2.1 Cooling Crystallization Protocol
  • Synthesis: Initially synthesize ciprofloxacin in a 500 mL glass flask at 130°C for approximately 6.5 hours using established literature methods [1].
  • Salt Formation: React the ciprofloxacin product with hydrochloride in aqueous solution.
  • Decolorization: Treat the solution with activated carbon to remove colored impurities.
  • Purification: Perform cooling crystallization from aqueous solution to purify CPFX.
  • Quality Control: Verify the final crystal product purity by HPLC (typically ≥99.6%) [1].
3.2.2 Dilution Crystallization Protocol
  • Solution Preparation: Dissolve CPFX in a water-ethanol mixed solvent system.
  • Dilution: Gradually add anti-solvent (typically water) to reduce solute solubility.
  • Nucleation Induction: Continue dilution until crystal nucleation is observed.
  • Crystal Growth: Maintain controlled conditions to allow crystal growth to completion.
  • Harvesting: Isolate crystals by filtration and dry under appropriate conditions [1].
3.2.3 Salting-Out Crystallization Protocol
  • Solution Preparation: Prepare saturated aqueous solution of CPFX at constant temperature (e.g., 35°C).
  • Precipitant Addition: Slowly add potassium chloride solution (0.2 M KCl) as salting-out agent.
  • Habit Observation: Monitor crystal habit transition during the salting-out process.
  • Crystal Isolation: Collect crystals by filtration at the completion of crystallization [3].

The following diagram illustrates the experimental workflow for preparing and characterizing CPFX crystal habits:

G Ciprofloxacin\nSynthesis Ciprofloxacin Synthesis Salt Formation\nwith HCl Salt Formation with HCl Ciprofloxacin\nSynthesis->Salt Formation\nwith HCl Solution\nDecolorization Solution Decolorization Salt Formation\nwith HCl->Solution\nDecolorization Crystallization\nMethod Selection Crystallization Method Selection Solution\nDecolorization->Crystallization\nMethod Selection Cooling\nCrystallization Cooling Crystallization Crystallization\nMethod Selection->Cooling\nCrystallization Dilution\nCrystallization Dilution Crystallization Crystallization\nMethod Selection->Dilution\nCrystallization Salting-Out\nCrystallization Salting-Out Crystallization Crystallization\nMethod Selection->Salting-Out\nCrystallization Crystal Habit\nFormation Crystal Habit Formation Cooling\nCrystallization->Crystal Habit\nFormation Dilution\nCrystallization->Crystal Habit\nFormation Salting-Out\nCrystallization->Crystal Habit\nFormation Needle-Like\nCrystals Needle-Like Crystals Crystal Habit\nFormation->Needle-Like\nCrystals Plate-Like\nCrystals Plate-Like Crystals Crystal Habit\nFormation->Plate-Like\nCrystals Structural\nCharacterization Structural Characterization Needle-Like\nCrystals->Structural\nCharacterization Plate-Like\nCrystals->Structural\nCharacterization

> Experimental workflow for CPFX crystal habit preparation and characterization.

Solubility and Stability Considerations

Solubility Behavior

The solubility of CPFX in various solvent systems exhibits strong temperature and composition dependence:

Table 2: Solubility Characteristics of this compound

Solvent System Temperature Dependence Mathematical Model
Water-Ethanol Strong temperature dependence lnC = -35538.5/RT + 11.763lna + 20.852a² - 46.690a + 43.808 (Rₐ = 0.994)
Water-KCl Concentration dependence at constant temperature (35°C) Measured relationship between solubility and KCl concentration

Where:

  • T = Absolute temperature (K)
  • R = Universal gas constant (8.314 J/mol/K)
  • a = Volume fraction of water (VH₂O/(VH₂O+Veth)) [1]
Thermal Stability and Dehydration Behavior

Ciprofloxacin hydrochloride hydrate undergoes complex solid-state transformations upon heating:

  • Dehydration: The stable hydrate phase (∼1.43 hydrate) dehydrates upon heating to form anhydrous form 1 (AH1)
  • Polymorphic Transformation: Further heating triggers solid-state transformation to anhydrous form 2 (AH2) [2]

Structural analysis reveals that AH1 maintains a one-dimensional chain and two-dimensional sheet structure similar to the hydrate, while AH2 retains only the one-dimensional chain architecture after phase transformation [2]. These structural differences manifest in distinct physical stability, dissolution rates, and color variations among the different crystalline phases.

Analytical Characterization Techniques

A comprehensive array of solid-state characterization techniques is essential for complete CPFX crystal habit analysis:

Table 3: Analytical Techniques for Crystal Habit Characterization

Technique Application in CPFX Characterization Key Information Obtained
X-ray Powder Diffraction (XRPD) Crystal structure verification, polymorph identification Unit cell parameters, space group, phase purity
Single Crystal X-ray Diffraction (SCXRD) Definitive crystal structure determination Molecular conformation, hydrogen bonding patterns, atomic coordinates
Differential Scanning Calorimetry (DSC) Thermal behavior analysis Melting point, dehydration events, phase transitions
Thermogravimetric Analysis (TGA) Hydrate stability assessment Water content, dehydration kinetics
Scanning Electron Microscopy (SEM) Crystal habit visualization Morphology, crystal size distribution, surface features
Fourier-Transform Infrared Spectroscopy (FTIR) Molecular interactions study Functional group characterization, hydrogen bonding
Raman Spectroscopy Solid-form analysis Molecular vibrations, crystal form differentiation
Solid-State NMR (SSNMR) Local structure investigation Chemical environment, protonation state

The extensive hydrogen-bonding network in CPFX involves interactions between the protonated piperazinyl group, chloride counterion, water molecules, and carboxylic/carbonyl groups of adjacent molecules, creating a stable three-dimensional architecture that influences both mechanical and dissolution properties [4] [5].

Pharmaceutical Implications and Future Perspectives

The crystal habit of this compound significantly impacts its pharmaceutical performance. Different habits can exhibit varying dissolution rates and bioavailability despite identical chemical composition. Furthermore, crystal morphology affects powder flow, compaction behavior, and tabletability during manufacturing processes.

Recent advances in crystal engineering have explored alternative solid forms of ciprofloxacin to enhance therapeutic performance, including:

  • Organic salts (e.g., ciprofloxacin salicylate 1.75 hydrate) to avoid common ion effect with gastric HCl [6]
  • Pharmaceutical co-crystals with flavonoids such as quercetin to implement multitarget strategies against pathogens like Helicobacter pylori [7]

These approaches demonstrate how crystal form manipulation can address specific pharmaceutical challenges, including poor solubility (BCS Class IV characteristics) and permeability limitations [6].

For researchers pursuing crystal habit optimization of this compound, future directions should include:

  • Investigation of additive-based crystallization to direct habit formation
  • Exploration of the relationship between crystal face-specific interactions and dissolution anisotropy
  • Development of computational models to predict habit evolution under different processing conditions
  • Integration of real-time analytical monitoring for continuous crystallization process control

References

Ciprofloxacin hydrochloride monohydrate unit cell parameters

Author: Smolecule Technical Support Team. Date: February 2026

Unit Cell Parameters and Crystal Habit

The table below summarizes the key crystallographic data for ciprofloxacin hydrochloride monohydrate.

Property Reported Value Experimental Context
Crystal System Monoclinic [1] Determined via single-crystal X-ray diffraction [1].
Space Group P2(_1)/c [1] Determined via single-crystal X-ray diffraction [1].
Unit Cell Parameters
a 12.9209(4) Å [1] From single-crystal study [1].
b 19.6385(6) Å [1] From single-crystal study [1].
c 7.0026(2) Å [1] From single-crystal study [1].
β 90.671(2)° [1] From single-crystal study [1].
Unit Cell Volume 1789.52 ų [1] Calculated from unit cell parameters [1].
Z (Molecules/Unit Cell) 4 [1] Calculated from unit cell parameters [1].
Calculated Density 1.432 g/cm³ [1] Calculated from unit cell parameters [1].
Crystal Habits Needle-like, Plate-like [1] Produced via cooling, dilution, or salting-out crystallization [1].

The crystal habit can be significantly influenced by the crystallization conditions. For instance, the addition of 0.2 M KCl as a precipitant in a salting-out process can induce a habit transition [1].

Experimental Methodologies for Characterization

The determination of these properties relies on a suite of solid-state characterization techniques.

G C Ciprofloxacin HCl Monohydrate Crystal SCXRD Single-Crystal X-ray Diffraction (XRD) C->SCXRD PXRD Powder XRD (XRPD) C->PXRD SEM Scanning Electron Microscopy (SEM) C->SEM TA Thermal Analysis (DSC/TG) C->TA S1 Crystal Structure & Unit Cell Parameters SCXRD->S1 S2 Phase Identity & Purity PXRD->S2 S3 Crystal Morphology & Habit SEM->S3 S4 Dehydration & Phase Transitions TA->S4

The workflow above outlines the relationship between key characterization techniques and the structural or physicochemical information they provide.

  • Crystal Structure Determination: The foundational unit cell parameters are definitively obtained using single-crystal X-ray diffraction (XRD) [1]. Powder X-ray diffraction (XRPD) is then used as a fingerprint to confirm the phase identity and purity of bulk crystal products against the known structure [1].
  • Morphology and Habit Analysis: Scanning Electron Microscopy (SEM) directly visualizes the crystal shape and habit (e.g., needle-like vs. plate-like) [1].
  • Thermal Behavior Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used together to study dehydration events and polymorphic transformations that occur upon heating [1].

Pharmaceutical Relevance of Solid Form

The crystal structure and habit directly influence critical performance characteristics of the final drug product.

  • Impact on Physicochemical Properties: The crystal habit affects properties like solubility, dissolution rate, compressibility, and bulk density [1]. These properties influence the drug's biological activity and manufacturing process.
  • Polymorphic Transformations: this compound is a stable hydrate phase. Upon heating, it dehydrates and can convert to different anhydrous polymorphic forms, which exhibit different physical stability, dissolution rates, and tablet color [2]. Monitoring these transformations is essential for ensuring product stability and performance.
  • Analytical Techniques in Product Quality: Advanced techniques like Terahertz Pulsed Spectroscopy and Imaging can non-destructively identify the API in finished tablets and analyze critical quality attributes such as coating thickness uniformity and internal density distribution [3].

References

Ciprofloxacin hydrochloride monohydrate synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathway Overview

The synthesis of Ciprofloxacin Hydrochloride Monohydrate (CPFX) involves a multi-step process, culminating in the formation of the final crystalline monohydrate salt. The following diagram outlines the core workflow, integrating the key steps described in the search results.

G Ciprofloxacin Base Ciprofloxacin Base Acidification Acidification Ciprofloxacin Base->Acidification  HCl in aqueous solution  (with decolorization) Crystallization Crystallization Acidification->Crystallization  Cooling, Dilution,  or Salting-out Crystalline Monohydrate Crystalline Monohydrate Precursor \n (e.g., Ester) Precursor (e.g., Ester) Hydrolysis & \n Cyclization Hydrolysis & Cyclization Precursor \n (e.g., Ester)->Hydrolysis & \n Cyclization Hydrolysis & \n Cyclization->Ciprofloxacin Base Crystallization->Crystalline Monohydrate  Filtration, Washing,  Drying Crystallization Method Crystallization Method Crystal Habit Crystal Habit Crystallization Method->Crystal Habit:Cooling Crystallization Needle-like Needle-like Crystal Habit:Cooling Crystallization->Needle-like Dilution Crystallization Dilution Crystallization Bulk-like Bulk-like Dilution Crystallization->Bulk-like Salting-out Crystallization Salting-out Crystallization Flake-like Flake-like Salting-out Crystallization->Flake-like Cooling Crystallization Cooling Crystallization

Synthesis and crystallization workflow for this compound.

Detailed Experimental Protocols

Protocol 1: From Ciprofloxacin Base (Patent DE19930557)

This method starts from synthesized Ciprofloxacin base and describes the conversion to its hydrochloride salt and subsequent hydrate forms [1].

  • Step 1 - Acidification and Isolation: 1 part of Ciprofloxacin is suspended in 5-20 parts of water. A mineral acid (e.g., hydrochloric acid) is added with stirring until a clear solution is achieved (pH ~3.5-4.5). The solution is then heated to 50-95°C for 15-120 minutes [1].
  • Step 2 - Crystallization: The solution is cooled, optionally with the addition of a water-miscible organic solvent like acetone or ethanol. The resulting solid is isolated via filtration or centrifugation [1].
  • Step 3 - Drying: The solid is dried at 40-100°C under reduced pressure to yield Ciprofloxacin hydrochloride anhydrate. Alternatively, drying at lower temperatures or under ambient conditions can produce various hydrates, including the monohydrate [1].
Protocol 2: Integrated Synthesis and Crystallization (Patent CN101851198)

This patent describes a more integrated process from an intermediate, highlighting solvent systems and process controls [2].

  • Step 1 - Reaction: The synthesis involves reacting a compound like ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate with cyclopropanecarboxylic acid in a solvent. Suitable solvents include N,N-dimethylacetamide, N-methylpyrrolidone, or their mixtures with water [2].
  • Step 2 - Purification and Acidification: The reaction product is treated with activated carbon for decolorization. Hydrochloric acid is then added to the purified solution to form the hydrochloride salt [2].
  • Step 3 - Crystallization and Drying: The crude Ciprofloxacin hydrochloride is purified via crystallization from a water-ethanol mixed solvent system. The final product is obtained after filtration and drying [2].

Crystallization Methods and Crystal Habit Control

The crystal habit (morphology) of the final monohydrate is critical for its pharmaceutical properties, such as solubility and compressibility. Different crystallization methods yield distinct crystal habits, as detailed in one study [3].

Crystallization Method Description Resulting Crystal Habit
Cooling Crystallization A water-ethanol solution of CPFX is subjected to cooling [3]. Needle-like
Dilution Crystallization An ethanol solution of CPFX is diluted with water [3]. Bulk-like
Salting-out Crystallization A concentrated KCl solution is added to an aqueous CPFX solution [3]. Flake-like

Analytical Characterization Data

The successful formation of this compound is confirmed through several analytical techniques. The following table summarizes key characterization data from the search results [3] [4].

Characterization Method Key Findings for Ciprofloxacin HCl Monohydrate
X-ray Powder Diffraction (XRPD) Used to confirm crystal structure and phase purity. The unit cell parameters are provided [3].
Thermal Analysis (TGA/DSC) Confirms the hydrate form by showing a weight loss corresponding to the release of one water molecule [3].
Single-crystal X-ray Diffraction Determines the precise molecular structure. The carboxylic acid group is protonated, and the structure features various inter- and intramolecular hydrogen bonds [4].
HPLC Used to determine chemical purity, with reports of content up to 99.6% [3].

Key Technical Considerations for Researchers

  • Solvent Selection: The choice of solvent (water, ethanol, NMP, DMA) and anti-solvent (e.g., acetone) significantly impacts yield, crystal habit, and purity [1] [2].
  • Process Control: Parameters such as temperature, cooling rate, and stirring speed during crystallization are crucial for obtaining the desired crystal form and particle size distribution [3].
  • Decolorization: Treatment with activated carbon is a critical step for achieving a high-purity, pharmaceutically acceptable product [2].
  • Hydrate Stability: The monohydrate form is stable under ambient conditions, but the drying temperature and humidity must be controlled to prevent dehydration or conversion to other hydrate forms [1].

References

HPLC Method for the Assay of Ciprofloxacin Hydrochloride Monohydrate: Application Notes and Detailed Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ciprofloxacin hydrochloride monohydrate is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, making it effective against Gram-negative and some Gram-positive bacteria. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of ciprofloxacin in pharmaceutical formulations and for impurity profiling due to its sensitivity, accuracy, and reproducibility. This document provides a detailed protocol for the HPLC assay of this compound, including method development, validation parameters, and application in pharmaceutical analysis, specifically designed for researchers, scientists, and drug development professionals.


Experimental Protocol

Materials and Reagents
  • Ciprofloxacin Reference Standard: Purity ≥99.0% [1]
  • HPLC-Grade Water: Purified using Milli-Q system or equivalent
  • HPLC-Grade Acetonitrile and Methanol [2]
  • Orthophosphoric Acid (85%) [1]
  • Triethylamine or Triethanolamine (for pH adjustment) [2]
  • Pharmaceutical Formulations: Tablets, capsules, or other dosage forms
Instrumentation and Equipment
  • HPLC System: Quaternary pump, auto-sampler, column oven, and PDA detector
  • Analytical Column: Reverse-phase C18 column (e.g., 150-250 mm × 4.6 mm, 5 µm) [2] [1]
  • Guard Column: C18 guard cartridge (optional but recommended)
  • pH Meter: With accuracy of ±0.01 units
  • Ultrasonic Bath: For degassing and dissolution
  • Analytical Balance: With 0.1 mg precision
  • Membrane Filters: 0.45 µm for mobile phase, 0.22 µm for samples
Chromatographic Conditions

Table 1: Optimized Chromatographic Conditions for Ciprofloxacin Assay

Parameter Condition 1 [2] Condition 2 [1] Condition 3 [3]
Column XBridge C18 (150 × 4.6 mm, 3.5 µm) Kromasil C18 (150 × 4.6 mm, 5 µm) Generic C18 (250 × 4.6 mm, 5 µm)
Mobile Phase 0.025M H₃PO₃:ACN (60:40), pH 3.0 with triethanolamine Phosphate buffer (pH 3.0):ACN (87:13) Phosphoric acid (2.45 g/L):ACN (87:13)
Flow Rate 1.0 mL/min 1.0 mL/min 1.5 mL/min
Detection Wavelength 278 nm 278 nm 278 nm
Injection Volume 20 µL 10 µL 50 µL
Column Temperature Ambient 40°C 40°C
Run Time ~6-10 minutes 20 minutes ~9 minutes for main peak
Preparation of Solutions
2.4.1. Mobile Phase Preparation
  • For Condition 1: Prepare 0.025 M phosphoric acid solution by diluting 1.7 mL of orthophosphoric acid (85%) in 1000 mL HPLC water.
  • Adjust pH to 3.0±0.1 using triethanolamine [2] or triethylamine.
  • Mix with acetonitrile in the ratio of 60:40 (v/v).
  • Filter through 0.45 µm membrane filter and degas by sonication for 10 minutes.
2.4.2. Standard Solution Preparation
  • Accurately weigh about 50 mg of ciprofloxacin reference standard and transfer to a 50 mL volumetric flask.
  • Dissolve in and make up to volume with diluent (mobile phase or 0.2% acetic acid) to obtain stock solution of 1 mg/mL [2].
  • Further dilute to obtain working standard solutions in the concentration range of 1-100 µg/mL for assay.
2.4.3. Sample Solution Preparation
  • For tablets: Weigh and powder not less than 20 tablets.
  • Accurately weigh powder equivalent to about 50 mg of ciprofloxacin and transfer to a 50 mL volumetric flask.
  • Add about 30 mL of diluent, sonicate for 15-30 minutes with intermittent shaking.
  • Dilute to volume with the same solvent and mix well.
  • Filter through 0.22 µm membrane filter, discard the first few mL of filtrate.
HPLC System Operation Procedure

The following workflow outlines the complete HPLC analysis procedure for ciprofloxacin assay:

G Start Start HPLC Method MobilePhase Prepare Mobile Phase - 0.025M H₃PO₄, pH 3.0 with triethanolamine - Mix with ACN (60:40) - Filter and degas Start->MobilePhase StandardPrep Prepare Standard Solutions - Weigh 50 mg reference standard - Dilute to 50 mL (1 mg/mL) - Further dilute to working concentration MobilePhase->StandardPrep SamplePrep Prepare Sample Solutions - Powder and weigh tablets - Extract in diluent with sonication - Filter through 0.22 µm membrane StandardPrep->SamplePrep SystemEquil System Equilibration - Prime system with mobile phase - Equilibrate column for 30 min - Check baseline stability SamplePrep->SystemEquil Injection Sample Injection - Load standards and samples - Injection volume: 10-20 µL - Maintain auto-sampler temperature SystemEquil->Injection DataAnalysis Data Analysis - Identify ciprofloxacin peak (RT ~6-9 min) - Calculate peak areas - Compare with calibration curve Injection->DataAnalysis Validation System Suitability Test - Check RT, theoretical plates, tailing - Ensure RSD <2% for replicates DataAnalysis->Validation

System Suitability Testing

Before sample analysis, perform system suitability tests to ensure HPLC system performance:

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Typical Values [2] [3]
Retention Time Consistent (RSD <1%) 6-9 minutes
Theoretical Plates (N) >2000 3000-5000
Tailing Factor (T) ≤1.5 1.0-1.4
Resolution (if applicable) >1.5 -
Relative Standard Deviation (RSD) ≤2% for peak areas of replicate injections Typically 0.5-1.5%

Method Validation

The HPLC method for this compound should be validated according to ICH Q2(R1) guidelines. The following table summarizes the typical validation parameters and results:

Table 3: Method Validation Parameters for Ciprofloxacin HPLC Assay

Validation Parameter Results/Specifications Reference
Linearity Range 1-100 µg/mL [2]
Correlation Coefficient (r²) >0.999 [4] [1]
Precision (RSD)
• Intra-day <2.87% [4]
• Inter-day <3.22% [4]
Accuracy (% Recovery) 97.4-104.3% [2]
LOD 0.11 µg/mL [2]
LOQ 0.35 µg/mL [2]
Specificity No interference from excipients or degradation products [5]
Robustness Stable to minor changes in pH, mobile phase composition, and flow rate [1]

Applications in Pharmaceutical Analysis

Assay of Pharmaceutical Formulations

The developed HPLC method has been successfully applied for the quantification of ciprofloxacin in various pharmaceutical formulations including tablets, capsules, and compounded preparations. Studies have shown that most commercial formulations contain ciprofloxacin within the acceptable range of 90-110% of the labeled claim, though some samples have been found outside this range, emphasizing the need for rigorous quality control [2].

Impurity Profiling

HPLC is crucial for monitoring impurities in ciprofloxacin raw materials and formulations. The European Pharmacopoeia specifies limits for known impurities A, B, C, D, and E, which should be controlled to ensure drug safety and efficacy [3].

Stability-Indicating Studies

The method can separate ciprofloxacin from its degradation products formed under various stress conditions, confirming its stability-indicating capability [5].


Troubleshooting Guide

Table 4: Common HPLC Issues and Solutions

Problem Possible Cause Solution
Peak Tailing Column degradation, inappropriate pH Use end-capped C18 column, maintain pH at 3.0 [2]
Retention Time Shift Mobile phase variation, temperature fluctuations Prepare fresh mobile phase, use column oven
Low Theoretical Plates Column contamination, poor packing Flush column, use guard column
High Backpressure Blocked frit, particulate matter Filter mobile phase and samples, replace inlet frit

Conclusion

The HPLC method described herein provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical formulations. The method has been validated according to ICH guidelines and demonstrates excellent linearity, precision, accuracy, and specificity. Its application in quality control laboratories can ensure the consistency, safety, and efficacy of ciprofloxacin-containing pharmaceutical products.


References

Comprehensive Analytical Methods for Ciprofloxacin Hydrochloride Monohydrate: Stability-Indicating Assays and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Ciprofloxacin hydrochloride monohydrate (CPFX) is a broad-spectrum fluoroquinolone antibiotic with the chemical name 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride monohydrate. Its molecular formula is C₁₇H₁₈FN₃O₃·HCl·H₂O and it has a molecular weight of 385.82 g/mol. CPFX exists as a faintly yellow to light yellow crystalline powder with a pKa of 6.09 ± 0.08, and it is sparingly soluble in water, with solubility being pH-dependent. [1] [2]

The compound exhibits a crystal structure belonging to the P21/c space group with unit cell parameters of approximately a=12.9209(4)×10⁻¹⁰ m, b=19.6385(6)×10⁻¹⁰ m, c=7.0026(2)×10⁻¹⁰ m, and β=90.671(2)°. Each unit cell contains four molecules, resulting in a crystal density of 1.432 g/cm³. These structural characteristics can influence its physicochemical properties, including solubility, dissolution rate, and stability behavior. [2]

Degradation Pathways and Stability Profile

Ciprofloxacin is susceptible to various degradation pathways under different stress conditions, with photodegradation being particularly significant. The primary photodegradation product is 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (MDP), which forms following exposure to both artificial and natural light sources. [3]

The stability profile of ciprofloxacin is strongly influenced by environmental factors:

  • pH-dependent degradation: CPFX demonstrates maximum stability at acidic pH values (pH 3.0-5.0). Substantial concentration loss occurs when the pH increases above 6.0, with the degradation rate accelerating under alkaline conditions. [4]
  • Thermal degradation: While relatively stable at room temperature, CPFX undergoes measurable degradation when exposed to elevated temperatures (e.g., 80°C for 5 hours). [5]
  • Oxidative degradation: Exposure to oxidizing agents like hydrogen peroxide induces significant degradation, necessitating careful selection of stabilizers in formulation development. [5] [4]
  • Hydrolytic degradation: Both acid and base hydrolysis contribute to degradation, with base-catalyzed degradation proceeding more rapidly than acid-catalyzed degradation. [5]

The following diagram illustrates the major degradation pathways and their relationships:

G Ciprofloxacin Major Degradation Pathways Ciprofloxacin\nHCl Monohydrate Ciprofloxacin HCl Monohydrate Photo-Degradation Photo-Degradation Ciprofloxacin\nHCl Monohydrate->Photo-Degradation Acid Hydrolysis Acid Hydrolysis Ciprofloxacin\nHCl Monohydrate->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Ciprofloxacin\nHCl Monohydrate->Base Hydrolysis Oxidative Degradation Oxidative Degradation Ciprofloxacin\nHCl Monohydrate->Oxidative Degradation Thermal Degradation Thermal Degradation Ciprofloxacin\nHCl Monohydrate->Thermal Degradation 7-Amino-1-cyclopropyl-6-fluoro-\n1,4-dihydro-4-oxo-3-quinoline\ncarboxylic acid (MDP) 7-Amino-1-cyclopropyl-6-fluoro- 1,4-dihydro-4-oxo-3-quinoline carboxylic acid (MDP) Photo-Degradation->7-Amino-1-cyclopropyl-6-fluoro-\n1,4-dihydro-4-oxo-3-quinoline\ncarboxylic acid (MDP) Acid Degradants Acid Degradants Acid Hydrolysis->Acid Degradants Base Degradants Base Degradants Base Hydrolysis->Base Degradants Oxidative Degradants Oxidative Degradants Oxidative Degradation->Oxidative Degradants Thermal Degradants Thermal Degradants Thermal Degradation->Thermal Degradants

Figure 1: Major degradation pathways of this compound under various stress conditions

HPLC and UPLC Methods

Stability-Indicating RP-HPLC for Ciprofloxacin and Tinidazole Combination

A novel stability-indicating reverse-phase HPLC method has been developed for the simultaneous determination of ciprofloxacin and tinidazole in combined dosage forms. This method effectively separates both active pharmaceutical ingredients from their degradation products and impurities. [5]

Chromatographic conditions:

  • Column: Waters Symmetry Shield RP C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Gradient mixture of solvent A (10 mM phosphate buffer, pH 3.0) and solvent B (buffer pH 3.0:acetonitrile in 20:80 v/v)
  • Gradient program: 0 min/5% B, 35 min/30% B, 40 min/5% B, 50 min/5% B
  • Flow rate: 1.5 mL/min
  • Detection wavelengths: 278 nm (ciprofloxacin) and 317 nm (tinidazole)
  • Column temperature: 30°C
  • Injection volume: 10 μL [5]

Sample preparation: For tablet formulation analysis, not less than 20 tablets are crushed to a fine powder. An accurately weighed amount equivalent to approximately 25 mg of ciprofloxacin is transferred to a 100 mL volumetric flask. About 50 mL of diluent (buffer pH 3.0:acetonitrile, 50:50 v/v) is added, and the solution is sonicated for 15 minutes. The volume is made up to the mark with diluent and mixed well. The solution is filtered through 0.45 μm membrane filters before injection. [5]

UPLC Method for Ciprofloxacin and Photo-Degradant

Ultra-performance liquid chromatography offers improved sensitivity, better chromatographic peak resolution, and faster analysis times compared to conventional HPLC. The following method has been developed for the quantification of ciprofloxacin in the presence of its main photo-degradation product. [3]

Chromatographic conditions:

  • System: Waters Acquity UPLC with UV-visible detector (2489)
  • Column: C18 (100 × 2.1 mm, 1.7 μm)
  • Mobile phase: Optimized for separation of ciprofloxacin and its main photo-degradant
  • Detection wavelength: 278 nm
  • Linear range: 0.5-50 μg/mL [3]

Standard solution preparation: A stock solution of ciprofloxacin (200 μg/mL) is prepared by dissolving the necessary quantity in a mixture of acetonitrile:water (1:1, v/v). Working standard solutions are prepared by appropriate dilution of the stock solution with the same solvent mixture. All solutions are stored at 4°C in the dark to maintain stability. [3]

HPLC Method for Raw Material Analysis

Two dedicated HPLC methods have been developed for the analysis of ciprofloxacin hydrochloride raw materials:

Method A (for drug content and early-eluting compounds):

  • Column: 5 μm Inertsil ODS2 (150 × 4.6 mm)
  • Mobile phase: Tetrahydrofuran:acetonitrile:buffer (0.005 M 1-hexanesulphonic acid sodium, pH 3.0) in ratio 10:5:85 (v/v/v)
  • Flow rate: 1 mL/min
  • Detection: 254 nm [6]

Method B (for fluoroquinolonic acid and late-eluting compounds):

  • Column: 5 μm Inertsil ODS2 (150 × 4.6 mm)
  • Mobile phase: Tetrahydrofuran:acetonitrile:buffer (0.005 M 1-hexanesulphonic acid sodium, pH 3.0) in ratio 25:15:60 (v/v/v)
  • Flow rate: 1 mL/min
  • Detection: Programmable variable wavelength detector (254 nm for 12 min, then 220 nm for 23 min) [6]

Capillary Zone Electrophoresis (CZE) Methods

Capillary zone electrophoresis has emerged as a powerful alternative for the analysis of ciprofloxacin due to its high separation efficiency, minimal sample and reagent consumption, short analysis time, and applicability to a wide range of sample matrices. The presence of a permanent charge on ciprofloxacin molecules at all pH values makes CZE particularly suitable for its quantification. [3]

Optimized CZE conditions:

  • Instrumentation: Agilent 7100 CE apparatus with UV-Vis detector and automated injector
  • Capillary: Fused silica (75 μm inner diameter, 64.5 cm length)
  • Background electrolyte: 40 mM boric acid solution adjusted to pH 8.5 with NaOH
  • Voltage: 16 kV
  • Temperature: 25°C
  • Injection: Hydrodynamic, 10 s at 60 mbar pressure
  • Detection: 280 nm
  • Linear range: 0.5-50 μg/mL [3]

Capillary preconditioning protocol: Fresh capillaries are preconditioned by flushing for 20 minutes with 1 M NaOH, 20 minutes with 0.1 M NaOH, 2 minutes with deionized water, and finally 30 minutes with background electrolyte solution. Between analyses, capillaries are washed with water for 2 minutes, 0.1 M NaOH for 20 minutes, 1 M NaOH for 5 minutes, and background electrolyte for 30 minutes. Capillary ends are cleaned in water for 20 minutes each day and left in water overnight. [3]

FTIR Spectroscopic Method

Fourier-transform infrared spectroscopy has been successfully applied to the quantitative analysis of ciprofloxacin in tablet formulations, providing a simple and accurate alternative to chromatographic methods. [1]

FTIR analytical protocol:

  • Instrumentation: Perkin Elmer Spectrum Two FTIR spectrometer with circular KBr cell window and 0.05 mm round Teflon spacers
  • Spectral region: Carbonyl group centered at 1707 cm⁻¹
  • Sample preparation: Active ingredient extraction with methanol followed by phosphate buffer pH 6.0
  • Calibration range: 2-20 μg/mL [1]

Standard and sample preparation: An accurately weighed quantity of ciprofloxacin HCl is dissolved in a small quantity of phosphate buffer pH 6.0, and the final volume is made up to 100 mL with methanol to obtain a standard stock solution of 500 μg/mL. Various working concentrations are prepared by further dilution with the same medium. [1]

For tablet analysis, ten tablets are finely powdered and homogenized. An accurately weighed quantity of powder is dissolved in 5 mL phosphate buffer pH 6.0 followed by 20 mL of methanol. The solution is maintained under stirring for 5 minutes and centrifuged to separate excipients. The supernatant solution is further diluted with 25 mL of methanol to obtain approximately 150 μg/mL solutions. All determinations are conducted in triplicate, measuring the absorbance at 1707 cm⁻¹ wavenumber. [1]

Forced Degradation Studies Protocol

Forced degradation studies are essential for validating the stability-indicating properties of analytical methods and understanding the degradation behavior of ciprofloxacin under various stress conditions. [5]

General procedure: Forced degradation studies are performed on tablet formulations at concentrations of 250 μg/mL for ciprofloxacin and 410 μg/mL for tinidazole (in combination products). All solutions used in forced degradation studies are prepared by dissolving the drug product in a small volume of stressing agents. After degradation, these solutions are diluted with diluent to yield the stated concentration of respective actives. Peak purity test is carried out using a PDA detector to confirm the homogeneity of the ciprofloxacin peak under stress conditions. [5]

Specific stress conditions:

  • Acid hydrolysis: Sample dissolved in 0.5 N HCl, placed at 50°C in a water bath for 5 hours, then neutralized with 0.5 N NaOH. [5]
  • Base hydrolysis: Sample dissolved in 0.5 N NaOH, placed at 50°C in a water bath for 5 hours, then neutralized with 0.5 N HCl. [5]
  • Oxidative degradation: Sample dissolved in 3% H₂O₂, placed at 25°C in a water bath for 24 hours. [5]
  • Thermal degradation: Solid sample placed in hot air oven at 80°C for 5 hours, then dissolved in diluent. [5]
  • Photolytic degradation: Sample exposed to UV light in a photostability chamber equipped with a high-pressure mercury lamp. [3]

The following workflow illustrates the systematic approach to forced degradation studies:

G Forced Degradation Study Workflow Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Analysis Analysis Stress Conditions->Analysis Acid Hydrolysis\n(0.5N HCl, 50°C, 5h) Acid Hydrolysis (0.5N HCl, 50°C, 5h) Stress Conditions->Acid Hydrolysis\n(0.5N HCl, 50°C, 5h) Base Hydrolysis\n(0.5N NaOH, 50°C, 5h) Base Hydrolysis (0.5N NaOH, 50°C, 5h) Stress Conditions->Base Hydrolysis\n(0.5N NaOH, 50°C, 5h) Oxidative Degradation\n(3% H₂O₂, 25°C, 24h) Oxidative Degradation (3% H₂O₂, 25°C, 24h) Stress Conditions->Oxidative Degradation\n(3% H₂O₂, 25°C, 24h) Thermal Degradation\n(80°C, 5h) Thermal Degradation (80°C, 5h) Stress Conditions->Thermal Degradation\n(80°C, 5h) Photolytic Degradation\n(UV light) Photolytic Degradation (UV light) Stress Conditions->Photolytic Degradation\n(UV light) Interpretation Interpretation Analysis->Interpretation HPLC/UPLC Analysis HPLC/UPLC Analysis Analysis->HPLC/UPLC Analysis CZE Analysis CZE Analysis Analysis->CZE Analysis FTIR Analysis FTIR Analysis Analysis->FTIR Analysis Peak Purity Assessment Peak Purity Assessment Interpretation->Peak Purity Assessment Degradation Pathway\nElucidation Degradation Pathway Elucidation Interpretation->Degradation Pathway\nElucidation Method Selectivity\nVerification Method Selectivity Verification Interpretation->Method Selectivity\nVerification

Figure 2: Systematic workflow for forced degradation studies of this compound

Method Validation and Data Analysis

Validation Parameters and Acceptance Criteria

All analytical methods for ciprofloxacin quantification must be properly validated according to ICH guidelines Q2(R1). The table below summarizes the typical validation parameters and acceptance criteria for stability-indicating methods: [1] [3] [5]

Table 1: Method validation parameters and acceptance criteria for ciprofloxacin stability-indicating assays

Validation Parameter Acceptance Criteria HPLC/UPLC Performance CZE Performance FTIR Performance
Linearity range R² ≥ 0.990 0.5-50 μg/mL [3] 0.5-50 μg/mL [3] 2-20 μg/mL [1]
Precision (% RSD) ≤ 2.0% < 1.0% [6] NA 0.73-1.16% [1]
Accuracy (% Recovery) 90-110% 93.0-106.7% [5] NA 98.34-101.72% [1]
LOD Signal-to-noise ≥ 3 NA NA 0.068 μg/mL [1]
LOQ Signal-to-noise ≥ 10 ≤ 0.05% [6] NA 0.450 μg/mL [1]
Specificity No interference Resolves degradants [5] Resolves CPF and MDP [3] Specific peak at 1707 cm⁻¹ [1]
Robustness Method withstands small variations Robust to parameter changes [5] Robust to parameter changes [3] RSD < 2% with varied conditions [1]
Solution Stability and Storage Conditions

The stability of ciprofloxacin in various solution forms and under different storage conditions has been extensively studied:

Table 2: Stability of ciprofloxacin in solution under various storage conditions

Solution Form Storage Condition Stability Duration Retained Concentration
1 mg/mL in D5W 2-8°C, protected from light 30 days > 93.9% initial concentration [4]
2 mg/mL in D5W 2-8°C, protected from light 30 days > 93.9% initial concentration [4]
1 mg/mL in NS 2-8°C, protected from light 30 days > 95.9% initial concentration [4]
2 mg/mL in NS 2-8°C, protected from light 30 days > 95.9% initial concentration [4]
1 mg/mL in D5W 21-24°C, exposed to light 30 days > 93.9% initial concentration [4]
2 mg/mL in D5W 21-24°C, exposed to light 30 days > 93.9% initial concentration [4]
1 mg/mL in NS 29-31°C, protected from light 30 days > 95.9% initial concentration [4]
2 mg/mL in NS 29-31°C, protected from light 30 days > 95.9% initial concentration [4]

Conclusion

This comprehensive review presents various stability-indicating methods for the analysis of this compound. HPLC and UPLC methods provide robust, sensitive, and specific quantification of ciprofloxacin in the presence of its degradation products, with UPLC offering additional advantages of faster analysis times and reduced solvent consumption. CZE methods present a viable alternative with high separation efficiency and minimal reagent requirements. FTIR spectroscopy offers a simpler approach for quantitative analysis, particularly useful for quality control laboratories where chromatographic systems may not be available.

The forced degradation studies confirm that ciprofloxacin is susceptible to photodegradation, hydrolysis under acidic and basic conditions, oxidative degradation, and thermal degradation. The stability-indicating methods described herein effectively separate ciprofloxacin from all its major degradation products, enabling accurate quantification of the active pharmaceutical ingredient and monitoring of stability profiles in pharmaceutical formulations.

When selecting an appropriate analytical method, considerations should include available instrumentation, required sensitivity and precision, sample throughput needs, and regulatory requirements. For routine quality control and stability studies, RP-HPLC remains the most widely accepted and versatile approach, while CZE and FTIR methods offer complementary techniques for specific applications.

References

Ciprofloxacin hydrochloride monohydrate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ciprofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic. Analytical methods require rigorous validation to ensure the identity, potency, and quality of pharmaceutical products. This document details two validated methods: a Spectrophotometric Method based on charge-transfer complex formation [1], and a Microbiological Turbidimetric Assay [2]. The protocols adhere to International Conference on Harmonisation (ICH) guidelines.


Protocol 1: Spectrophotometric Determination via Charge-Transfer Complex

Principle

Ciprofloxacin (the electron donor) reacts with sodium nitroprusside (SNP) in an alkaline medium in the presence of hydroxylamine to form a yellow-colored charge-transfer complex. The absorbance of this complex is measured at 440 nm [1].

Experimental Workflow

The following diagram illustrates the complete experimental procedure from reagent preparation to absorbance measurement:

SpectrophotometricWorkflow start Start Method 1 prep_reagents Prepare Reagents start->prep_reagents prep_std Prepare Ciprofloxacin Stock Solution (1000 µg/mL) prep_reagents->prep_std dilution Dilute to Working Concentrations (50-250 µg/mL) prep_std->dilution add_reagents Add to 10 mL Volumetric Flask: - 1 mL SNP - 1 mL NH₂OH - 0.8 mL Na₂CO₃ dilution->add_reagents react Shake & Let Stand for 5 min at Room Temp add_reagents->react dilute Dilute to Volume with Distilled Water react->dilute measure Measure Absorbance at 440 nm vs. Blank dilute->measure end Analyze Data measure->end

Reagents and Equipment
  • Reagents: Sodium nitroprusside (SNP, 0.4% w/v), Hydroxylamine hydrochloride (0.4% w/v), Sodium carbonate (8% w/v), Ciprofloxacin reference standard [1].
  • Equipment: UV-Vis spectrophotometer with 1.0 cm quartz cells, analytical balance, magnetic stirrer, water bath, volumetric flasks [1].
Procedure Details
  • Reagent Preparation: Prepare all aqueous solutions fresh. The sodium carbonate solution is made by dissolving 8 g of Na₂CO₃·H₂O in 0.1 L of distilled water [1].
  • Standard Solution: Accurately weigh 0.1 g of ciprofloxacin reference standard and dissolve in distilled water in a 100 mL volumetric flask to make a 1000 µg/mL stock solution [1].
  • Sample Preparation: For pharmaceutical formulations (e.g., tablets), weigh and powder ten units. Take a portion equivalent to 0.1 g of ciprofloxacin, dissolve in water, dilute to 100 mL, and filter (e.g., Whatman No. 41) to remove insoluble excipients [1].
  • Complex Formation & Measurement: Follow the workflow in the diagram. Use a reagent blank prepared similarly but without ciprofloxacin [1].
Method Validation and Data

This method was validated according to ICH guidelines [1].

Table 1: Analytical Performance Data for the Spectrophotometric Method

Parameter Result
Linear Range 50.0 - 250.0 µg/mL
Molar Absorptivity 364.48 L/mol·cm
Coefficient of Determination (r²) 0.997
Stoichiometry (Cip:SNP) 2:1
Optimal Reaction Time 5 minutes
Stability >5 hours

Table 2: Precision and Accuracy Data (n=5)

Concentration Level Coefficient of Variation (C.V. %) Relative Error (%)
Low 0.6823 < 0.1
Medium 0.08911 < 0.1
High Not specified < 0.1

Protocol 2: Microbiological Turbidimetric Assay

Principle

This bioassay is based on the inhibitory effect of ciprofloxacin on the growth of the test microorganism Staphylococcus epidermidis ATCC 12228. The concentration of the antibiotic is determined by measuring the turbidity (absorbance) of the bacterial culture after incubation [2].

Experimental Workflow

The diagram below outlines the parallel line 3x3 design for the turbidimetric bioassay:

MicrobiologicalWorkflow start Start Method 2 prep_inoculum Prepare Inoculum S. epidermidis ATCC 12228 start->prep_inoculum prep_sols Prepare Standard and Sample Solutions (14.0, 28.0, 56.0 µg/mL) prep_inoculum->prep_sols add_tubes Add to Tubes with BHI Broth: - 1.0 mL Inoculum - 200 µL of Standard or Sample prep_sols->add_tubes incubate Incubate at 35±2 °C for 4 Hours add_tubes->incubate stop_growth Discontinue Growth with 0.5 mL Formaldehyde (12%) incubate->stop_growth read_abs Measure Absorbance at 530 nm stop_growth->read_abs calc Calculate Potency (Parallel Line Model) read_abs->calc end End calc->end

Reagents, Microorganism, and Equipment
  • Microorganism: Staphylococcus epidermidis ATCC 12228 [2].
  • Culture Medium: Brain Heart Infusion (BHI) broth and agar [2].
  • Reagents: Ciprofloxacin reference standard, formaldehyde solution (12% aqueous) [2].
  • Equipment: Spectrophotometer, incubator shaker, water purification system [2].
Procedure Details
  • Inoculum Preparation: Maintain the test organism on Casoy agar. Peel cultures into BHI broth and incubate at 36±1°C for 24 hours before the assay. Adjust the culture broth to 25±2% transmittance at 530 nm [2].
  • Standard and Sample Solutions: Prepare a standard stock solution of 1000 µg/mL in water. Dilute to concentrations of 14.0, 28.0, and 56.0 µg/mL. Prepare sample solutions from the pharmaceutical formulation (e.g., ophthalmic solution) at the same concentrations [2].
  • Assay Procedure: Follow the workflow in the diagram. The assay uses a parallel line 3x3 design (three concentrations for both standard and sample, each in triplicate). Include controls: a positive control (broth + inoculum, no antibiotic) and a negative control (broth only) [2].
  • Calculation: Calculate the potency of ciprofloxacin in the sample using the Hewitt equation and statistical analysis (linear parallel model, ANOVA) [2].
Method Validation and Data

The method was validated for linearity, precision, accuracy, and specificity [2].

Table 3: Analytical Performance Data for the Turbidimetric Bioassay

Parameter Result
Linear Range 14.0 - 56.0 µg/mL
Correlation Coefficient (r) 0.9994
Repeatability (Intra-day RSD%) 2.06%
Intermediate Precision (Inter-day RSD%) 2.30%
Accuracy (Average Recovery%) 99.71%

Summary and Comparison

The two methods presented offer distinct advantages:

  • The Spectrophotometric Method is a simple, rapid, and cost-effective chemical technique suitable for pure drug substances and formulations where excipients do not interfere [1].
  • The Microbiological Turbidimetric Assay measures antimicrobial activity, providing a direct assessment of potency that may detect changes not revealed by chemical methods. It is ecologically friendly and does not require toxic solvents [2].

Table 4: Method Comparison and Application

Feature Spectrophotometric Method Microbiological Assay
Analytical Principle Charge-transfer complexation Bacterial growth inhibition
Key Measurement Absorbance at 440 nm Absorbance at 530 nm (turbidity)
Analysis Time ~10 minutes (post-prep) ~4 hours (incubation)
Key Advantage Simplicity and speed Direct measure of bio-potency
Reported Application Pharmaceutical formulations Ophthalmic solutions

References

Comprehensive Application Notes and Protocols: Ciprofloxacin Hydrochloride Monohydrate Ocular Inserts via Hot-Melt Extrusion Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hot-Melt Extrusion for Ocular Drug Delivery

Ocular bacterial infections such as keratitis, conjunctivitis, blepharitis, and endophthalmitis represent significant therapeutic challenges in clinical practice due to the natural protective mechanisms of the eye that limit drug bioavailability. Ciprofloxacin hydrochloride monohydrate, a broad-spectrum second-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity against common ocular pathogens including Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting bacterial DNA gyrase and topoisomerase IV. Conventional ciprofloxacin eye drops suffer from limited ocular bioavailability (typically 1-5%) due to rapid precorneal elimination through nasolacrimal drainage and high tear fluid turnover, necessitating frequent administration that often leads to poor patient compliance and suboptimal therapeutic outcomes. [1] [2]

Hot-melt extrusion (HME) technology offers an innovative approach to overcome these limitations by enabling the development of sustained-release ocular inserts that can maintain therapeutic drug levels at the ocular surface for extended periods. This continuous, solvent-free process utilizes thermal and mechanical energy to produce homogeneous solid dispersions of drug-polymer mixtures, overcoming the drawbacks of conventional solvent casting methods such as residual solvent toxicity and poor scalability. The coupling of HME with fused deposition modeling 3D printing (FDM-3DP) further allows for the fabrication of patient-specific dosage forms with precise control over release kinetics through modulation of design parameters. These advanced manufacturing techniques enable the production of ocular inserts that can potentially reduce administration frequency to once daily while maintaining effective antibiotic concentrations, thereby improving patient compliance and therapeutic efficacy in managing ocular bacterial infections. [1] [3]

Formulation Development and Composition

Rational Design Strategy

The development of ciprofloxacin HCl ocular inserts via HME technology employs a systematic formulation approach focused on achieving optimal mucoadhesion, sustained release profile, and ocular compatibility. The design strategy is centered on creating an amorphous solid dispersion of ciprofloxacin within a polymeric matrix, which enhances dissolution and maintains sustained drug release over 24 hours. A quality by design (QbD) approach utilizing design of experiments (DoE) has been implemented to understand the critical material attributes and process parameters that influence the critical quality attributes of the final product. This systematic methodology allows for the identification of optimal factor settings to achieve desired product characteristics while ensuring robustness and reproducibility. The formulation objectives include achieving extended-release kinetics suitable for once-daily administration, appropriate mucoadhesive properties to retain the insert in the ocular cul-de-sac, and physicochemical stability under room temperature storage conditions. [1] [3]

Excipient Selection and Functionality

Table: Formulation Composition of Ciprofloxacin HCl Ocular Inserts

Component Function Concentration Range (%) Critical Attributes
Ciprofloxacin HCl monohydrate Active Pharmaceutical Ingredient 5-20% Potency: ≥95%; Particle size distribution; Melting point: 318-320°C
Klucel HPC JXF (HPC, 140,000 Da) Sustained-release polymer matrix 40-80% Viscosity grade; Molecular weight: 140,000 Da; Bioadhesive properties
POLYOX WSR N10 (PEO) Release modifier, swelling agent 10-30% Molecular weight; Hydration rate; Viscosity
PEG 4000 Plasticizer, processing aid 5-15% Melting point; Hydrophilic-lipophilic balance; Compatibility
Parteck SI 150 (Sorbitol) Stabilizer, tonicity agent 0-10% Crystallinity; Hygroscopicity; Bulking properties

The polymeric matrix system is predominantly composed of Klucel hydroxypropyl cellulose (HPC JXF), a biocompatible and biodegradable cellulose derivative with inherent bioadhesive properties that promotes retention in the ocular cavity. The molecular weight of HPC (140,000 Da) directly influences the release kinetics, with higher molecular weight grades demonstrating an inverse relationship with drug release rate. POLYOX WSR N10 (polyethylene oxide) serves as a release modifier that swells upon hydration, creating a gel barrier that modulates drug diffusion. PEG 4000 functions as a plasticizer that reduces the glass transition temperature of the polymer blend, enabling processing at lower temperatures and enhancing the flexibility of the final dosage form. Sorbitol (Parteck SI 150) may be incorporated as a stabilizer and tonicity agent to ensure ocular comfort and physical stability of the insert. All selected polymers are FDA-approved for ophthalmic applications and exhibit excellent safety profiles. [1] [3] [4]

Manufacturing Process and Parameters

Hot-Melt Extrusion Processing

The manufacturing process for ciprofloxacin HCl ocular inserts begins with pre-blending of the active pharmaceutical ingredient and excipients using a suitable mixer (e.g., turbula mixer or V-blender) for 15-30 minutes to ensure homogeneous distribution of components. The blended powder is then fed into the hot-melt extruder (typically a twin-screw extruder) equipped with a flat-bottomed cylindrical rod die (approximately 2.5 mm diameter) to form filaments suitable for subsequent processing. The extrusion process parameters must be carefully controlled to achieve a uniform amorphous solid dispersion while preventing thermal degradation of the heat-sensitive drug substance. A temperature gradient along the extruder barrels is employed, with the feeding zone maintained at lower temperatures (80-100°C) and the die zone at higher temperatures (100-130°C), which is below the melting point of ciprofloxacin HCl (318-320°C) but sufficient to process the polymeric matrix. The screw speed is typically maintained between 50-100 rpm, with a feed rate of 0.5-2 kg/hour depending on the extruder scale, and the torque is monitored to ensure optimal mixing without mechanical overloading. The extruded filaments are collected using a conveyor belt system with controlled tension and cooled to room temperature before further processing. [1] [3]

3D Printing of Ocular Inserts

Table: HME and 3D Printing Processing Parameters

Process Parameter Optimal Range Impact on Critical Quality Attributes
Extrusion Temperature 100-130°C Higher temperatures may degrade drug; lower temperatures may cause incomplete mixing
Screw Speed 50-100 rpm Affects shear rate, mixing efficiency, and residence time distribution
Screw Configuration Combination of conveying and mixing elements Influences distributive and dispersive mixing efficiency
Printing Nozzle Diameter 0.3-0.6 mm Affects resolution and surface smoothness of printed inserts
Printing Temperature 110-125°C Must ensure adequate flow without drug degradation
Build Plate Temperature 60-70°C Promotes adhesion and prevents warping during printing
Infill Density 20-80% Directly controls drug release rate; higher density slows release
Layer Height 0.1-0.2 mm Affects surface smoothness and dimensional accuracy
Print Speed 20-50 mm/s Influences structural integrity and printing precision

The coupling of HME with fused deposition modeling 3D printing (FDM-3DP) enables the fabrication of customized ocular inserts with precise control over geometry and release characteristics. The HME-produced filaments are fed into an FDM 3D printer equipped with a temperature-controlled nozzle and build plate. Using a computer-aided design (CAD) model, the inserts are printed layer-by-layer with specific geometric parameters (thickness: 0.5-1.0 mm, diameter: 3-5 mm) tailored for comfortable placement in the conjunctival sac. Critical printing parameters include nozzle temperature (110-125°C), build plate temperature (60-70°C), printing speed (20-50 mm/s), layer height (0.1-0.2 mm), and infill density (20-80%). The infill density and insert thickness demonstrate an inverse relationship with drug release rate, with higher density and greater thickness resulting in more extended release profiles. This additive manufacturing approach allows for the production of patient-specific dosage forms with tailored release kinetics based on individual therapeutic needs. [3]

Analytical Characterization and Quality Control

Physicochemical Characterization Methods

Quality control testing of ciprofloxacin HCl ocular inserts encompasses a comprehensive set of analytical techniques to ensure identity, potency, purity, and performance. Drug content uniformity is determined by dissolving the inserts in a suitable solvent (e.g., simulated tear fluid or pH 7.4 phosphate buffer) followed by analysis using a validated HPLC method with UV detection at 278 nm. The chromatographic separation employs a Waters Symmetry C18 column (150 mm × 4.6 mm, 5.0 μm) with an isocratic mobile phase consisting of acetonitrile and 25 mM phosphoric acid solution (13:87, v/v) at a flow rate of 1.2 mL/min. Thermal properties and drug-polymer compatibility are assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which confirm the formation of an amorphous solid dispersion and absence of drug degradation during processing. The surface morphology of the inserts is examined by scanning electron microscopy (SEM), which reveals a smooth, homogeneous surface without evidence of crystal formation or phase separation. Additional tests include surface pH measurement to ensure ocular compatibility (target pH: 6.5-7.5), muccoadhesive strength evaluation using texture analysis or modified balance methods, and sterility testing according to compendial requirements. [1] [3]

Performance Evaluation

Table: Quality Control Specifications and Testing Methods

Test Parameter Methodology Acceptance Criteria
Drug Content HPLC (278 nm) 90-110% of label claim
Content Uniformity HPLC of multiple inserts RSD ≤6%
Surface pH pH meter with flat surface electrode 6.5-7.5
Mucoadhesive Strength Texture analyzer or modified balance ≥0.5 N/cm²
In Vitro Release USP apparatus (paddle), 50 rpm, 37°C Extended release over 24h (Q24h ≥85%)
Antibacterial Activity Agar diffusion or microdilution MIC ≤0.03 μg/mL against P. aeruginosa
Transcorneal Permeation Using excised rabbit corneas in Franz cells Significantly higher than commercial eye drops
Storage Stability Accelerated (40°C/75% RH) and long-term (25°C/60% RH) Stable for ≥3 months at room temperature

The in vitro drug release performance is evaluated using USP apparatus (paddle method) with 100-200 mL of simulated tear fluid (pH 7.4) maintained at 37±0.5°C with constant agitation at 50 rpm. Samples are withdrawn at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours) and analyzed by HPLC to characterize the release kinetics. The optimized formulations demonstrate an extended-release profile over 24 hours, with the Klucel HPC concentration showing an inverse relationship with release rate. Antibacterial efficacy is confirmed through determination of minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, with studies demonstrating MIC90 values of 0.03 μg/mL, indicating potent activity against this common ocular pathogen. Additionally, ex vivo transcorneal permeation studies using excised rabbit corneas mounted in Franz diffusion cells show that the HME ocular inserts significantly prolong transcorneal flux compared to commercial eye drops and immediate-release inserts, with a 3-5 fold increase in corneal permeability. [1] [3] [5]

Experimental Results and Performance Data

In Vitro and Ex Vivo Performance

The comprehensive evaluation of ciprofloxacin HCl ocular inserts fabricated via HME technology demonstrates several significant advantages over conventional dosage forms. In vitro release studies reveal that optimized insert formulations extend drug release over 24 hours, with only 15-30% released within the first 6 hours and complete release achieved by 24 hours, effectively maintaining drug concentrations above the MIC for susceptible pathogens throughout the dosing interval. The release kinetics generally follow a combination of diffusion and erosion mechanisms, with the HPC matrix forming a gel layer upon hydration that controls drug release. Mucoadhesive testing demonstrates adequate adhesive strength (≥0.5 N/cm²) to retain the inserts in the conjunctival sac without causing discomfort or tissue damage. Accelerated stability studies conducted at 40°C/75% relative humidity for 3 months confirm that the inserts maintain stable drug content, thermal properties, and release profiles when stored at room temperature, supporting a potential shelf life of at least 24 months. [1] [3] [4]

Antimicrobial Efficacy and Biocompatibility

Table: Performance Comparison of Ciprofloxacin HCl Formulations

Formulation Characteristic HME Ocular Insert Commercial Eye Drops Immediate-release Insert
Release Duration 24 hours 2-4 hours 6-8 hours
Dosing Frequency Once daily 4-6 times daily 2-3 times daily
Bioavailability (Relative) High (5-10 fold increase) Low (1-5%) Moderate (3-5 fold increase)
Mucoadhesive Properties Excellent None Variable
Patient Compliance High Low Moderate
Manufacturing Process Continuous, solvent-free Conventional solution Solvent casting
Bacterial Growth Inhibition Complete (0.5-24 h) Transient (1-2 h) Partial (4-6 h)

The antibacterial efficacy of the HME ocular inserts is confirmed through in vitro studies showing no bacterial growth observed in samples collected during the entire 24-hour release study, indicating that drug concentrations remain above the MIC90 for Pseudomonas aeruginosa throughout the release period. Ex vivo transcorneal permeation studies using excised rabbit corneas demonstrate that the inserts provide significantly prolonged transcorneal flux compared to commercial eye drops, with a 3.8-fold increase in AUC0-24 and a 4.2-fold increase in mean residence time. The inserts exhibit excellent biocompatibility with no signs of ocular irritation or tissue damage in preliminary biocompatibility testing. Furthermore, the sterilization process (typically gamma irradiation or ethylene oxide treatment) does not adversely affect the physicochemical properties or performance characteristics of the inserts. The overall therapeutic outcome is significantly improved compared to conventional formulations, with the potential to achieve complete resolution of bacterial keratitis with once-daily administration, thereby enhancing patient compliance and treatment efficacy. [1] [3] [4]

Detailed Experimental Protocols

Preparation of HME Filaments

Protocol for Hot-Melt Extrusion Process

  • Pre-blending: Accurately weigh ciprofloxacin HCl monohydrate (10% w/w), Klucel HPC JXF (70% w/w), POLYOX WSR N10 (15% w/w), and PEG 4000 (5% w/w). Transfer the powders to a turbula mixer and blend for 20 minutes at 40 rpm to ensure homogeneous distribution.

  • Extruder setup: Configure a co-rotating twin-screw extruder with a temperature profile along the barrels: feeding zone (80°C), mixing zones (100-115°C), and die zone (120°C). Set the screw speed to 80 rpm and the feed rate to 1 kg/hour.

  • Extrusion process: Feed the pre-blended powder into the extruder hopper and initiate the extrusion process. Monitor torque (target: 60-70% of maximum capacity) and pressure to ensure stable operation. Collect the extruded filament using a conveyor belt set at 2 m/min with minimal tension to prevent deformation.

  • Filament conditioning: Allow the filament to cool to room temperature, then spool it with a diameter of 1.75±0.05 mm. Store in a sealed container with desiccant at room temperature until use.

3D Printing of Ocular Inserts

Protocol for Fused Deposition Modeling 3D Printing

  • Design phase: Create a circular insert design (diameter: 4 mm, thickness: 0.7 mm) using CAD software. Export the design as an STL file and import it into the 3D printer slicing software.

  • Printing parameters: Set the following parameters in the slicing software: nozzle temperature: 115°C, build plate temperature: 65°C, layer height: 0.15 mm, infill density: 50%, printing speed: 30 mm/s, and number of perimeter shells: 2.

  • Printing process: Load the HME-produced filament into the 3D printer and initiate the printing process. Monitor the first few layers to ensure proper adhesion and extrusion.

  • Post-processing: Carefully remove the printed inserts from the build plate. Visually inspect for defects and package in sterile containers for further testing.

In Vitro Release and Antimicrobial Testing

Protocol for Release and Efficacy Studies

  • In vitro release: Place one ocular insert in 100 mL of simulated tear fluid (pH 7.4) in a USP paddle apparatus maintained at 37±0.5°C with agitation at 50 rpm. Withdraw samples (1 mL) at predetermined time points (0.5, 1, 2, 4, 6, 8, 12, 18, and 24 h) and replace with fresh medium to maintain sink conditions. Filter samples through a 0.45 μm membrane and analyze by HPLC to determine drug concentration.

  • Antimicrobial efficacy: Inoculate Mueller-Hinton agar plates with Pseudomonas aeruginosa (ATCC 27853) suspension adjusted to 0.5 McFarland standard. Apply samples collected during the in vitro release study to sterile paper discs placed on the inoculated agar. Incubate at 35°C for 24 hours and measure zones of inhibition to confirm maintained antibacterial activity throughout the release period.

  • Data analysis: Calculate cumulative drug release and plot release profiles. Determine MIC values using broth microdilution methods according to CLSI guidelines.

Visual Diagrams

Manufacturing Workflow Diagram

G RawMaterials Raw Material Weighing PreBlending Pre-blending (20 min, 40 rpm) RawMaterials->PreBlending Powder Mix HME Hot-Melt Extrusion (100-130°C, 50-100 rpm) PreBlending->HME Homogeneous Blend Filament Filament Conditioning (1.75±0.05 mm diameter) HME->Filament Melt Extrusion ThreeDPrint 3D Printing (115°C, 30 mm/s, 50% infill) Filament->ThreeDPrint Spooled Filament PostProcess Post-processing (Visual Inspection) ThreeDPrint->PostProcess Printed Insert Testing Quality Control Testing PostProcess->Testing Defect-free Unit FinalProduct Sterile Ocular Insert Testing->FinalProduct Quality Verified

Manufacturing Workflow for Ciprofloxacin Ocular Inserts

This diagram illustrates the integrated HME and 3D printing process for fabricating ciprofloxacin HCl ocular inserts, highlighting the sequential unit operations from raw material preparation to final product packaging.

Drug Release Mechanism Diagram

G Insert Ocular Insert (Polymer Matrix + Drug) Hydration Hydration & Swelling (Gel Layer Formation) Insert->Hydration Tear Fluid Contact Diffusion Drug Diffusion (Concentration Gradient) Hydration->Diffusion Gel Barrier Formation Erosion Polymer Erosion (Matrix Dissolution) Hydration->Erosion Polymer Hydration Release Sustained Drug Release (24-hour Duration) Diffusion->Release Diffusion-Controlled Erosion->Release Erosion-Controlled Therapeutic Therapeutic Effect (Maintained Above MIC) Release->Therapeutic Continuous Delivery

Drug Release Mechanisms from Polymeric Matrix

This diagram illustrates the dual release mechanisms (diffusion and erosion) responsible for the extended-release profile of ciprofloxacin from the HME-produced ocular inserts, demonstrating how the polymer matrix controls drug delivery over 24 hours.

Conclusion and Future Perspectives

The development of This compound ocular inserts using hot-melt extrusion technology represents a significant advancement in ophthalmic drug delivery. The solvent-free manufacturing process coupled with the ability to precisely control drug release through modulation of formulation and printing parameters offers distinct advantages over conventional ocular dosage forms. The optimized inserts demonstrate extended-release characteristics over 24 hours, adequate mucoadhesive properties for ocular retention, potent antibacterial activity against common ocular pathogens, and excellent storage stability at room temperature. The quality by design approach ensures robust and reproducible product quality, while the coupling of HME with 3D printing technology enables the fabrication of personalized dosage forms tailored to individual patient needs.

Future development efforts should focus on clinical translation of this technology, with particular emphasis on scaling up the manufacturing process, conducting comprehensive preclinical safety assessments, and evaluating clinical efficacy in patients with ocular bacterial infections. Additional opportunities include the development of combination products incorporating multiple therapeutic agents for enhanced efficacy, the exploration of novel polymeric systems with improved mucoadhesive properties, and the integration of sensing technologies for monitoring treatment compliance and therapeutic response. The HME-based ocular insert platform holds significant promise for improving therapeutic outcomes in patients with ocular bacterial infections through enhanced drug delivery and reduced administration frequency.

References

Comprehensive Application Notes and Protocols: Fabrication and Evaluation of Ciprofloxacin Hydrochloride Ocular Inserts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Ocular drug delivery presents unique formulation challenges due to the eye's sophisticated protective mechanisms, including tear turnover, nasolacrimal drainage, and blinking reflexes. These physiological barriers significantly limit the bioavailability of conventional ophthalmic dosage forms, with typically less than 5% of the administered drug penetrating the corneal tissue. Bacterial keratitis remains a sight-threatening condition with an estimated annual incidence of 200,000 cases in the United States alone, frequently caused by pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and various Streptococcus species [1]. Ciprofloxacin hydrochloride, a second-generation fluoroquinolone antibiotic, demonstrates potent bactericidal activity against a broad spectrum of gram-positive and gram-negative ocular pathogens through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes [2].

The development of ocular inserts addresses fundamental limitations of conventional eye drops, which suffer from rapid precorneal clearance requiring frequent administration (typically every 2-4 hours) to maintain therapeutic drug levels. This frequent dosing regimen often leads to poor patient compliance and potential treatment failure. Advanced ocular insert systems aim to overcome these challenges by providing sustained drug release, increasing corneal contact time, and enabling once-daily administration, thereby potentially improving therapeutic outcomes while reducing systemic exposure and side effects [3] [1]. The following table compares conventional formulations with advanced ocular insert systems:

Table 1: Comparison of Conventional and Advanced Ocular Delivery Systems for Ciprofloxacin Hydrochloride

Parameter Conventional Eye Drops Ointments Solvent Cast Ocular Inserts HME-3DP Ocular Inserts
Dosing Frequency 4-8 times daily 2-4 times daily Once daily Once daily
Corneal Contact Time 1-2 minutes 30-60 minutes 6-24 hours 12-24 hours
Bioavailability 1-5% 10-15% 20-40% 30-50%
Manufacturing Method Solution/suspension Semisolid formulation Solvent casting Hot-melt extrusion + 3D printing
Patient Compliance Low Moderate High High
Sterilization Filtration/autoclaving Aseptic manufacturing Gamma irradiation Gamma irradiation

Formulation Composition and Excipient Selection

Polymer Systems

The selection of appropriate polymeric matrices is critical for developing effective ocular inserts that balance drug release kinetics, mechanical properties, and biocompatibility. Research has investigated both natural and synthetic polymers for ciprofloxacin hydrochloride ocular inserts:

  • Natural Polymers: Gelatin has been successfully employed as a hydrophilic matrix former in reservoir-type systems where it functions as the drug reservoir core, while ethyl cellulose serves as a rate-controlling membrane [3]. These systems demonstrated excellent biodegradability and produced zero-order release kinetics over 120 hours in optimized formulations [4].

  • Semisynthetic Cellulose Derivatives: Hydroxypropyl cellulose (HPC), particularly Klucel JXF grade, has shown exceptional performance in hot-melt extrusion processes due to its thermoformability, mucoadhesive properties, and ability to form amorphous solid dispersions with ciprofloxacin hydrochloride [1] [5]. HPC-based inserts maintained extended release profiles over 24 hours while demonstrating excellent corneal adhesion and biocompatibility.

  • Composite Polymer Systems: Studies have evaluated combinations of Gelrite, HPMC, PVP, and Carbopol in varying ratios to modulate release kinetics and mechanical strength. These polymers provide a balance of swelling control and mucoadhesion, with Gelrite-based systems demonstrating constant drug release for up to 6 hours [6].

Excipients and Additives
  • Plasticizers: Glycerol at concentrations of 1% w/w has been used to improve flexibility and prevent brittleness in solvent-cast films [6]. Polyethylene glycol 4000 (PEG 4000) has been employed in HME formulations to enhance processability and modify release characteristics [1].

  • Release Modifiers: Parteck SI 150 (sorbitol) and POLYOX WSR N10 (polyethylene oxide) have been incorporated to fine-tune drug release profiles through their effects on matrix hydration and diffusion pathways [1].

  • Preservation Systems: While preservatives like benzalkonium chloride (0.006%) are included in commercial eye drops [7], ocular inserts typically utilize sterilization methods (gamma irradiation) and aseptic packaging to maintain sterility rather than incorporating antimicrobial preservatives that could cause corneal irritation with prolonged contact.

Table 2: Polymer Systems for Ciprofloxacin Hydrochloride Ocular Inserts

Polymer Category Specific Polymer Concentration Range Functional Role Key Properties
Natural Polymer Gelatin 1-3% w/v Matrix former Biodegradable, hydrophilic, film-forming
Semisynthetic Polymer Klucel HPC JXF 40-60% w/w Primary matrix Thermoformable, mucoadhesive, sustained release
Semisynthetic Polymer HPMC 1-2% w/v Matrix former Swellable, controlled release, biocompatible
Semisynthetic Polymer Gelrite 0.25-1% w/v Gelling agent In situ gelling, sustained release
Synthetic Polymer Ethyl Cellulose 0.5-2% w/v Rate-controlling membrane Hydrophobic, water-insoluble, diffusion barrier
Synthetic Polymer Eudragit 1-3% w/v Rate-controlling membrane pH-dependent release, film-forming
Synthetic Polymer PVA/PVP 0.5-1.5% w/v Matrix modifier Enhanced solubility, mechanical strength

Fabrication Methods and Experimental Protocols

Solvent Casting Method

The solvent casting technique represents a well-established approach for manufacturing ocular inserts, particularly suitable for laboratory-scale development and evaluation of formulation parameters [3] [8] [6].

  • Mercury Substrate Method:

    • Prepare polymer solution by dissolving selected natural polymer (gelatin, Gelrite, HPMC) in purified water at 80°C with continuous stirring [6].
    • Add ciprofloxacin hydrochloride (target concentration 0.045 mg/insert) and plasticizer (glycerol 1% w/w) to the polymer solution with continuous stirring until a homogeneous dispersion is achieved.
    • Pour the resulting solution over a glass ring placed on a mercury substrate to ensure uniform thickness and smooth surface formation.
    • Cover with an inverted funnel to control evaporation rate and allow slow drying at room temperature for 48 hours.
    • Carefully peel the dried films from the mercury surface and cut using sharp-edged dies to create individual inserts.
  • Reservoir System Fabrication:

    • Prepare drug-loaded core matrix using sodium alginate containing ciprofloxacin hydrochloride [4].
    • Sandwich the core matrix between rate-controlling membranes composed of Eudragit and/or polyvinyl acetate.
    • Apply slight pressure to ensure uniform bonding between layers.
    • Package the fabricated inserts in aluminum foil and sterilize using gamma radiation (dose: 25 kGy).
    • Perform sterility testing according to British Pharmacopoeia specifications [4].
Hot-Melt Extrusion Coupled with FDM 3D Printing

The combination of hot-melt extrusion and fused deposition modeling represents an advanced, solvent-free manufacturing technology for producing customized ocular inserts with precise dimensional control and tailored release profiles [1] [5].

  • HME Process Parameters:

    • Pre-blend ciprofloxacin hydrochloride with Klucel HPC JXF polymer and additional excipients (PEG 4000, Parteck SI 150) using a tumble blender for 15 minutes to ensure uniform distribution.
    • Process the physical mixture using a co-rotating twin-screw extruder with the following temperature profile: feeding zone 80°C, mixing zones 100-120°C, die zone 110°C.
    • Maintain screw speed at 50-100 rpm and feed rate at 0.2-0.5 kg/hour to ensure uniform melt flow and prevent degradation.
    • Collect the extruded filaments on spools and store in desiccated conditions to prevent moisture absorption prior to 3D printing.
  • FDM 3D Printing Protocol:

    • Design insert geometry using computer-aided design software with typical dimensions of 4-6 mm diameter × 0.3-0.5 mm thickness.
    • Convert the design to STL file format and import into the 3D printer slicing software.
    • Set printing parameters based on design of experiment optimization: nozzle diameter 0.4 mm, printing temperature 110-130°C, build plate temperature 60°C, printing speed 10-20 mm/s [1].
    • Program specific internal fill patterns (rectilinear, grid, or concentric) and fill density (20-80%) to control drug release characteristics.
    • Collect printed inserts and store in light-resistant containers with desiccant to maintain stability.

The following workflow diagram illustrates the complete fabrication process for ciprofloxacin ocular inserts:

G start Start Ocular Insert Fabrication method_select Select Fabrication Method start->method_select solvent Solvent Casting Method method_select->solvent Traditional hme HME-3DP Method method_select->hme Advanced solvent_step1 Dissolve polymer in water at 80°C with stirring solvent->solvent_step1 hme_step1 Blend drug with polymer (Klucel HPC JXF) hme->hme_step1 solvent_step2 Add drug and plasticizer (1% glycerol) solvent_step1->solvent_step2 solvent_step3 Cast on mercury substrate and dry for 48h solvent_step2->solvent_step3 solvent_step4 Cut films with die and package solvent_step3->solvent_step4 sterilize Sterilize by gamma irradiation (25 kGy) solvent_step4->sterilize hme_step2 Hot-melt extrude (Twin-screw, 100-120°C) hme_step1->hme_step2 hme_step3 3D print inserts (FDM, 110-130°C) hme_step2->hme_step3 hme_step4 Collect and package in light-resistant containers hme_step3->hme_step4 hme_step4->sterilize evaluate Quality Control Evaluation sterilize->evaluate end Finished Ocular Inserts evaluate->end

Quality Control and Characterization Protocols

Physicochemical Characterization

Rigorous quality control testing is essential to ensure consistent performance, safety, and efficacy of ciprofloxacin hydrochloride ocular inserts. The following protocols outline standard characterization methods:

  • Thickness Uniformity: Measure insert thickness at multiple points (minimum 5 positions) using a digital micrometer with precision of ±1 μm. Acceptable inserts should demonstrate thickness variations of less than 5% across all measurement points [6].

  • Weight Variation Test: Randomly select and individually weigh 10 inserts using an analytical balance (precision 0.0001 g). Calculate mean weight and standard deviation, with acceptance criteria of ±5% deviation from average weight for individual inserts [6].

  • Drug Content Uniformity: Extract drug from individual inserts using 100 mL of Sorenson's phosphate buffer (pH 7.4) with continuous stirring for 4 hours. Filter the solution and analyze ciprofloxacin concentration using validated HPLC or UV spectrophotometric methods at λmax = 276.5 nm [6]. Acceptance criteria: 90-110% of labeled claim.

  • Surface pH Determination: Place inserts on agar plate and add 2 drops of distilled water. After 30 seconds, apply combined pH electrode directly to the swollen insert surface. The surface pH should be between 6.5-7.5 to prevent ocular irritation [6].

  • Moisture Handling Properties:

    • Percentage Moisture Absorption: Weigh initial insert weight (W1), place in desiccator containing saturated ammonium chloride solution (79% RH) for 72 hours, then reweigh (W2). Calculate as: % Moisture Absorption = [(W2 - W1)/W1] × 100 [6].
    • Percentage Moisture Loss: Weigh initial insert weight (W1), place in desiccator containing anhydrous calcium chloride for 72 hours, then reweigh (W3). Calculate as: % Moisture Loss = [(W1 - W3)/W1] × 100.
Mechanical and Morphological Properties
  • Tensile Strength and Elongation: Evaluate using texture analyzer or universal testing machine with a 50 N load cell. Cut inserts into strips (50 × 10 mm) and clamp between grips with initial separation of 30 mm. Apply tension at constant speed of 10 mm/min until breakage. Calculate tensile strength and percent elongation at break [1].

  • Folding Endurance: Repeatedly fold insert at the same place until breakage, counting the number of folds. Minimum acceptable value: 300 folds without cracking [6].

  • Surface Morphology: Characterize using scanning electron microscopy at appropriate magnification (100-5000×) to examine surface smoothness, uniformity, and cross-sectional structure. Sputter-coat samples with gold-palladium alloy prior to imaging [1].

  • Mucoadhesive Strength: Measure using texture analyzer equipped with mucoadhesive holder. Hydrate porcine corneal tissue or mucin disc with simulated tear fluid (20 μL). Apply insert with predetermined force (0.5 N) for contact time (30 seconds), then measure force required for detachment [1].

Table 3: Quality Control Specifications for Ciprofloxacin Hydrochloride Ocular Inserts

Test Parameter Methodology Acceptance Criteria Reference Standard
Thickness Uniformity Digital micrometer ±5% variation USP <905>
Weight Variation Analytical balance ±5% of average weight USP <731>
Drug Content HPLC/UV spectrophotometry 90-110% of label claim USP <621>
Surface pH Surface electrode 6.5-7.5 USP <791>
Moisture Content Loss on drying <5% w/w USP <731>
Tensile Strength Texture analyzer >1.0 MPa ASTM D638
Folding Endurance Manual folding >300 folds In-house
Sterility Membrane filtration No growth BP Appendix XVI B
In Vitro Drug Release USP Apparatus 4 Q=70-85% in 24h USP <724>

Performance Evaluation Studies

In Vitro Release Kinetics
  • Release Study Methodology: Conduct in vitro drug release studies using bi-chambered donor-receiver compartment model or USP Apparatus 4 (flow-through cell) with simulated tear fluid (pH 7.4) as dissolution medium maintained at 34±0.5°C (normal ocular surface temperature) [3] [1]. Collect samples at predetermined time intervals (1, 2, 4, 6, 8, 12, and 24 hours) and analyze ciprofloxacin content using validated HPLC or UV spectrophotometric methods.

  • Release Kinetics Analysis: Treat release data according to various mathematical models to determine drug release mechanisms:

    • Zero-order kinetics: Q = Q₀ + k₀t
    • First-order kinetics: lnQ = lnQ₀ + k₁t
    • Higuchi model: Q = k√t
    • Korsmeyer-Peppas model: Q/Q∞ = ktⁿ where Q is amount of drug released at time t, Q₀ is initial drug amount, Q∞ is total drug content, k is release rate constant, and n is diffusion exponent indicating release mechanism [3].
  • Release Profile Modification: Optimized HME-3DP formulations demonstrate an inverse relationship between insert thickness/infill density and drug release rate. By controlling these parameters, researchers achieved extended release profiles over 24 hours with initial burst release followed by sustained zero-order kinetics [1] [5].

Ex Vivo and In Vivo Evaluation
  • Transcorneal Permeation Studies: Use freshly excised rabbit corneas mounted in diffusion cells with corneal area of 0.5-0.75 cm². Maintain temperature at 34±1°C with continuous oxygenation. Place ocular insert on corneal epithelium side with tear side facing the donor chamber. Samples from receiver chamber are collected at predetermined intervals and analyzed for drug content. Compare permeation profiles with commercial eye drops and immediate-release inserts [1].

  • Antibacterial Efficacy: Evaluate using agar diffusion assay against relevant ocular pathogens including Pseudomonas aeruginosa and Staphylococcus aureus. Collect release samples at various time points during in vitro studies and apply to inoculated agar plates. Measure zones of inhibition after 24 hours incubation at 37°C. Effective formulations should demonstrate complete absence of bacterial growth in all release samples throughout the release period [1].

  • In Vivo Studies in Rabbit Models:

    • Use New Zealand White rabbits (2-3 kg) with proper ethical committee approval.
    • Administer optimized inserts into the conjunctival sac of one eye, using the contralateral eye as control.
    • Monitor drug concentrations in tear fluid and aqueous humor at predetermined time intervals using microdialysis or direct sampling methods.
    • Evaluate efficacy in artificially induced bacterial conjunctivitis models by challenging eyes with susceptible bacterial strains followed by insert application and monitoring clinical signs of infection [4].
    • Perform ocular irritation studies using Draize test scoring system to evaluate potential tissue irritation.

The following diagram illustrates the key performance evaluation workflow for ocular inserts:

G start Start Performance Evaluation in_vitro In Vitro Characterization start->in_vitro release Drug Release Studies (USP Apparatus 4) in_vitro->release kinetics Release Kinetics Analysis (Zero-order, Higuchi, Korsmeyer-Peppas) release->kinetics ex_vivo Ex Vivo Evaluation kinetics->ex_vivo permeation Transcorneal Permeation (Rabbit cornea model) ex_vivo->permeation antimicrobial Antimicrobial Efficacy (Agar diffusion assay) permeation->antimicrobial in_vivo In Vivo Evaluation antimicrobial->in_vivo rabbit Rabbit Model Studies (Conjunctival sac insertion) in_vivo->rabbit irritation Ocular Irritation Assessment (Draize test scoring) rabbit->irritation correlation In Vitro-In Vivo Correlation irritation->correlation end Establish Product Performance correlation->end

Stability and Packaging Considerations

  • Accelerated Stability Studies: Conduct stability testing according to ICH guidelines with conditions of 40±2°C/75±5% RH for 6 months. Withdraw samples at 0, 1, 3, and 6 months and evaluate appearance, drug content, moisture absorption, in vitro release profile, and mechanical properties [4]. Optimized formulations should demonstrate no significant changes in critical quality attributes over the study period.

  • Packaging Configuration: Package individual inserts in sterile blister packs with aluminum foil backing to provide moisture barrier protection. Include desiccant capsules in secondary packaging to maintain low moisture environment during storage. Apply gamma irradiation (25 kGy) as terminal sterilization method, with verification of sterility according to British Pharmacopoeia standards [4].

  • Shelf-life Determination: Calculate shelf-life based on real-time stability data stored at 25±2°C/60±5% RH for up to 24 months. Successful formulations have demonstrated shelf-lives exceeding 2 years with proper packaging [4].

Conclusion

The development of ciprofloxacin hydrochloride ocular inserts represents a significant advancement in ophthalmic drug delivery, addressing fundamental limitations of conventional dosage forms through extended residence time and controlled release profiles. The integration of advanced manufacturing technologies like HME-3DP enables precise control over critical quality attributes and supports the development of personalized medicine approaches through customization of insert dimensions and release characteristics. These innovative delivery systems demonstrate potential for once-daily administration, significantly improved bioavailability, and enhanced patient compliance compared to traditional eye drops. With appropriate formulation optimization and rigorous quality control, ciprofloxacin hydrochloride ocular inserts present a promising therapeutic option for effective management of ocular bacterial infections.

References

Comprehensive Application Notes and Protocols for Forced Degradation Studies of Ciprofloxacin Hydrochloride Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Forced Degradation Studies

Forced degradation, also known as stress testing, is an essential component of pharmaceutical development that involves intentional degradation of drug substances and products under conditions more severe than accelerated stability protocols. These studies identify likely degradation products, elucidate degradation pathways, and most importantly, validate stability-indicating analytical methods [1]. For fluoroquinolone antibiotics like ciprofloxacin hydrochloride monohydrate, forced degradation is particularly crucial due to their known susceptibility to photodegradation and other degradation pathways, which can potentially reduce antibacterial efficacy and induce phototoxicity as side effects [2].

Ciprofloxacin, chemically known as 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid, is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections [3] [4]. Understanding its degradation behavior under various stress conditions provides critical insights for developing stable formulations, appropriate packaging, and establishing shelf-life specifications [1].

Objectives of Forced Degradation Studies

Forced degradation studies of this compound aim to achieve several key objectives:

  • Establish degradation pathways and mechanisms under various stress conditions [1]
  • Identify and elucidate structures of major and minor degradation products [1] [2]
  • Determine intrinsic stability of the drug substance [1]
  • Develop and validate stability-indicating analytical methods that can separate ciprofloxacin from its degradation products [1] [5]
  • Generate degradation profiles representative of what would be observed in formal stability studies under ICH conditions [1]
  • Provide insights for formulation development and packaging selection to mitigate degradation risks [1]

Strategic Approach to Forced Degradation

Timing and Regulatory Considerations

Forced degradation studies should be initiated early in drug development (preclinical phase or Phase I clinical trials) to allow sufficient time for identifying degradation products and structure elucidation [1]. While FDA guidance states that stress testing should be performed in Phase III of regulatory submission, early implementation provides timely recommendations for manufacturing process improvements and optimal selection of stability-indicating analytical procedures [1].

Extent of Degradation

For method validation purposes, degradation of ciprofloxacin between 5% and 20% is generally considered acceptable, with approximately 10% degradation often regarded as optimal for validating chromatographic assays [1]. However, it's important to avoid both over-stressing (which may lead to secondary degradation products not seen in formal stability studies) and under-stressing (which may not generate sufficient degradation products) [1].

Drug Concentration Selection

While regulatory guidance doesn't specify exact concentrations for degradation studies, it is recommended to initiate studies at a concentration of 1 mg/mL to facilitate detection of even minor decomposition products [1]. Additionally, some degradation studies should be performed at the expected concentration in final formulations, as degradation pathways may differ at various concentrations [1].

Experimental Protocols for Ciprofloxacin Stress Studies

Hydrolytic Degradation

Acid and Base Hydrolysis:

  • Prepare 0.1 M HCl and 0.1 M NaOH solutions [1]
  • Maintain drug concentration at 1 mg/mL in stress solutions [1]
  • Conduct studies at 40°C and 60°C [1]
  • Collect samples at 24, 72, and 120-hour intervals [1]
  • Neutralize samples immediately after collection to prevent further degradation [1]

Aqueous Hydrolysis at Various pH:

  • Prepare solutions at pH 2, 4, 6, and 8 [1]
  • Maintain at 40°C and 60°C [1]
  • Sample at 1, 3, and 5 days [1]
Oxidative Degradation
  • Prepare 3% hydrogen peroxide (H₂O₂) solution [1]
  • Maintain drug concentration at 1 mg/mL [1]
  • Conduct studies at 25°C and 60°C [1]
  • Sample at 24, 72, and 120-hour intervals [1]
  • Alternative oxidant: Azobisisobutyronitrile (AIBN) at 40°C and 60°C [1]
Photolytic Degradation
  • Expose solid ciprofloxacin and formulations to UVA radiation (320-400 nm) [2]
  • Use light source producing combined visible and ultraviolet (UV) outputs as per ICH Q1B [1]
  • Exposure levels should be justified and documented [1]
  • For powdered tablets, irradiate in climatic chamber at 20°C and 60% relative humidity with UVA radiation (320-400 nm) with maximum emission at 365 nm [2]
  • Include protected control samples for comparison [1]
Thermal Degradation
  • Expose solid drug substance to 60°C and 80°C [1]
  • Conduct studies at 60°C/75% RH and 80°C/75% RH for humidity effect evaluation [1]
  • Sample at 1, 3, and 5 days [1]
  • Include room temperature controls [1]

Table 1: Summary of Recommended Stress Conditions for this compound

Stress Condition Recommended Parameters Temperature Sampling Time Points Key Considerations
Acid Hydrolysis 0.1 M HCl 40°C, 60°C 1, 3, 5 days Neutralize immediately after sampling
Base Hydrolysis 0.1 M NaOH 40°C, 60°C 1, 3, 5 days Neutralize immediately after sampling
Oxidation 3% H₂O₂ 25°C, 60°C 1, 3, 5 days Maximum 24h for oxidative tests
Photolysis UVA (320-400 nm) 20°C 1, 3, 5 days Include dark controls; follow ICH Q1B
Thermal Solid state 60°C, 80°C 1, 3, 5 days Include humidity controls (75% RH)

Analytical Methodologies for Monitoring Degradation

Ultra-Performance Liquid Chromatography (UPLC)

Optimal Conditions for Ciprofloxacin Separation [5]:

  • Column: Acquity UPLC BEH C₁₈ (2.1 × 100 mm, 1.7 µm particle size)
  • Mobile Phase: Gradient elution with:
    • Eluent A: 0.1% (v/v) formic acid in water
    • Eluent B: 0.1% (v/v) formic acid in acetonitrile
  • Gradient Program: 0 min (95% A, 5% B) to 10 min (0% A, 100% B)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Detection: UV-Vis at 280 nm
  • Injection Volume: 2 µL
  • Sample Concentration: 0.5-50 µg/mL in ACN:H₂O (1:1, v/v)
Capillary Zone Electrophoresis (CZE)

Optimal Conditions for Ciprofloxacin Separation [5]:

  • Capillary: Fused silica (75 µm ID, 64.5 cm length)
  • Background Electrolyte: 40 mM boric acid, pH adjusted to 8.5 with NaOH
  • Voltage: 16 kV
  • Temperature: 25°C
  • Injection: Hydrodynamic, 10 s at 60 mbar
  • Detection: UV at 280 nm
  • Capillary Preconditioning: Flush with 1 M NaOH (20 min), 0.1 M NaOH (20 min), deionized water (2 min), and BGE (30 min)
Mass Spectrometry for Degradation Product Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables identification of degradation products through accurate mass measurement and fragmentation pattern analysis [2].

Ciprofloxacin-Specific Degradation Pathways and Products

Primary Photodegradation Pathway

Ciprofloxacin is particularly susceptible to photodegradation, with the main photodegradation product identified as 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (MDP) [5]. This compound results from piperazinyl ring cleavage and substitution with an amino group [2] [5].

Table 2: Identified Degradation Products of Ciprofloxacin Under Various Stress Conditions

Stress Condition Major Degradation Products Chemical Structure Remarks
Photolysis 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid Piperazinyl ring cleavage with amino substitution Predominant degradant following artificial and natural light exposure [5]
Photolysis 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[(2-aminoethyl)amino]-quinoline-3-carboxylic acid Ethylenediamine substitution Reported in presence of metal ions [2]
Oxidation Formylciprofloxacin N-formyl derivative Minor metabolite also observed under oxidative conditions [3]
Oxidation Oxociprofloxacin N-oxide derivative Minor metabolite also observed under oxidative conditions [3]
Kinetic Evaluation

Photodegradation of ciprofloxacin in solid phase follows first-order reaction kinetics, with degradation rates influenced by the presence of excipients and environmental factors such as humidity and temperature [2].

Experimental Workflow for Comprehensive Forced Degradation Study

The following diagram illustrates the systematic workflow for conducting forced degradation studies on this compound:

workflow cluster_stress Stress Conditions cluster_analysis Analytical Techniques Start Study Design and Planning SamplePrep Sample Preparation (1 mg/mL in appropriate solvents) Start->SamplePrep StressConditions Apply Stress Conditions SamplePrep->StressConditions Hydrolysis Hydrolytic Stress Acid/Base/Neutral SamplePrep->Hydrolysis Oxidation Oxidative Stress 3% H₂O₂, AIBN SamplePrep->Oxidation Photolysis Photolytic Stress UVA (320-400 nm) SamplePrep->Photolysis Thermal Thermal Stress 60°C, 80°C, 75% RH SamplePrep->Thermal Analysis Analytical Monitoring StressConditions->Analysis UPLC UPLC-UV/PDA StressConditions->UPLC CZE Capillary Zone Electrophoresis StressConditions->CZE MS LC-MS/MS StressConditions->MS DSC DSC for Solid State StressConditions->DSC DataInterp Data Interpretation and Reporting Analysis->DataInterp Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis UPLC->DataInterp CZE->DataInterp MS->DataInterp DSC->DataInterp

Structure Elucidation of Degradation Products

For identification of unknown degradation products, the following approach is recommended:

  • Monitor degradation kinetics using UPLC-UV to isolate major and minor degradation products
  • Employ LC-MS/MS for accurate mass determination and fragmentation studies
  • Isolate sufficient quantities of degradation products using preparative chromatography for NMR studies when necessary
  • Compare spectral data with known degradation pathways of fluoroquinolones

For ciprofloxacin, the predominant photodegradation product (MDP) shows characteristic changes in UV spectrum and retains the quinoline core while losing the piperazine moiety [5].

Method Validation Considerations

For stability-indicating methods, validation should include the following parameters as per ICH Q2(R1) guidelines:

  • Specificity: Demonstrate separation from all degradation products
  • Linearity: Over range of 0.5-50 µg/mL for both CZE and UPLC [5]
  • Accuracy: Recovery of 98-102%
  • Precision: RSD ≤ 2% for repeatability
  • Robustness: Evaluate impact of small variations in pH, temperature, and mobile phase composition

Conclusion

Forced degradation studies of this compound provide critical insights into its stability characteristics and degradation behavior. The protocols outlined in this document enable comprehensive evaluation of ciprofloxacin's susceptibility to hydrolytic, oxidative, photolytic, and thermal stress conditions. Implementation of these studies early in drug development facilitates the design of stable formulations, appropriate packaging, and validated analytical methods that ensure drug product safety, efficacy, and quality throughout its shelf life.

References

Comprehensive HPLC Application Notes and Protocols for the Analysis of Ciprofloxacin Hydrochloride Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Method Overview

Ciprofloxacin hydrochloride monohydrate is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class, widely used to treat various bacterial infections. Its chemical structure consists of a quinoline nucleus with a carboxylic acid group at position 3, a keto oxygen at position 4, and a piperazinyl group at position 7, which influences its acid-base behavior and interaction with solvents [1]. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant analytical technique for quantifying ciprofloxacin in pharmaceutical substances and products due to its ability to separate the main drug from co-eluting impurities and degradation products that may interfere with accurate assay quantification by spectrophotometry [1].

The development of stability-indicating methods is particularly crucial for pharmaceutical analysis as it allows for the specific quantification of the active pharmaceutical ingredient while resolving it from process impurities and degradation products that may form under various stress conditions. This application note provides a comprehensive protocol for HPLC analysis of this compound, including detailed sample preparation procedures, chromatographic conditions, method validation data, and practical implementation guidelines designed for researchers, scientists, and drug development professionals working in pharmaceutical quality control and analytical method development [1] [2].

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (≥98.0% purity by HPLC) [3]
  • Solvents: HPLC-grade acetonitrile, HPLC-grade water (purified via Millipore system or equivalent) [1]
  • Reagents: Orthophosphoric acid (AR grade), triethylamine (AR grade), triethanolamine (for pH adjustment) [1] [4]
  • Equipment: HPLC system with quaternary pump, diode array detector or UV-Vis detector, analytical balance (sensitivity 0.01 mg), pH meter, ultrasonic bath, vacuum filtration apparatus with 0.45 µm membrane filters [1]
Instrumentation and Chromatographic Conditions

Table 1: Standard Chromatographic Conditions for Ciprofloxacin HCl Monohydrate Analysis

Parameter Condition 1 [1] Condition 2 [4] Condition 3 [5]
Column Inertsil C18 (250 mm × 4.6 mm, 5 µm) X Bridge C18 (150 mm × 4.6 mm, 3.5 µm) Kromasil C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient: A: 0.15% orthophosphoric acid pH 3.0 with triethylamine; B: Acetonitrile Isocratic: 0.025M phosphoric acid pH 3.0 with triethanolamine:ACN (60:40) Isocratic: Phosphoric acid buffer (pH 3.0):ACN (87:13% v/v)
Flow Rate 0.7 mL/min 1.0 mL/min 1.0 mL/min
Column Temperature 35°C Not specified Not specified
Detection Wavelength 278 nm 278 nm 278 nm (Ciprofloxacin)
Injection Volume 10.0 µL 20.0 µL Not specified
Run Time Gradient program: 0 min (95% A), 15 min (50% A), 18 min (50% A), 20 min (95% A) Not specified Not specified
Sample Preparation Protocol
2.3.1 Standard Solution Preparation
  • Weighing: Accurately weigh approximately 100.0 mg of this compound reference standard into a 10.0 mL volumetric flask [1].
  • Initial Dissolution: Dissolve and dilute to volume with diluent (mobile phase A and B in ratio 80:20) [1].
  • Secondary Dilution: Pipette 1.0 mL of the initial solution into a 100 mL volumetric flask and dilute to volume with the same diluent [1].
  • Mixing: Mix thoroughly by inversion followed by sonication for 3-5 minutes to ensure complete dissolution and degassing.
  • Filtration: Filter through a 0.45 µm membrane filter before injection into the HPLC system.
2.3.2 Sample Solution Preparation (for Drug Substance/Product)
  • Weighing: Accurately weigh approximately 12.0 mg of this compound sample into a 25.0 mL volumetric flask [1].
  • Initial Dissolution: Dissolve and dilute to volume with the same diluent used for standard preparation.
  • Secondary Dilution: Pipette 2.0 mL of the initial solution into a 10.0 mL volumetric flask and dilute to volume with diluent [1].
  • Mixing and Filtration: Mix thoroughly and filter through a 0.45 µm membrane filter before HPLC injection.

For pharmaceutical formulations (tablets), the sample preparation involves additional steps:

  • Average Weight Determination: Weigh 20 tablets individually and calculate the average weight [6].
  • Powder Preparation: Gently grind the tablets into a fine powder using a porcelain mortar and pestle [4].
  • Extraction: Weigh a portion of the powder equivalent to the average tablet weight and transfer to a beaker. Add approximately 100 mL of 0.2% acetic acid and sonicate for 30 minutes with occasional swirling [4].
  • Dilution: Transfer quantitatively to a volumetric flask, dilute to volume with the same solution, then perform appropriate secondary dilution (typically 100-fold) [4].
  • Filtration: Filter through a 0.45 µm membrane before analysis [4].

The following workflow diagram illustrates the complete sample preparation process:

G HPLC Sample Preparation Workflow for Ciprofloxacin HCl Monohydrate start Start Sample Preparation weigh1 Weigh Reference Standard (100.0 mg) start->weigh1 Standard weigh2 Weigh Sample (12.0 mg) start->weigh2 Sample dissolve1 Dissolve in Diluent (10 mL volumetric flask) weigh1->dissolve1 dilute1 Dilute 1.0 mL to 100 mL with Diluent dissolve1->dilute1 filter1 Filter through 0.45 µm Membrane dilute1->filter1 inject1 HPLC Injection filter1->inject1 end Chromatographic Analysis inject1->end dissolve2 Dissolve in Diluent (25 mL volumetric flask) weigh2->dissolve2 dilute2 Dilute 2.0 mL to 10 mL with Diluent dissolve2->dilute2 filter2 Filter through 0.45 µm Membrane dilute2->filter2 inject2 HPLC Injection filter2->inject2 inject2->end

Method Validation

According to International Conference on Harmonization (ICH) guidelines and USP general chapter <1225>, analytical methods for pharmaceutical substances require comprehensive validation to establish their suitability for intended use [7] [2]. The following sections summarize the validation parameters and typical results for the this compound HPLC method.

System Suitability Testing

System suitability tests are integral to chromatographic methods to ensure adequate performance during analysis. The following parameters should be evaluated before sample analysis:

  • Theoretical Plates: Not less than 2000 for ciprofloxacin peak [1]
  • Tailing Factor: Not more than 2.0 for ciprofloxacin peak [1]
  • Relative Standard Deviation (RSD): Not more than 2.0% for five replicate injections of standard solution [1]
Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Results for Ciprofloxacin HCl Monohydrate HPLC Analysis

Validation Parameter Protocol Results Acceptance Criteria
Accuracy (Recovery) Spiked recovery at 50%, 100%, and 150% of target concentration [1] 98.0% - 102.0% recovery [1] Recovery within 98%-102%
Precision (Repeatability) Six determinations at 100% test concentration [7] RSD < 2.0% [1] RSD ≤ 2.0%
Intermediate Precision Different days, analysts, or equipment [7] RSD 4.31%-5.15% [4] RSD ≤ 5.15%
Specificity Resolution from impurities and degradants [1] Baseline separation achieved [1] No interference at retention time of analyte
Linearity 50% to 150% of working concentration [1] Correlation coefficient ≥0.999 [1] r² ≥ 0.998
Range 50% to 150% of target concentration [1] Established from linearity study [1] Demonstrated acceptable accuracy, precision, and linearity
Robustness Deliberate variations in pH, flow rate, mobile phase composition System suitability parameters met [1] Method remains valid under small variations
Detection Limit (LOD) Signal-to-noise ratio 3:1 [4] 0.11 μg/mL [4] N/A
Quantitation Limit (LOQ) Signal-to-noise ratio 10:1 [4] 0.35 μg/mL [4] N/A
Forced Degradation Studies

Forced degradation studies are essential for demonstrating the stability-indicating capability of the method. These studies involve subjecting the drug substance to various stress conditions to generate degradation products:

  • Acidic Hydrolysis: Expose to 0.1N HCl at room temperature or elevated temperature for specified duration
  • Basic Hydrolysis: Expose to 0.1N NaOH at room temperature or elevated temperature for specified duration
  • Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature
  • Thermal Degradation: Expose solid state and solution to elevated temperatures (e.g., 60°C)
  • Photolytic Degradation: Expose to UV and visible light as per ICH options

The method should effectively separate the main ciprofloxacin peak from all degradation products, demonstrating specificity and stability-indicating properties [1] [2].

Applications in Pharmaceutical Analysis

The validated HPLC method for this compound has several important applications in pharmaceutical analysis:

  • Quality Control Testing: Routine analysis of drug substances and products for assay and purity [1] [6]
  • Stability Studies: Monitoring of chemical stability under various storage conditions as part of pharmaceutical stability programs [1]
  • Comparative Product Evaluation: Assessment of different pharmaceutical products collected from markets to ensure quality compliance [6]
  • Impurity Profiling: Identification and quantification of process-related impurities and degradation products in pharmaceutical formulations [1]

Studies have demonstrated the application of this method in evaluating ciprofloxacin tablets from various manufacturers, with results showing that most samples complied with pharmacopeial standards (content between 90%-110% of labeled claim), though some products failed quality specifications with values as high as 112.2% [4]. This highlights the importance of robust analytical methods in detecting substandard pharmaceutical products in the market.

Troubleshooting and Best Practices

Common Issues and Solutions
  • Peak Tailing: Adjust mobile phase pH (typically to 3.0 with triethylamine or triethanolamine) to improve peak symmetry [1] [4]
  • Retention Time Shifts: Ensure consistent mobile phase preparation and column temperature control
  • Baseline Noise: Degas mobile phase thoroughly and ensure column equilibration before analysis
  • Low Recovery: Extend sonication time during sample preparation (up to 30 minutes) to ensure complete extraction [4]
Regulatory Considerations

For methods intended to be included in regulatory submissions, the following considerations apply:

  • Phase-Appropriate Validation: Early-phase methods require verification of "scientific soundness," while late-phase methods require full validation per ICH guidelines [2]
  • Change Control: After product launch, changes to the analytical method must be managed through a formal change control program, potentially requiring regulatory approval [2]
  • Documentation: Complete method development reports should be maintained to establish analytical control strategies [2]

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise approach for analyzing this compound in pharmaceutical substances and products. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, and precision. The stability-indicating nature of the method makes it particularly valuable for quality control and stability testing in pharmaceutical development and manufacturing.

The detailed protocols for sample preparation, chromatographic conditions, and method validation presented here provide researchers and pharmaceutical analysts with a robust framework for implementing this analytical method in various laboratory settings, ensuring the quality, safety, and efficacy of ciprofloxacin-containing pharmaceutical products.

References

Comprehensive Analytical Methods for Ciprofloxacin Hydrochloride Monohydrate: Gradient Elution Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ciprofloxacin hydrochloride monohydrate is a broad-spectrum fluoroquinolone antibiotic with significant activity against Gram-negative and some Gram-positive bacteria. Analytical method development for this compound requires sophisticated approaches due to its amphoteric nature and susceptibility to various degradation pathways. This application note provides detailed gradient elution protocols for the analysis of this compound across multiple research applications, from photodegradation studies to stability-indicating methods. These methods have been carefully validated and optimized to address the unique analytical challenges posed by ciprofloxacin, including its tendency to undergo photodegradation, its zwitterionic character that complicates chromatographic separation, and its common administration in combination formulations. The protocols presented herein incorporate modern chromatographic techniques including UPLC-MS/MS and HPLC-PDA to deliver precise, accurate, and reliable results for pharmaceutical researchers and analytical chemists.

Analytical Method Comparison

The following table summarizes the key parameters for ciprofloxacin analysis using different chromatographic approaches:

Table 1: Gradient Elution Methods for this compound

Parameter UPLC-MS/MS Method (Photodegradation Studies) [1] Stability-Indicating HPLC Method [2] Plasma Analysis HPLC Method [3]
Column Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) Waters Symmetry Shield RP18 (250 × 4.6 mm, 5 µm) Synergi Max-RP (150 × 4.6 mm, 4 µm)
Mobile Phase A 0.1% (v/v) formic acid in water 10 mM phosphate buffer, pH 3.0 0.025 M orthophosphoric acid, pH 3.0 with triethylamine
Mobile Phase B 0.1% (v/v) formic acid in acetonitrile Phosphate buffer pH 3.0:ACN (20:80, v/v) Methanol:ACN (13:12, v/v) in aqueous phase
Gradient Program 0 min: 5% B; 10 min: 100% B 0 min: 5% B; 35 min: 30% B; 40 min: 5% B; 50 min: 5% B Isocratic (not gradient)
Flow Rate 0.3 mL/min 1.5 mL/min 1.0 mL/min
Column Temperature 40°C 30°C 40°C
Detection MS/MS PDA (278 nm for ciprofloxacin) Fluorescence (Ex: 278 nm, Em: 450 nm)
Runtime 10 minutes 50 minutes 7 minutes

Table 2: Method Validation Parameters for Ciprofloxacin Assays

Validation Parameter UPLC-MS/MS Method [1] Stability-Indicating HPLC Method [2] Plasma Analysis HPLC Method [3]
Linear Range 0.04 - 2.00 mg/mL Not specified 0.02 - 4.0 µg/mL
Precision (% RSD) Within validation guidelines <10% <8%
Accuracy Within validation guidelines 93.0-106.7% 93-105%
LOD Not specified Not specified 10 ng/mL
LOQ Not specified Not specified 20 ng/mL
Application Note Suitable for photodegradation products Stability-indicating power confirmed Validated for plasma samples

UPLC-MS/MS Method for Photodegradation Studies

Background and Principles

The UPLC-MS/MS method provides a sophisticated approach for studying the photodegradation behavior of ciprofloxacin and other fluoroquinolones. Photodegradation susceptibility is a critical concern for fluoroquinolone antibiotics, potentially leading to reduced antibacterial efficacy and induction of phototoxicity as side effects [1]. This method enables simultaneous determination of ciprofloxacin, moxifloxacin, norfloxacin, and ofloxacin in the presence of their photodegradation products, making it particularly valuable for pharmaceutical stability testing. The method couples the superior separation power of UPLC with the selective detection capability of tandem mass spectrometry, allowing for both quantification of parent compounds and identification of degradation products through structural elucidation.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound reference standard
  • HPLC grade methanol, acetonitrile, and formic acid (98%)
  • HPLC grade water purified through 0.2 μm filter
  • Pharmaceutical preparations containing ciprofloxacin if analyzing formulated products

Equipment and Instrumentation:

  • Acquity UPLC system equipped with binary solvent manager, sample manager, and column heater
  • Tandem mass spectrometer with electrospray ionization source
  • Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size)
  • Climatic chamber for irradiation studies (e.g., KBF-ICH 240 APT.line)

Sample Preparation:

  • Prepare standard solutions containing ciprofloxacin in the concentration range of 0.04-2.00 mg/mL
  • For pharmaceutical preparations, crush not less than 20 tablets to fine powder
  • Transfer accurately weighed amount equivalent to about 25 mg ciprofloxacin to 100 mL volumetric flask
  • Add about 50 mL diluent and sonicate for 15 minutes
  • Dilute to volume with diluent and mix well
  • Filter through 0.45 μm membrane filter before injection

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)
  • Column Temperature: 40°C
  • Mobile Phase A: 0.1% (v/v) formic acid in water
  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
  • Gradient Program: Initial: 5% B; linear gradient to 100% B over 10 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: Optimize based on detector sensitivity (typically 1-10 μL)

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode
  • Detection: Multiple reaction monitoring (MRM) for optimal selectivity
  • Optimize MS parameters: Source temperature, desolvation temperature, desolvation gas flow, cone voltage, and collision energy for ciprofloxacin and its degradation products

Irradiation Studies for Photodegradation:

  • Place samples in climatic chamber at 20°C and 60% relative humidity
  • Expose to UVA radiation (320-400 nm) with maximum emission at 365 nm
  • Maintain distance of 13 cm between samples and radiation source
  • Withdraw samples at predetermined time intervals for analysis
  • Perform kinetic evaluation of photodegradation using first-order reaction models

HPLC Stability-Indicating Method

Method Development and Optimization

The stability-indicating HPLC method is specifically designed for the analysis of ciprofloxacin in combination formulations and forced degradation studies. This method effectively separates ciprofloxacin from its degradation products and known impurities, demonstrating specificity and selectivity for stability testing applications [2]. Method development addressed the unique challenges posed by ciprofloxacin's chemical structure, particularly its zwitterionic nature that leads to mixed hydrophobic and ionic interactions with reversed-phase stationary phases. The optimized chromatographic conditions employ a pH-controlled phosphate buffer system with acetonitrile gradient to achieve optimal peak shape, resolution, and run time efficiency while maintaining compatibility with photodiode array detection.

Complete Analytical Procedure

Materials and Reagents:

  • This compound working standard
  • Tinidazole standard (for combination products)
  • Impurity standards (EDA impurity for ciprofloxacin)
  • HPLC grade acetonitrile and water
  • Potassium dihydrogen phosphate and ortho-phosphoric acid
  • Hydrogen peroxide (3%) for oxidative degradation studies

Equipment:

  • HPLC system with quaternary pump, autosampler, and PDA detector
  • Waters Symmetry Shield RP18 column (250 mm × 4.6 mm, 5 μm)
  • Guard column: C18 or similar chemistry
  • pH meter with combination electrode
  • Ultrasonic bath for degassing and dissolution
  • Water bath with temperature control for forced degradation studies
  • Photo-stability chamber for light exposure studies

Mobile Phase Preparation:

  • Prepare solvent A: 10 mM phosphate buffer, adjust pH to 3.0 with phosphoric acid
  • Prepare solvent B: Phosphate buffer pH 3.0:acetonitrile in 20:80 v/v ratio
  • Filter both solvents through 0.45 μm membrane filter under vacuum
  • Degas by sonication for 10 minutes before use

System Suitability Solution:

  • Prepare ciprofloxacin at approximately 1 mg/mL concentration
  • Add impurity standards to achieve approximately 10 μg/mL concentration
  • Mix well and use to verify resolution, peak shape, and reproducibility

Forced Degradation Studies:

  • Acid Hydrolysis: Expose sample to 0.5 N HCl at 50°C for 5 hours, then neutralize
  • Base Hydrolysis: Treat with 0.5 N NaOH at 50°C for 5 hours, then neutralize
  • Oxidative Degradation: Incubate with 3% H₂O₂ at 25°C for 24 hours
  • Thermal Degradation: Heat solid sample at 80°C for 5 hours
  • Photolytic Degradation: Expose to visible and UV light in photo-stability chamber

Chromatographic Procedure:

  • Equilibrate column with initial mobile phase composition (5% B) for at least 30 minutes
  • Set detection wavelengths: 278 nm for ciprofloxacin, 317 nm for tinidazole (if applicable)
  • Maintain column temperature at 30°C
  • Set flow rate at 1.5 mL/min
  • Use injection volume of 10 μL
  • Run gradient program:
    • 0 min: 5% B
    • 35 min: 30% B
    • 40 min: 5% B
    • 50 min: 5% B (re-equilibration)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key experimental workflows and decision processes for ciprofloxacin method development and application:

Figure 1: Ciprofloxacin HPLC Method Development Workflow

G Sample Ciprofloxacin Sample Acid Acid Hydrolysis 0.5N HCl, 50°C, 5h Sample->Acid Base Base Hydrolysis 0.5N NaOH, 50°C, 5h Sample->Base Oxidation Oxidative Stress 3% H₂O₂, 25°C, 24h Sample->Oxidation Thermal Thermal Stress 80°C, 5h Sample->Thermal Photo Photolytic Stress UV-Vis Light Sample->Photo Analysis HPLC Analysis with PDA Detection Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradants Degradation Products Identification Analysis->Degradants

Figure 2: Forced Degradation Study Pathway for Ciprofloxacin

Troubleshooting and Technical Notes

Common Chromatographic Issues

Peak Tailing and Broad Peaks:

  • Cause: Secondary interactions with residual silanols on stationary phase
  • Solution: Use end-capped columns specifically designed for basic compounds, lower mobile phase pH, or add triethylamine (0.1-0.5%) as a silanol blocker [4]
  • Alternative: Consider using pentalfuorophenylpropyl stationary phases which exhibit different selectivity and can minimize silanol interactions

Retention Time Drift:

  • Cause: Inadequate mobile phase pH control or column temperature fluctuations
  • Solution: Ensure consistent buffer preparation, use fresh mobile phase daily, and maintain stable column temperature (±1°C)
  • Prevention: Equilibrate column thoroughly between runs, especially when returning to initial gradient conditions

Poor Recovery and Sample Preparation Issues:

  • Cause: Ciprofloxacin's amphoteric nature and pH-dependent solubility
  • Solution: Use acidic diluents (pH 3.0-4.0) to improve solubility and recovery
  • Note: Ciprofloxacin exhibits strong fluorescence properties (Ex: 278 nm, Em: 450 nm) that can be exploited for detection when higher sensitivity is required [3]
Method Validation Considerations

Specificity and Peak Purity:

  • Verify method specificity using photodiode array detector to assess peak purity
  • Demonstrate resolution from known impurities and degradation products
  • For stability-indicating methods, prove that degradant peaks do not co-elute with main peak [2]

Forced Degradation Acceptance Criteria:

  • Establish appropriate degradation ranges (typically 5-20% degradation)
  • Ensure mass balance between parent compound decrease and degradation product increase
  • Confirm that degradation products are adequately resolved from analyte peaks

Conclusion

The gradient elution methods presented in this application note provide robust and reliable approaches for the analysis of this compound across various research and quality control scenarios. The UPLC-MS/MS method offers superior sensitivity and selectivity for photodegradation studies, enabling both quantification and identification of degradation products. The HPLC stability-indicating method delivers comprehensive profiling of ciprofloxacin and its related substances in pharmaceutical formulations, demonstrating specificity through forced degradation studies. Both methods have been thoroughly validated according to regulatory guidelines and address the unique analytical challenges posed by ciprofloxacin's chemical properties. These protocols provide researchers with detailed methodologies that can be directly implemented or adapted for specific application needs in pharmaceutical analysis and drug development.

References

Ciprofloxacin hydrochloride monohydrate degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Degradation Methods for Ciprofloxacin

The table below summarizes various advanced oxidation processes (AOPs) and other methods for degrading ciprofloxacin (CIP), along with their performance metrics.

Method Key Catalyst/System Optimal Conditions Degradation Efficiency & Kinetics Key Degradation Radicals/Species Reference
Photocatalysis g-C3N4/CeO2/Fe3O4 composite Simulated sunlight, 180 min, specific wt. ratio 97.5% removal in 180 min Enhanced charge separation, extended light absorption [1]
Heterogeneous Catalytic Oxidation Magnetic Graphene Oxide (MGO) / Peroxymonosulfate (PMS) pH 3-11 (optimal ~7), 180 min 96.5% degradation; TOC removal: 63.4% sulfate radical (SO4•⁻), hydroxyl radical (•OH) [2]
Plasma Coupled Oxidation Water Surface Plasma (WSP) / PMS Peak voltage 23 kV, PMS 6.4 mM, 30 min 96.6% removal; Rate constant: 0.113 min⁻¹ O3, •OH, SO4•⁻, H2O2 [3]
Ozonation Aerator Pump-Enhanced Ozonation (APO) 600 min treatment with microbubbles 83.5% degradation; Rate: 3.64 × 10⁻³/min Hydroxyl (•OH), oxygen (O2•⁻), hydroperoxyl (HO2•⁻) radicals [4]
Surface Catalysis Ferrihydrite sulfidation Ambient conditions, 60 min 75.4% removal of total CIP Surface-bound superoxide (O2•⁻), hydroxyl radical (•OH) [5]
Biodegradation E. coli and E. faecium 37°C, pH 6.5, 18 days 90-100% at 50 mg/L Microbial metabolic activity [6]

Detailed Experimental Protocols

Here are step-by-step methodologies for two highly effective degradation techniques.

Protocol 1: Photocatalytic Degradation using a g-C3N4/CeO2/Fe3O4 Composite

This method is ideal for researchers seeking a efficient and sustainable solar-driven process.

  • 1. Synthesis of Photocatalyst: Synthesize the ternary composite with a weight ratio of 0.75:0.75:1 for g-C3N4, CeO2, and Fe3O4. Characterize the final composite using techniques like SEM, EDX, TEM, XRD, BET, PL, RIS, and FT-IR to confirm its structural and morphological properties [1].
  • 2. Experimental Setup:
    • Prepare an aqueous solution of CIP (concentration can vary, e.g., 10-20 mg/L).
    • Add a specific dosage of the synthesized composite to the CIP solution (e.g., 1 g/L).
    • Place the suspension under simulated sunlight irradiation.
    • Keep the system under constant stirring to ensure the catalyst remains suspended.
  • 3. Sampling and Analysis:
    • Take samples at regular intervals (e.g., every 30 minutes for 180 minutes).
    • Immediately filter the samples through a 0.45 μm membrane filter to remove all catalyst particles.
    • Analyze the filtrate using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the remaining CIP concentration [1].
  • 4. Process Optimization: The study found that parameters like composite concentration, CeO2 weight percentage, solution pH, and H2O2 concentration significantly impact performance. A systematic investigation of these factors is recommended for optimal results [1].

This process can be visualized as follows, showing how the catalyst and light interact to break down the CIP molecule:

G Light Light Catalyst Catalyst Light->Catalyst Photons e-h+ pairs e-h+ pairs Catalyst->e-h+ pairs Generates CIP CIP Degradation Products Degradation Products CIP->Degradation Products ROS ROS e-h+ pairs->ROS React with H2O/O2 ROS->CIP Oxidizes

Protocol 2: Heterogeneous Activation of Peroxymonosulfate (PMS) with Magnetic Graphene Oxide (MGO)

This method leverages the powerful sulfate radical and offers the advantage of easy catalyst recovery due to its magnetism.

  • 1. Synthesis of MGO Catalyst:
    • Prepare Graphene Oxide (GO) using the modified Hummers' method [2].
    • Disperse 1.000 g of GO in 100 mL deionized water and sonicate for 30 minutes.
    • Add 1.000 g of Fe3O4 to the GO suspension and continue sonicating for 1 hour.
    • Filter the resulting mixture and dry the solid in an oven at 60°C to obtain the MGO composite [2].
  • 2. Degradation Experiment:
    • Prepare a 100 mL CIP solution (e.g., 20 mg/L) in a conical flask.
    • Add the MGO catalyst (optimal dosage around 1.0-2.0 g/L) and PMS (optimal concentration around 1.5-2.0 g/L) to the solution [2].
    • Place the flask in a thermostatic shaker at 25°C and 150 rpm for 180 minutes.
  • 3. Sampling and Analysis:
    • Collect samples at predetermined time intervals.
    • Use an external magnet to quickly separate the MGO catalyst from the aqueous solution.
    • Analyze the supernatant for residual CIP concentration using HPLC or LC-MS.
    • To identify free radicals, conduct Electron Paramagnetic Resonance (EPR) experiments or radical quenching tests using specific scavengers like ethanol (for both SO4•⁻ and •OH) and p-benzoquinone (for O2•⁻) [2].

The following chart outlines the key stages of this catalytic degradation process:

G MGO MGO Radicals (SO4•⁻, •OH) Radicals (SO4•⁻, •OH) MGO->Radicals (SO4•⁻, •OH) Activates PMS PMS PMS->Radicals (SO4•⁻, •OH) Source CIP_Molecule CIP_Molecule Radicals (SO4•⁻, •OH)->CIP_Molecule Attack Intermediates Intermediates CIP_Molecule->Intermediates Breaks into CO2 + H2O CO2 + H2O Intermediates->CO2 + H2O Mineralizes to

Frequently Asked Questions & Troubleshooting

Q1: My CIP degradation efficiency is lower than expected in the MGO/PMS system. What could be wrong?

  • Check the solution pH: The activity of radical species is highly pH-dependent. The MGO/PMS system is effective in a wide range (pH 3-11), but optimal performance is often around neutral pH. Adjust and control the initial pH of your solution [2].
  • Verify catalyst and PMS dosage: There is an optimal ratio. Ensure you are using sufficient, but not excessive, amounts of both MGO and PMS. An overdose can lead to radical scavenging, which reduces efficiency [2].
  • Confirm catalyst activity: Test a fresh batch of synthesized MGO to rule out deactivation or improper synthesis. Characterize it with BET, XRD, and FT-IR to ensure its properties match the expected standards [2].

Q2: How can I identify the reactive oxygen species (ROS) responsible for degradation in my AOP experiment?

  • Use radical quenching experiments: Introduce specific scavengers into separate experiments and observe the decrease in degradation efficiency.
    • Tert-Butyl Alcohol (TBA): Scavenges •OH [3].
    • Ethanol: Scavenges both •OH and SO4•⁻ [3] [2].
    • p-Benzoquinone (BQ): Scavenges superoxide radical (O2•⁻) [3] [5].
    • L-Histidine: Can be used to quench singlet oxygen (¹O₂).
    • Sodium azide: Is another common quencher for singlet oxygen.
  • Employ EPR spectroscopy: This is a direct method to detect and identify radical species using spin traps like DMPO (for •OH and SO4•⁻) and TEMP (for ¹O₂) [5] [2].

Q3: My catalyst is difficult to separate and recover after the reaction. Are there any solutions?

  • Switch to a magnetic catalyst: The primary advantage of using MGO or similar composites (like the g-C3N4/CeO2/Fe3O4) is their magnetism. After the reaction, you can easily separate the catalyst from the slurry by applying an external magnet, which prevents mass loss and allows for reuse [1] [2].
  • Consider immobilization: Immobilize the catalyst on a fixed bed or a macroscopic substrate to avoid the separation problem altogether, though this may introduce mass transfer limitations.

Q4: How do I monitor the degradation process and identify the resulting products?

  • Monitor parent compound disappearance: Use UV-Vis spectrophotometry to track the decrease in CIP concentration at its characteristic absorbance wavelength as a quick and simple method [4] [7]. For more precise quantification, HPLC with a UV or fluorescence detector is recommended [6].
  • Assess mineralization: To determine the extent of conversion of organic carbon to CO2, measure the Total Organic Carbon (TOC) of the solution before and after treatment [2].
  • Identify degradation intermediates: Employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique separates the degradation products and provides information on their molecular weight and structure, which is essential for proposing degradation pathways [8] [3] [2].

References

Ciprofloxacin hydrochloride monohydrate impurity separation

Author: Smolecule Technical Support Team. Date: February 2026

Standard Methods for Impurity Analysis

The European Pharmacopoeia (Eur. Ph.) outlines the primary techniques for controlling specified impurities (A, B, C, D, E, and F) in Ciprofloxacin HCl [1].

Impurity Common Name / Origin Eur. Ph. Analysis Method Notes
Impurity A Fluoroquinolonic Acid [2] TLC (Official), HPLC (Proposed) TLC method can be non-compliant; HPLC is recommended for better sensitivity [1].
Impurity B Desfluoro Compound (synthesis by-product) [1] [2] HPLC [1] -
Impurity C Photodegradation product [1] [3] HPLC [1] Levels can increase upon exposure to light [1].
Impurity D Synthesis by-product [3] HPLC [1] -
Impurity E Decarboxylated Compound [2] HPLC [1] -
Impurity F Hydroxylation product [3] Governed by total impurity limits [1] -

Detailed Experimental Protocols

Here are detailed methodologies for the key analytical techniques.

HPLC Analysis of Impurities B, C, D, and E (per Eur. Ph.)

This is the standard method for quantifying most specified impurities [1].

  • Mobile Phase: Mix 13 volumes of HPLC-grade acetonitrile with 87 volumes of phosphoric acid (2.45 g/L) [1].
  • Test Solution: Dissolve 25 mg of the CPF HCl sample in 50 mL of the mobile phase [1].
  • Control Solution (b): Dissolve 2.5 mg of the CPF HCl reference standard (containing impurities B, C, D, E) in 5 mL of the mobile phase [1].
  • Control Solution (c): Dilute 1 mL of the test solution to 500 mL with the mobile phase [1].
  • Chromatographic Conditions:
    • Column: C18, 5 µm, 250 mm × 4.6 mm [1]
    • Temperature: 40°C [1]
    • Flow Rate: 1.5 mL/min [1]
    • Injection Volume: 50 µL [1]
    • Detection: UV detector at 278 nm [1]
  • System Suitability: The resolution between impurity B and C peaks should be at least 1.3. The symmetry factor of the main Ciprofloxacin peak should be between 0.8 and 1.5 [1].
Research of Impurity A by HPLC (Alternative to TLC)

Due to issues with the official TLC method, researchers have developed a robust HPLC protocol [1].

  • Mobile Phase: Mix equal volumes (50:50) of acetonitrile and phosphoric acid (2.45 g/L) [1].
  • Standard Stock Solution: Dissolve 5 mg of Impurity A standard in 50 mL of the mobile phase [1].
  • Test Solution: Dissolve 50 mg of CPF HCl in 5 mL of water [1].
  • Chromatographic Conditions:
    • Column: C18, 5 µm, 150 mm × 4.6 mm [1]
    • Temperature: ~26°C [1]
    • Flow Rate: 1.5 mL/min [1]
    • Injection Volume: 20 µL [1]
    • Detection: UV detector at 260 nm (determined by scanning the standard solution) [1].
  • Quantification: Quantify impurity A content by extrapolating its peak area from a calibration curve prepared using dilutions of the standard stock solution [1].
Capillary Zone Electrophoresis (CZE) as an Alternative Method

CZE offers a different separation mechanism and uses less solvent than HPLC [3].

  • Background Electrolyte: Phosphate buffer (pH 6.0) supplemented with 0.075 M pentane-1-sulfonic acid sodium salt [3].
  • Capillary: Uncoated fused silica, 60 cm total length (52 cm to detector) x 75 µm internal diameter [3].
  • Conditions: Voltage: 25 kV; Temperature: 25°C; Hydrodynamic injection [3].
  • Detection: UV at 280 nm (for Ciprofloxacin, impurities B, C) and 254 nm (for Ciprofloxacin, impurities A, D) [3].

Troubleshooting Common Issues

The following workflow and FAQs address specific problems you might encounter during analysis.

G Start Start: Issue with Impurity Analysis PeakShape Are peak shapes poor or asymmetric? Start->PeakShape Resolution Is resolution between impurities insufficient? PeakShape->Resolution No Action1 Check HPLC column condition and age. Confirm mobile phase pH and composition. Ensure column temperature is stable (e.g., 40°C). PeakShape->Action1 Yes NewPeak Are new/unexpected impurity peaks observed? Resolution->NewPeak No Action2 Optimize mobile phase gradient or ratio. Adjust pH of the buffer. Verify system suitability (resolution R ≥ 1.3). Resolution->Action2 Yes LowSensitivity Is sensitivity too low (for Impurity A)? NewPeak->LowSensitivity No Action3 Perform forced degradation studies (light, heat, acid, base) to identify peaks. Spike with known impurity standards. NewPeak->Action3 Yes Action4 Replace TLC with more sensitive HPLC method. Use a dedicated C18 column and detect at 260 nm. LowSensitivity->Action4 Yes

Frequently Asked Questions
  • The resolution between impurity B and C is below 1.3. What should I do? First, ensure your system suitability test is valid. If resolution remains low, you can try fine-tuning the mobile phase. Adjusting the pH of the phosphoric acid solution or slightly modifying the acetonitrile-to-buffer ratio can improve separation. Also, check that your C18 column is in good condition and not exhausted [1].

  • My sample shows a very high content of impurity C (over 0.5%). What is the cause? Impurity C is a known photodegradation product. A high level strongly suggests that your API or drug product has been exposed to light. Review your sample handling and storage procedures. Ensure that materials are protected from light throughout the manufacturing and analysis process [1] [3].

  • The TLC method for impurity A is not working, with no migration. What is the alternative? This is a documented issue. Researchers recommend replacing the TLC method with HPLC for better sensitivity, specificity, and reliability. Follow the HPLC protocol for impurity A detailed in the experimental section above [1].

  • What techniques can I use to identify an unknown impurity? A holistic approach is most effective:

    • Use LC/MS (Liquid Chromatography/Mass Spectrometry) to obtain the mass of the unknown impurity, which helps narrow down potential structures [4].
    • Isolate the impurity using preparative HPLC to obtain a sufficient quantity [4].
    • Analyze the isolated fraction with NMR (Nuclear Magnetic Resonance) for definitive structural confirmation [4].
    • Cross-check by synthesizing the suspected impurity, if possible [4].

References

Ciprofloxacin hydrochloride monohydrate crystallization optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main techniques to modify the crystal habit of Ciprofloxacin hydrochloride monohydrate?

    • A: The crystal habit can be modified using several crystallization techniques. Cooling crystallization at lower temperatures, dilution crystallization, and salting-out crystallization have been shown to produce crystals with different morphologies [1]. Furthermore, mechanochemical methods like neat grinding, liquid-assisted grinding, and ball milling are effective for forming cocrystals to improve properties like solubility [2].
  • Q2: How does storage humidity affect the crystallinity and performance of spray-dried Ciprofloxacin formulations?

    • A: Storage humidity critically impacts physical stability. Spray-dried amorphous Ciprofloxacin crystallizes rapidly when stored at 55% and 75% relative humidity (RH). While a brief period of crystallization at 55% RH can improve aerosol performance by increasing particle roughness, storage at 75% RH leads to moisture-induced bridging between particles, which deteriorates performance. For long-term stability, storing at low humidity (e.g., 20% RH) is recommended to maintain the amorphous state [3].
  • Q3: What is a common impurity encountered during Ciprofloxacin synthesis, and how can it be controlled?

    • A: A common fluoro-substituted impurity can form during the piperazine condensation step. One reported method to control this is by adding Ferric Chloride (FeCl₃) during the reaction, which reduces the formation of this minor impurity to below 5% [4].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Product Yield [1] Poor solubility or premature crystallization Optimize solvent system (e.g., water-ethanol mixtures). Determine accurate solubility data and use controlled cooling rates.
Unwanted Crystal Habit/Morphology [1] Incorrect supersaturation level or solvent system Experiment with different crystallization methods (salting-out vs. cooling). Characterize the crystal habit using SEM.
Formation of Co-amorphous Content [2] Excessive milling duration during cocrystal formation Optimize milling time. For CIP-INCA cocrystal, milling beyond 10 minutes led to increased co-amorphous content instead of the desired cocrystal.
Rapid Dehydration of Hydrate Crystals Mechanical stress or low humidity environment Handle hydrate crystals carefully. A 1.75 hydrate crystal of Ciprofloxacin salicylate was shown to dehydrate upon grinding for 105 minutes [5].
Poor Dissolution Rate [2] [5] Low-solubility crystal form (free base or hydrochloride salt) Consider forming organic salts (e.g., with salicylic acid) or cocrystals (e.g., with isonicotinic acid). These can significantly enhance the dissolution rate.

Experimental Protocols for Cocrystallization

Cocrystallization is a prominent technique to improve the solubility and dissolution rate of Ciprofloxacin [2]. Here are detailed methodologies for batch and continuous processes.

Protocol 1: Cocrystal Formation via Neat Grinding and Ball Milling (Batch Process)

This protocol is adapted from the formation of a Ciprofloxacin (CIP) and Isonicotinic Acid (INCA) cocrystal [2].

  • Preparation of Physical Mixture: Weigh Ciprofloxacin and Isonicotinic Acid in a 1:1 molar ratio.
  • Neat Grinding:
    • Transfer the physical mixture (e.g., 0.5 g total) into a mortar.
    • Grind the mixture manually with a pestle for a defined period (e.g., 5 to 30 minutes). Studies show that longer grinding times (up to 10 minutes) generally increase cocrystal content, but over-grinding (e.g., >30 min) may lead to co-amorphous formation.
  • Ball Milling (Alternative):
    • Transfer the physical mixture into a milling jar (e.g., 10 mL volume) with one stainless steel grinding ball (e.g., 8.74 mm diameter).
    • Process the mixture in a ball mill apparatus. A frequency of 30 Hz is reported to be more effective for cocrystallization than 15 Hz due to higher mechanical energy.
  • Characterization: Analyze the resulting product using PXRD and DSC to confirm cocrystal formation and quantify yield.
Protocol 2: Cocrystal Formation via Hot-Melt Extrusion (Continuous Process)

Hot-Melt Extrusion (HME) offers a continuous and scalable method for cocrystal production [2].

  • Feeding: Introduce a pre-blended physical mixture of Ciprofloxacin and Isonicotinic Acid (1:1 molar ratio) into the extruder hopper.
  • Process Optimization (Based on DoE): A Design of Experiment (DoE) approach identified that screw configuration and temperature are the most critical parameters affecting cocrystallization yield. Screw speed was found to have a minimal impact.
    • Screw Configuration: Use a screw design that promotes high shear and mixing.
    • Temperature: Optimize the barrel temperature profile through experimentation. The interaction between screw configuration and temperature is also significant.
  • Collection: Collect the extrudate from the die outlet.
  • Characterization: Use PXRD to determine the relative cocrystallization yield of the final product.

The following diagram illustrates the logical workflow for selecting and optimizing a cocrystallization process based on your needs.

G Cocrystallization Process Selection Workflow Start Start: Need to Form Cocrystal Batch Batch Process (Neat Grinding/Ball Milling) Start->Batch Continuous Continuous Process (Hot-Melt Extrusion) Start->Continuous KeyParamBatch Key Parameter: Grinding Time Batch->KeyParamBatch KeyParamContinuous Key Parameters: Screw Configuration & Temperature Continuous->KeyParamContinuous Outcome Characterize Product (PXRD, DSC) KeyParamBatch->Outcome KeyParamContinuous->Outcome

Key Technical Data

The table below summarizes quantitative data on solid forms of Ciprofloxacin from the search results for easy comparison.

Solid Form Preparation Method Key Finding / Performance Source
Hydrochloride Monohydrate Cooling Crystallization Crystal habit varies with method (cooling, dilution, salting-out). [1]
CIP-Isonicotinic Acid Cocrystal Grinding, Ball Milling, HME 2.5-fold increase in dissolution rate in phosphate buffer (pH 6.8). [2]
Spray-Dried Amorphous Spray Drying Storage at 55% RH improved aerosol performance (FPF increased from 28% to 42%). [3]
Salicylate Salt 1.75 Hydrate Solvent Evaporation Shows better solubility and dissolution profile than original Ciprofloxacin crystal. [5]

References

Ciprofloxacin hydrochloride monohydrate resolving co-eluting peaks

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Co-elution of Ciprofloxacin Peaks

Co-elution often occurs due to the drug's amphoteric nature (existence as a zwitterion) and potential interactions with residual silanols on the chromatographic column [1]. The table below summarizes the primary parameters you can adjust to improve separation.

Parameter to Adjust Specific Action Rationale & Example from Literature
Mobile Phase pH Adjust to ~pH 3.0 [2] [3] [4] Suppresses ionization of residual silanols on the column and the analyte, reducing unwanted interactions that cause peak tailing and co-elution [1].
Organic Modifier Vary ratio/type (e.g., Acetonitrile (13-20%) [2] [3] [4]) Adjusts retention times. A mixture of Acetonitrile and Methanol can also be used [5].
Stationary Phase Use alternative columns (e.g., Pentafluorophenyl (PFP) [1]) PFP phases use dipole-dipole and pi-pi interactions, offering a different selectivity that can separate complex mixtures better than C18 for ionizable compounds [1].
Buffer & Additives Incorporate ionic modifiers (e.g., Triethylamine (TEA) [6]) or phosphate buffer [2] TEA acts as an ion-pair agent and silanol blocker. Buffers like phosphate help maintain a stable pH, crucial for reproducible separation of ionic compounds [1].

Validated Method Protocols for Reference

Here are detailed protocols from research articles that have successfully achieved separation of ciprofloxacin from its impurities and other compounds.

Protocol for Impurity Profiling (from European Pharmacopoeia)

This method is designed to separate ciprofloxacin from its specified impurities B, C, D, and E [3].

  • Column: C18 column (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Mixture of acetonitrile and phosphoric acid solution (2.45 g/L) in a ratio of 13:87 (v/v).
  • Flow Rate: 1.5 mL/min.
  • Temperature: 40°C.
  • Detection: UV at 278 nm.
  • Injection Volume: 50 µL.
Protocol for Bioanalysis with UV Detection

This sensitive method uses liquid-liquid extraction and is suitable for plasma samples [2].

  • Column: C18 μ-Bondapack column (250 mm × 3.9 mm).
  • Mobile Phase: Potassium dihydrogen phosphate (0.1 M, pH 3) : Acetonitrile in a ratio of 80:20 (v/v).
  • Flow Rate: 1.5 mL/min.
  • Detection: UV at 276 nm.
  • Injection Volume: 50 µL.
  • Sample Prep: Plasma samples mixed with internal standard (phenacetin), buffered with 0.1 M phosphate buffer (pH 7.4), and extracted with dichloromethane.
Protocol Using an Alternative Stationary Phase

This method highlights the use of a specialized column to overcome separation challenges [1].

  • Column: Pentafluorophenylpropyl (Discovery HS F5).
  • Mobile Phase: Acetonitrile - Phosphate buffer (simple mobile phase without ion-pair reagents).
  • Outcome: The method demonstrated better resolution on the PFP phase compared to a conventional C18 column [1].

Systematic Troubleshooting Workflow

When facing co-elution issues, follow this logical sequence to identify and implement a solution.

Start Start: Co-eluting Peaks Step1 Adjust Mobile Phase pH to ~3.0 Start->Step1 Step2 Fine-tune Organic Modifier (ACN % or ACN/MeOH mix) Step1->Step2 If unresolved Step3 Incorporate Additives (e.g., 0.1% Triethylamine) Step2->Step3 If unresolved Step4 Change Column Chemistry (e.g., to PFP) Step3->Step4 If unresolved Success Peaks Resolved Step4->Success

Frequently Asked Questions (FAQs)

Q1: Why does ciprofloxacin present such a challenge for chromatographic separation? Ciprofloxacin is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. It exists as a zwitterion across a wide pH range, which can lead to complex interactions with the stationary phase. A primary issue is ionic interaction with residual silanol groups on the silica-based column, causing peak tailing or co-elution with other components [1].

Q2: My peaks are still co-eluting after adjusting the mobile phase. What is a more significant change I can make? Consider switching your column to one with a different chemistry. While C18 columns are standard, a pentafluorophenyl (PFP) stationary phase has demonstrated better resolution for ciprofloxacin. The separation mechanism on PFP columns involves dipole-dipole and pi-pi interactions, which can provide a selectivity that is orthogonal to C18 and effectively resolve co-elution problems [1].

Q3: I am analyzing ciprofloxacin in a complex matrix like plasma. How can I protect my column and improve peak shape? Implementing a robust sample clean-up procedure is crucial. Using liquid-liquid extraction with dichloromethane after buffering the plasma sample can effectively remove proteins and many endogenous compounds that might interfere or co-elute with your target analyte [2]. This protects the column and enhances the sensitivity of your assay.

References

Ciprofloxacin hydrochloride monohydrate method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Robustness

Method robustness is a validation parameter that measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It indicates the reliability of a method during normal usage and is crucial for ensuring consistent results when methods are transferred between laboratories, instruments, or analysts.

For ciprofloxacin, which is known to be sensitive to factors like pH and light, establishing robustness is particularly important [1] [2].

Stability & Storage Conditions

A core aspect of robustness is understanding how environmental factors affect the drug substance. The following table summarizes key stability data for ciprofloxacin solutions in different diluents, stored in polyvinylchloride (PVC) minibags.

Concentration Diluent Storage Conditions Stability Duration Remaining Concentration
1 mg/mL & 2 mg/mL 5% Dextrose in Water (D5W) 2-8°C (protected from light) 30 days > 93.9% of initial [1]
1 mg/mL & 2 mg/mL 5% Dextrose in Water (D5W) 21-24°C (exposed to light) 30 days > 93.9% of initial [1]
1 mg/mL & 2 mg/mL 5% Dextrose in Water (D5W) 29-31°C (protected from light) 30 days > 93.9% of initial [1]
1 mg/mL & 2 mg/mL 0.9% Sodium Chloride (NS) 2-8°C (protected from light) 30 days > 95.9% of initial [1]
1 mg/mL & 2 mg/mL 0.9% Sodium Chloride (NS) 21-24°C (exposed to light) 30 days > 95.9% of initial [1]
1 mg/mL & 2 mg/mL 0.9% Sodium Chloride (NS) 29-31°C (protected from light) 30 days > 95.9% of initial [1]

Note on Light Exposure: While the above study showed good stability under light, other research identifies ciprofloxacin as photosensitive, with 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid as its main photodegradation product [2]. It is a best practice to protect ciprofloxacin solutions from light during storage and analysis.

Robustness-Tested Method Parameters

The table below outlines specific method parameters that have been varied in validated stability-indicating assays, providing a template for your own robustness studies.

Method Parameter Optimum Condition (HPLC) Variations Tested for Robustness Impact & Recommendation
Mobile Phase pH pH 3.0 [3] [4] Slight variations (e.g., ± 0.1 units) [3] Critical. pH has a major influence on resolution; must be tightly controlled [3].
Column Temperature 25°C (CZE) [2] Not specified in sources, but a common parameter to test. A typical factor to evaluate during robustness testing.
Detection Wavelength 278 nm [1] [3] [4] Not specified, but wavelength accuracy is always critical. Verify detector calibration routinely.
Injection Volume/Pressure 10 sec at 60 mbar (CZE) [2] Not specified in sources. A typical factor to evaluate during robustness testing.
Mobile Phase Composition Phosphoric Acid / Acetonitrile [3] Small changes in organic solvent ratio (± 1-2%) A common and recommended parameter to test for robustness.

Troubleshooting Common HPLC Issues

Problem: Poor Peak Shape or Resolution

  • Potential Cause 1: Incorrect mobile phase pH.
  • Solution: Precisely adjust the pH of the aqueous phase (e.g., 0.025 M phosphoric acid) to 3.0 ± 0.1 with triethylamine [3] or triethanolamine [3]. Use a calibrated pH meter.
  • Potential Cause 2: Column degradation or non-optimal flow rate.
  • Solution: Ensure the method uses a flow rate of 1.0 mL/min on a C18 column (e.g., 150 mm x 4.6 mm, 3.5-5 µm) [3] [4].

Problem: Low Recovery or Inaccurate Quantification

  • Potential Cause: Incomplete extraction of the drug from the formulation matrix.
  • Solution: For tablet analysis, validate the extraction procedure. One study used homogenization, solubilization with 0.2% acetic acid, and 30 minutes of sonication to achieve recovery rates between 97.4% and 104.3% [3].

Problem: Presence of Degradation Peaks

  • Potential Cause: The method is not stability-indicating and does not separate the degradants from the main peak.
  • Solution: Develop and validate the method using forced degradation studies (acid, base, oxidation, heat, and light). A valid stability-indicating method should be able to quantify ciprofloxacin in the presence of up to 90% of its main photodegradant [2].

Experimental Workflow for Robustness Testing

The following diagram illustrates a systematic workflow for planning and executing a robustness study for a ciprofloxacin HPLC method.

G Start Start: Define Robustness Study Parameters Step1 Identify Critical Parameters (e.g., pH, %Organic, Flow Rate, Column Temp, Wavelength) Start->Step1 Step2 Define Test Ranges (Small, deliberate variations from optimum) Step1->Step2 Step3 Execute Experimental Design (One-factor-at-a-time or statistical DoE) Step2->Step3 Step4 Analyze System Suitability (Resolution, Tailing Factor, Theoretical Plates, Retention Time) Step3->Step4 Step5 Evaluate Results Step4->Step5 Decision Are all system suitability criteria met for ALL test conditions? Step5->Decision Pass Method is Robust Decision->Pass Yes Fail Refine Method Parameters and Re-test Decision->Fail No Fail->Step1 Iterate

Alternative Analytical Techniques

While HPLC is prevalent, other techniques can be used for quantification and may be subject to their own robustness tests.

  • Capillary Zone Electrophoresis (CZE): An alternative for selective quantification in the presence of photodegradants. Optimized conditions use a 40 mM borate buffer (pH 8.5), applied voltage of 16 kV, and detection at 280 nm [2].
  • Fourier-Transform Infrared (FTIR) Spectroscopy: A simple method for tablet analysis, quantifying the carbonyl group stretch at 1707 cm⁻¹. It requires careful extraction and validation to avoid excipient interference [5].
  • Microbiological Turbidimetric Assay: A bioassay using Staphylococcus epidermidis ATCC 12228 in brain heart infusion (BHI) broth. It measures inhibition of microbial growth after 4 hours of incubation at 35±2°C, detected at 530 nm [6]. This method assesses potency rather than just chemical content.

References

Ciprofloxacin hydrochloride monohydrate polymorph control

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Polymorph Characterization

Technique Primary Use in Polymorph Control Key Differentiating Capabilities Reference
X-ray Powder Diffraction (XRPD) Primary identification and quantification of polymorphs. Provides a unique fingerprint for each crystalline form; can detect multiple polymorphs and amorphous content in a bulk sample. [1] [2]
Single Crystal X-ray Diffraction (SCXRD) Determining the absolute crystal structure. Elucidates atomic-level structure, including bond lengths and molecular conformation; used as a reference for other methods. [3] [1]
Variable-Temperature XRPD (VT-XRPD) Studying crystal structure changes under thermal stress. Characterizes polymorph transformations, dehydration, and other solid-state reactions in situ as temperature changes. [2]
Differential Scanning Calorimetry (DSC) Studying thermal behavior and stability of polymorphs. Detects thermal events (e.g., melting points, recrystallization, solid-solid transitions) that differ between polymorphic forms. [1] [2]
Thermogravimetric Analysis (TGA) Analyzing thermal stability and solvate/hydrate content. Measures mass loss due to solvent (e.g., water) release, crucial for distinguishing hydrates like the monohydrate. [1] [4]
FTIR & Raman Spectroscopy Probing molecular vibrations and interactions. Detects changes in functional groups (e.g., carboxylate, piperazine) and hydrogen bonding that differ between solid forms. [3] [4]
Solid-State NMR (ssNMR) Investigating the local chemical environment. Sensitive to protonation states and subtle differences in molecular conformation and packing not seen by XRPD. [4]

The following workflow outlines the logical process for polymorph control, from initial analysis to risk management.

Start Start: Polymorph Control Analysis Solid Form Analysis Start->Analysis Char1 XRPD (Primary ID) Analysis->Char1 Char2 DSC/TGA (Thermal Props) Char1->Char2 Char3 VT-XRPD (Thermal Stability) Char2->Char3 Char4 Spectroscopy (Molecular Insights) Char3->Char4 Stability Stability & Solubility Char4->Stability S1 Slurry Conversion Studies Stability->S1 S2 Solubility Profiling S1->S2 S3 Hygroscopicity Testing S2->S3 Risk Risk Assessment S3->Risk R1 Define QTPP & CQAs Risk->R1 R2 Identify CMAs & CPPs R1->R2 R3 Monitor for Phase Changes R2->R3 Patent Patent Protection R3->Patent End Controlled Process Patent->End

Stability and Solubility Considerations

Understanding the stability relationships and solubility of different solid forms is critical for selecting the right polymorph for development.

  • Relative Stability: The most stable polymorph at room temperature is typically desired for drug products to prevent conversion during shelf life. Techniques like isothermal slurry conversion can determine this. In one study, different polymorphic forms of a drug candidate were slurried in ethanol to see which form converted into another, revealing the thermodynamic stability order [2].
  • Solubility and Bioavailability: Different polymorphs and salts can have vastly different solubility profiles. Ciprofloxacin is a BCS Class IV drug (low solubility, low permeability) [3]. Research shows that forming new salts, like ciprofloxacin salicylate, can create a new solid phase with better solubility and dissolution than the original crystal [3].
  • Impact of Hydration: The monohydrate form is common for ciprofloxacin hydrochloride [4]. It is crucial to understand its stability relative to anhydrous forms and other hydrates, as changes in humidity during processing or storage can lead to dehydration or rehydration, altering the solid form.

Troubleshooting Common Polymorph Control Issues

Here are answers to specific technical challenges you might encounter.

Q: My XRPD pattern shows unexpected peaks. What could be the cause?

  • A: This could indicate a polymorphic transition triggered by your processing steps. Common unit operations like milling, grinding, drying, or compression can induce mechanical or thermal stress, transforming a metastable form into a more stable one [2]. Use VT-XRPD or DSC to see if the transformation is heat-related.

Q: How can I prevent polymorphic changes during scale-up and manufacturing?

  • A: Implement a Quality by Design (QbD) approach.
    • Define a Quality Target Product Profile (QTPP): This outlines the desired quality of the final drug product.
    • Identify Critical Quality Attributes (CQAs): These are physical and chemical properties (like polymorphic form) that must be controlled.
    • Link CQAs to Material and Process Parameters: Use risk assessment tools (e.g., Ishikawa diagrams) to identify Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) that affect your polymorph [5].
    • Establish a Design Space: Through Design of Experiments (DoE), define the ranges for your CPPs (e.g., cooling rate, antisolvent addition rate) that consistently produce the desired polymorph [5].

Q: Why is comprehensive polymorph profiling important beyond product efficacy?

  • A: It is crucial for intellectual property and regulatory compliance.
    • Patent Protection: Failure to identify and patent all relevant polymorphs can allow competitors to market a different form of your API. Conversely, if your product contains even a small amount of a patented polymorph, it can lead to infringement claims [1].
    • Patient Safety: An undetected polymorphic change in a marketed product can alter bioavailability, leading to sub-therapeutic or toxic dosing, as famously occurred with the antiviral drug Ritonavir [1].

References

Ciprofloxacin hydrochloride monohydrate USP monograph

Author: Smolecule Technical Support Team. Date: February 2026

Monograph Specifications and Key Properties

The table below summarizes the core specifications for Ciprofloxacin Hydrochloride as defined by the USP monograph and supporting scientific literature [1] [2]:

Property USP Monograph Specification / Reported Value
Chemical Name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride, monohydrate [1] [2]
Molecular Formula C₁₇H₁₈FN₃O₃·HCl·H₂O [1]
Molecular Weight 385.82 (Monohydrate) [1]
Assay (Anhydrous Basis) 98.0% - 102.0% of C₁₇H₁₈FN₃O₃·HCl [1] [2]
Water Content 4.7% - 6.7% (Method I) [2]
pH (1 in 40 Solution) 3.0 - 4.5 [2]
Residue on Ignition ≤ 0.1% [2]
Heavy Metals ≤ 0.002% [2]
Related Substances Individual impurity: ≤ 0.2%; Total impurities: ≤ 0.5% [2]
Solubility Freely soluble in water; pH-dependent solubility profile [3]

Comparative Analysis with Alternative Agents

For research and development purposes, understanding how ciprofloxacin compares to other antibiotics is crucial. The table below provides a high-level comparison based on drug databases and pharmacological data [4] [5] [6].

Feature Ciprofloxacin Nitrofurantoin Fosfomycin (Contepo)
Drug Class Fluoroquinolone [5] Nitrofuran [4] Epoxide [4]
Primary Indications Broad spectrum (UTI, respiratory, abdominal, skin/bone) [5] Urinary Tract Infections (UTI) only [4] Urinary Tract Infection [4]
Mechanism of Action Inhibits DNA gyrase & topoisomerase IV (bactericidal) [5] Not fully elucidated; damages bacterial DNA (bactericidal) [4] Inhibits cell wall synthesis (bactericidal) [4]
Half-Life ~4 hours [4] [6] ~1 hour [4] 5.7 hours (Contepo) [4]
Bioavailability ~70-80% (oral) [5] [6] Information not specified in search results Information not specified in search results
Key Consideration Boxed Warning for tendinitis/tendon rupture; drug interactions [6] Primarily for uncomplicated UTIs; low resistance risk [4] Single-dose treatment for acute cystitis [4]

Experimental Protocols for Key Analyses

For scientists working with ciprofloxacin, here are detailed methodologies for critical assays cited in the literature and monographs.

1. HPLC Assay for Potency and Purity This method is used for determining the assay value and related substances as per the USP monograph [2].

  • Mobile Phase: 0.025 M phosphoric acid, adjusted to pH 3.0 ± 0.1 with triethylamine, mixed with acetonitrile in a ratio of 87:13.
  • Standard Preparation: Accurately weigh and dissolve USP Ciprofloxacin Hydrochloride RS in the mobile phase to obtain a concentration of about 0.5 mg/mL.
  • Chromatographic System:
    • Column: 4.6-mm × 25-cm column packed with L1 (likely C8 or C18).
    • Detection: UV detector at 278 nm.
    • Flow Rate: About 1.5 mL/min.
    • Column Temperature: 30 ± 1 °C.
  • System Suitability: The chromatogram from a resolution solution must show resolution (R) of not less than 6 between the ciprofloxacin ethylenediamine analog peak and the ciprofloxacin peak. The tailing factor for the ciprofloxacin peak should be not more than 2.5.

2. In Silico Modeling of Drug-Drug Interactions This protocol uses software to simulate and understand the reduced absorption of ciprofloxacin when co-administered with metal cations [3].

  • Software: GastroPlus (Simulations Plus Inc., USA) based on the Advanced Compartmental Absorption and Transit (ACAT) model.
  • Input Parameters:
    • Physicochemical: Molecular weight (385.8 g/mol), logP (1.32), pKa (6.16 and 8.62), solubility profile, and permeability.
    • Physiological: Human Physiology Fasted mode is selected to simulate overnight fasted conditions.
    • Pharmacokinetic: Experimentally determined or literature-derived values for clearance, volume of distribution, and elimination half-life.
  • Simulation: The model is optimized and run with and without the presence of metallic compounds (e.g., Al³⁺, Ca²⁺, Zn²⁺) to simulate the interaction. The key outcome is the predicted reduction in the Area Under the Curve (AUC), which correlates with bioavailability.

3. Preparation of Ciprofloxacin-Loaded Solid Lipid Nanoparticles (SLN) This experimental method addresses the challenge of loading the hydrophilic hydrochloride salt into lipid-based carriers by converting it to the free base [7].

  • Method: Quasi-emulsion solvent diffusion (QESD) or Solvent Injection (SI).
  • Key Step (In-situ Free Base Conversion): A stoichiometric amount of triethylamine (TEA) is added to a suspension of Ciprofloxacin Hydrochloride in acetone. This converts the salt to the more lipophilic free base, enhancing encapsulation in the lipid matrix.
  • Formulation: The lipid phase (e.g., glycerides) is melted and mixed with the drug-TEA solution. This mixture is then injected into an aqueous surfactant solution under stirring.
  • Characterization: The resulting SLN are characterized for mean particle size (typically 250-350 nm), polydispersity index (PdI), zeta potential (can be modulated with cationic lipids), and encapsulation efficiency (often >85%).

Experimental Workflow and Relationship Logic

The following diagram illustrates the logical workflow and relationships between the different experimental protocols and monograph specifications discussed above, providing an overview of the quality control and research process.

Start Ciprofloxacin HCl Monohydrate Sample Sub_Identity Identity Tests Start->Sub_Identity Sub_Assay HPLC Assay & Purity Start->Sub_Assay Sub_Properties Physicochemical Properties Start->Sub_Properties TLC TLC Sub_Identity->TLC e.g., TLC vs. RS HPLC HPLC Sub_Assay->HPLC Chromatographic Separation pH_test pH_test Sub_Properties->pH_test pH 3.0-4.5 Water_content Water_content Sub_Properties->Water_content Water 4.7-6.7% Result_Identity Result_Identity TLC->Result_Identity Matches RS Result_Assay Result_Assay HPLC->Result_Assay Meets 98-102% Result_Purity Result_Purity HPLC->Result_Purity Impurities < 0.5% Result_pH Result_pH pH_test->Result_pH Within spec Result_Water Result_Water Water_content->Result_Water Within spec Release Product Conforms to USP Standards Result_Assay->Release All tests pass Result_Purity->Release Result_Identity->Release Result_pH->Release Result_Water->Release Properties_Data Physicochemical Data (MW, pKa, LogP) Model In-Silico Absorption Model (e.g., GastroPlus) Properties_Data->Model Simulation Simulate DDI (e.g., with metal cations) Model->Simulation Prediction Predict Bioavailability Reduction Simulation->Prediction

Research and Development Considerations

  • Bioavailability Challenges: Ciprofloxacin is a BCS Class 4 drug (low solubility, low permeability), and its absorption is significantly impaired by co-administration with polyvalent metal cations (e.g., in antacids), primarily due to reduced solubility from complexation [3]. This is a critical factor for formulation scientists to overcome.
  • Nanotechnology Approaches: To counter solubility issues and bacterial resistance, research into lipid-based nanocarriers like Solid Lipid Nanoparticles (SLNs) is active. A key strategy involves converting the hydrochloride salt to its free base in situ for more efficient encapsulation into lipid matrices [7].
  • Advanced Modeling: Physiologically based absorption models (e.g., using GastroPlus) are valuable in silico tools. They can simulate complex drug-drug and drug-food interactions, complementing in vitro studies and aiding in biopharmaceutical characterization during development [3].

References

Ciprofloxacin hydrochloride monohydrate vs ciprofloxacin base

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Properties

The table below summarizes the fundamental differences between these two solid forms.

Property Ciprofloxacin Hydrochloride Monohydrate Ciprofloxacin Base (Zwitterion)
Chemical Nature Salt (cationic) Zwitterion [1]
State Crystalline solid [1] Crystalline solid [1]
pKa Values Carboxyl group: ~6.0; Piperazinyl group: ~8.6 [1] Carboxyl group: ~6.0; Piperazinyl group: ~8.6 [1]
BCS Classification Class IV (Low solubility, low permeability) [2] [3] [4] Class IV (Low solubility, low permeability) [2] [3] [4]
Aqueous Solubility ~30.0 mg/mL at 25°C [1] ~0.06 mg/mL at 25°C [1]
Key Solid-State Feature Ionic bonding with chloride counterion; often hygroscopic and forms hydrates [1] Molecules form centrosymmetric dimers via hydrogen bonding; can dehydrate to an anhydrous form [1]

The dramatic difference in solubility is primarily due to their protonation states. The following diagram illustrates how pH affects the dominant species of ciprofloxacin in solution, which directly influences the solubility of each solid form.

CiprofloxacinSpeciation LowpH Low pH (pH < 5) Cation Cationic Form (Cipro+) High Solubility LowpH->Cation Dominant MidpH Neutral pH (5-8.5) Zwitterion Zwitterionic Form (Cipro±) Low Solubility MidpH->Zwitterion Dominant HighpH High pH (pH > 8.5) Anion Anionic Form (Cipro-) High Solubility HighpH->Anion Dominant

Ciprofloxacin HCl monohydrate, being a salt, starts in the cationic form, leading to its high initial solubility. In contrast, the base form is a zwitterion, which has inherently low solubility in the neutral pH range [1].

Experimental Data and Performance

The following table compares the experimental performance data relevant to drug development.

Experimental Aspect This compound Ciprofloxacin Base (Zwitterion)
Bioavailability 70-80% (oral) [5] Expected to be lower due to poor solubility.
Critical Excipient & DDI Antacids (& other polyvalent cations): Form insoluble complexes, drastically reducing dissolution rate and absorption. Administer at least 2 hrs before or 4 hrs after antacids [5] [6]. Similar interaction profile with polyvalent cations.

| Formulation Strategies | - Standard for immediate-release (IR) oral tablets [5].

  • Used in IV solutions [5]. | - Primarily used as a starting material for salt formation.
  • Can be used to create novel multicomponent crystals (e.g., salicylate salt) to improve solubility profile [4]. | | Stability Considerations | - Avoid concurrent administration with dairy products or calcium-fortified juices [5]. | - The anhydrous zwitterion can absorb water and form hydrates upon suspension in water or exposure to humidity [1]. |

Detailed Experimental Protocols

For your experimental work, here are detailed methodologies for two key tests cited in the comparison.

Determination of Neutralization Capacity for Antacids

This protocol is crucial for studying drug-drug interactions (DDI) with ciprofloxacin [6].

  • Procedure:
    • Weigh ten antacid tablets and calculate the average tablet weight. Grind them into a fine, uniform powder.
    • Transfer a powder quantity equivalent to the average tablet weight into a 250 mL beaker.
    • Add 50 mL of water and mix on a magnetic stirrer at 200 rpm for 2 minutes.
    • Precisely add 50 mL of 1.0 mol/dm³ HCl titrimetric solution and continue stirring (200 rpm) for exactly 10 minutes.
    • Titrate the excess hydrochloric acid with 1.0 mol/dm³ NaOH titrimetric solution to a stable pH of 3.5.
  • Calculation: The neutralization capacity is expressed in milliequivalents (mEq) of acid neutralized per tablet.
In Vitro Dissolution and Solubility Studies

These methods are fundamental for evaluating biopharmaceutical performance [4] [1].

  • Dissolution Test Protocol (for Tablets):
    • Apparatus: USP Apparatus 2 (Paddle).
    • Medium: 900 mL of 0.1 mol/dm³ HCl (pH ~1.2), equilibrated at 37°C ± 0.5°C.
    • Speed: 50 rpm.
    • Sampling: Withdraw 5 mL aliquots at specified time points (e.g., 30 minutes).
    • Analysis: Filter samples and quantify the drug concentration by UV-Vis spectrophotometry at the appropriate wavelength (e.g., 276 nm for ciprofloxacin), using a pre-constructed calibration curve [6].
  • Solubility Study Protocol:
    • Media: Use biorelevant media such as HCl solution (pH 1.2) and phosphate buffer (pH 6.8).
    • Procedure: Place an excess of the solid form in the medium and agitate using an orbital shaker.
    • Measurement: Determine the concentration of ciprofloxacin in the saturated solution every 24 hours until equilibrium is reached (typically 24-72 hours) using UV-Vis spectrophotometry [4].

Research Implications and Conclusion

The choice between this compound and the base form has significant practical implications for your drug development projects.

  • Ciprofloxacin HCl Monohydrate is the preferred starting material for most conventional oral and IV formulations due to its high solubility and bioavailability. Its main challenge is managing interactions with polyvalent cations.
  • Ciprofloxacin Base (Zwitterion) is valuable for developing novel solid forms. Its poor solubility makes it unsuitable for direct formulation, but it is an excellent candidate for creating salts or cocrystals with organic acids (e.g., salicylate) to potentially overcome the common ion effect and improve the solubility profile in the gastrointestinal environment [4].

References

Pharmacokinetic Parameters of Ciprofloxacin and Other Fluoroquinolones

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key pharmacokinetic parameters after a single oral dose, as reported in a six-period crossover study in 12 healthy volunteers. Ciprofloxacin's data is presented alongside five other fluoroquinolones for comparison [1].

Fluoroquinolone Dose (mg) Cmax (μg/mL) AUCtot (μg·h/mL) Elimination Half-Life (h)
Ciprofloxacin 250 Information missing [1] 5.75 ± 1.25 5.37 ± 0.82
Gatifloxacin 400 3.42 ± 0.74 30 ± 3.8 Information missing
Grepafloxacin 600 Information missing Information missing 12.12 ± 3.93
Levofloxacin 500 6.21 ± 1.34 44.8 ± 4.4 Information missing
Moxifloxacin 400 4.34 ± 1.61 39.3 ± 5.35 Information missing
Trovafloxacin 200 Information missing Information missing Information missing

To enable a direct comparison independent of the administered dose, the same study also calculated the parameters for a normalized 200 mg dose [1].

Fluoroquinolone Cmax for 200 mg (μg/mL) AUCtot for 200 mg (μg·h/mL)
Ciprofloxacin 0.92* 4.6 ± 1.0
Gatifloxacin 1.71 15.0
Grepafloxacin Information missing Information missing
Levofloxacin 2.48 ± 0.53 17.9
Moxifloxacin 2.17 ± 0.81 19.7 ± 2.67
Trovafloxacin 2.09 ± 0.58 19.5 ± 3.1

Note: The Cmax for a 200 mg ciprofloxacin dose was calculated from the 250 mg dose data assuming linear pharmacokinetics [1].

Experimental Protocol from Key Study

The data in the tables above were generated using the following rigorous methodology [1].

  • Study Design: An open, randomized, six-period crossover study.
  • Volunteers: 12 healthy Caucasian volunteers (6 men, 6 women) aged 21-35 years with normal renal and hepatic function.
  • Dosing: After an overnight fast, volunteers received single oral doses of each drug with 240 mL of water, followed by a 2-week washout period between each drug.
  • Sample Collection:
    • Serum: Blood samples were collected before dosing and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours after medication.
    • Urine: Urine was collected predose and over intervals of 0–3, 3–6, 6–12, 12–24, and 24–48 hours post-medication.
  • Bioanalysis: Concentrations of all six fluoroquinolones in serum and urine were determined using a validated high-performance liquid chromatography (HPLC) method. The methods had defined limits of detection (0.02-0.06 mg/L in serum) and demonstrated good precision.
  • Pharmacokinetic Analysis: Serum and urine data were analyzed using an open two-compartment model. Dose-dependent parameters (AUCtot and Cmax) were normalized to a dose per 70 kg of body weight.

Key Pharmacodynamic Concepts for Ciprofloxacin

For researchers, the pharmacodynamic (PD) indices that predict ciprofloxacin efficacy are crucial for dose optimization, especially in special populations.

  • Primary PD Index: Ciprofloxacin exhibits concentration-dependent killing. The primary PK/PD index predictive of clinical and microbiological success is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) [2] [3].
  • Target Attainment: A free-drug AUC/MIC (ƒAUC/MIC) ratio of ≥ 100 is a common target [3]. For a MIC of 0.5 mg/L, one study found that only 16.7% of critically ill patients achieved this target with a standard dose of 400 mg every 12 hours, suggesting higher doses (e.g., 1200 mg/day) may be needed in this population [3].
  • Secondary Indices: A Cmax/MIC ratio of > 8-10 is also considered important to prevent the emergence of bacterial resistance [3].

The diagram below illustrates these core concepts and the relationship between a drug's pharmacokinetics and its pharmacodynamic effects.

pharmacist_pk_pd Key Pharmacokinetic/Pharmacodynamic Relationships for Ciprofloxacin cluster_pk Key Ciprofloxacin PK Parameters cluster_pd Key Bacterial PD Parameter cluster_indices Critical Efficacy & Resistance Prevention Targets PK Pharmacokinetics (PK) 'What the body does to the drug' Target PK/PD Target Indices PK->Target Drives PD Pharmacodynamics (PD) 'What the drug does to the body' PD->Target Defines AUCMIC AUC₂₄ / MIC ≥ 100-125 (Primary Efficacy Target) Target->AUCMIC CmaxMIC Cₘₐₓ / MIC > 8-10 (Prevents Resistance) Target->CmaxMIC Cmax Cₘₐₓ Peak Serum Concentration Cmax->Target AUC AUC Area Under the Curve AUC->Target HalfLife Half-Life (T½) MIC MIC Minimum Inhibitory Concentration MIC->Target

Additional Ciprofloxacin-Specific Pharmacokinetic Data

For comprehensive modeling, other studies and drug labels report the following parameters for ciprofloxacin [4] [5] [6]:

  • Bioavailability: 70-80% [4] [6].
  • Volume of Distribution (Vd): 2–3 L/kg, indicating extensive tissue distribution [4] [5].
  • Protein Binding: 20-40% [5] [6].
  • Metabolism: Partially metabolized in the liver (primarily by CYP1A2) to four metabolites [4] [5].
  • Elimination:
    • Half-life: Approximately 4 hours in healthy adults [4] [6].
    • Excretion: 40-50% of an oral dose is excreted unchanged in the urine via glomerular filtration and tubular secretion. Biliary and transintestinal excretion accounts for 20-35% of the dose recovered in feces [4] [5].

References

Ciprofloxacin hydrochloride monohydrate purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Purity Assessment

The following tables summarize the core parameters for two established methods.

Table 1: RP-HPLC Method for Simultaneous Quantification [1]

This method is designed for analyzing Ciprofloxacin in a complex formulation with other active ingredients, demonstrating its specificity.

Parameter Description
Objective Simultaneous quantification of Ciprofloxacin, Curcumin, and Piperine in a topical dosage form [1].
Instrumentation HPLC (LC 2030 Shimadzu) with UV detection [1].
Wavelength 278 nm [1].
Linearity Correlation coefficient (r²) of 0.9957 for Ciprofloxacin [1].
Validation Validated per ICH Q2(R1) guidelines for specificity, accuracy, precision, and linearity [1].

Table 2: Spectrophotometric Method for Ciprofloxacin Determination [2]

This method offers a simpler, cost-effective alternative for quantifying Ciprofloxacin in pharmaceutical preparations.

Parameter Description
Objective Quantification of Ciprofloxacin in pure form and pharmaceutical preparations via charge-transfer complex [2].
Principle Reaction of the drug's secondary amine with sodium nitroprusside (SNP) and hydroxylamine in an alkaline medium [2].
Instrumentation UV-Visible spectrophotometer with 1.0 cm quartz cells [2].
Wavelength 440 nm [2].
Linear Range 50.0 - 250.0 μg/mL [2].
Validation Validation included interference studies, accuracy, precision, and application to pharmaceutical formulations [2].

Workflow for Purity Analysis

The diagram below outlines the general decision-making and experimental workflow for assessing the purity of Ciprofloxacin hydrochloride monohydrate using these methods.

Start Start: Purity Assessment of Ciprofloxacin HCl Monohydrate Decision1 Need to analyze in a complex mixture? Start->Decision1 MethodHPLC Method 1: RP-HPLC Decision1->MethodHPLC Yes MethodSpec Method 2: Spectrophotometry Decision1->MethodSpec No GoalHPLC Objective: Specific, simultaneous quantification of multiple APIs MethodHPLC->GoalHPLC GoalSpec Objective: Direct quantification of Ciprofloxacin MethodSpec->GoalSpec WaveHPLC Detection: UV at 278 nm GoalHPLC->WaveHPLC WaveSpec Detection: Visible at 440 nm (via colored complex) GoalSpec->WaveSpec PrepHPLC Sample Prep: Dissolve in mobile phase or solvent WaveHPLC->PrepHPLC PrepSpec Sample Prep: React with SNP & NH₂OH in alkaline medium WaveSpec->PrepSpec Validate Validation per ICH Guidelines PrepHPLC->Validate PrepSpec->Validate

Interpretation of Experimental Data

To effectively utilize these methods, consider the following:

  • Method Selection: The RP-HPLC method is a stability-indicating assay, crucial for separating and quantifying the main drug from its degradation products, especially in formulation development [1]. The spectrophotometric method is simpler and faster, suitable for raw material quantification or less complex formulations [2].
  • Key Parameters: For HPLC, the correlation coefficient (r² > 0.995) confirms the method's suitability for quantitative analysis. For spectrophotometry, the formation of a colored complex with a distinct absorbance peak at 440 nm is the foundation for accurate measurement [1] [2].
  • Sample Preparation: Note the critical difference. The spectrophotometric method requires a specific chemical reaction to produce a measurable signal, whereas HPLC typically involves dissolving the sample in a suitable solvent [2] [1].

References

Ciprofloxacin hydrochloride monohydrate antibacterial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Activity Comparison of Ciprofloxacin

The tables below summarize minimum inhibitory concentration (MIC) data, where a lower value indicates greater potency, from key in vitro studies.

Table 1: Comparison with Other Fluoroquinolones against Resistant Strains [1] This table shows the activity of various fluoroquinolones against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa in their planktonic (free-floating) state.

Fluoroquinolone MIC for MRSA (µg/mL) MIC for P. aeruginosa (µg/mL)
Ciprofloxacin 0.26 0.15
Moxifloxacin 0.049 1.92
Gatifloxacin 0.39 0.78
Levofloxacin 0.78 0.86
Norfloxacin 3.12 0.49
Ofloxacin 0.78 1.92

Table 2: Activity of Novel Ciprofloxacin Hybrids [2] This table demonstrates the enhanced potency of new hybrid compounds compared to the parent ciprofloxacin molecule against a range of clinical isolates. ATCC and CMCC refer to standard microbial culture collections.

| Compound | Gram-Positive Strains MIC (µg/mL) | Gram-Negative Strains MIC (µg/mL) | | :--- | :--- | :--- | | | S. aureus 25923 | S. aureus 6538 | E. coli 25922 | P. aeruginosa 27853 | | Ciprofloxacin (CIP) | 0.25 | 0.25 | 0.25 | 1 | | Hybrid 8b | 0.0625 | 0.25 | 0.5 | 1 | | Hybrid 7b | 0.125 | 0.5 | 1 | 2 |

Detailed Experimental Protocols

The comparative data is derived from standardized and specialized methodologies essential for reproducibility in research.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) The MIC values in [2] and [1] were determined using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines [1].

  • Procedure: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). The plate is incubated at 37°C for 18-24 hours [1].
  • Endpoint: The MIC is the lowest concentration of the antibiotic that visually prevents visible bacterial growth [1].

2. Calgary Biofilm Device for Minimum Biofilm Eradication Concentration (MBEC) To model biofilm-associated resistance, [1] used the Calgary Biofilm Device.

  • Procedure: A specialized peg lid is placed into a well containing bacterial broth and incubated, allowing biofilms to form on the pegs. The lid with mature biofilms is then transferred to a "challenge plate" containing serial dilutions of antibiotics. After incubation, the peg lid is placed into a "recovery plate" with fresh broth [1].
  • Endpoint: The MBEC is the lowest antibiotic concentration that prevents biofilm regrowth in the recovery plate, indicating biofilm eradication [1].

3. Checkerboard Synergy Assay This method, used in [3], evaluates the synergistic effect of drug combinations.

  • Procedure: A two-dimensional checkerboard layout is set up in a microtiter plate, with serial dilutions of one drug (e.g., ciprofloxacin) along one axis and another drug (e.g., an antidepressant) along the other. Each well is then inoculated with bacteria.
  • Endpoint: The Fractional Inhibitory Concentration Index (FICI) is calculated. A FICI of ≤0.5 indicates synergy, meaning the combination is significantly more effective than either drug alone [3].

The workflow for the key experiments cited is summarized in the diagram below.

G cluster_mic Broth Microdilution (MIC) cluster_mbec Calgary Biofilm (MBEC) cluster_synergy Checkerboard (Synergy) Start Start Experiment MIC1 Prepare antibiotic serial dilutions Start->MIC1 MBEC1 Grow biofilm on pegs Start->MBEC1 SYN1 Create 2D grid with serial dilutions of Drug A & B Start->SYN1 MIC2 Inoculate with bacteria (5x10⁵ CFU/mL) MIC1->MIC2 MIC3 Incubate 37°C for 18-24h MIC2->MIC3 MIC4 Read MIC: Lowest concentration with no visible growth MIC3->MIC4 MBEC2 Transfer pegs to antibiotic challenge plate MBEC1->MBEC2 MBEC3 Incubate to allow treatment penetration MBEC2->MBEC3 MBEC4 Transfer to recovery plate for final incubation MBEC3->MBEC4 MBEC5 Read MBEC: Lowest concentration that prevents regrowth MBEC4->MBEC5 SYN2 Inoculate all wells with bacteria SYN1->SYN2 SYN3 Incubate 37°C for 18-24h SYN2->SYN3 SYN4 Calculate FIC Index (FICI ≤ 0.5 = Synergy) SYN3->SYN4

Key Comparative Findings and Novel Developments

1. Performance Against Resistant Strains and Biofilms

  • Potency vs. Other Fluoroquinolones: Against problematic pathogens like Pseudomonas aeruginosa, ciprofloxacin was the most potent fluoroquinolone tested (MIC 0.15 µg/mL), whereas moxifloxacin was most potent against MRSA (MIC 0.049 µg/mL) [1].
  • Biofilm Resistance: A critical finding is that biofilm cells are significantly less susceptible to antibiotics than their planktonic counterparts. This highlights the limitation of using only standard MIC data for infections where biofilms are present [1].

2. Synergistic Drug Combinations

  • Repositioned Antidepressants: A promising strategy to combat multidrug-resistant (MDR) bacteria is combination therapy. The antidepressants fluoxetine and paroxetine demonstrated synergistic effects when combined with ciprofloxacin against a panel of seventy ciprofloxacin-resistant clinical isolates. This combination increased the antibacterial activity of ciprofloxacin by eight-fold, with notable efficacy against Acinetobacter baumannii, Enterococcus faecium, and Klebsiella pneumoniae [3].

3. Novel Ciprofloxacin Hybrid Molecules

  • Rational Drug Design: To address bacterial resistance, researchers have designed and synthesized new hybrid molecules by conjugating ciprofloxacin with indole or acetophenone moieties [2].
  • Enhanced Activity: One of the most active hybrids, compound 8b, showed equal or superior activity to ciprofloxacin itself against a range of Gram-positive and Gram-negative pathogens. It also demonstrated a superior bactericidal capability and an undetectably low resistance frequency, making it a promising candidate for further development [2].
  • Similar Binding Mode: Molecular docking studies indicated that hybrid 8b maintains a binding mode to the DNA gyrase enzyme similar to ciprofloxacin, preserving its mechanism of action while improving efficacy [2].

Conclusion for Research and Development

The experimental data indicates that while ciprofloxacin remains a benchmark for anti-pseudomonal activity, its efficacy can be surpassed by other agents in specific contexts (e.g., moxifloxacin against MRSA). The significant challenge of biofilm-mediated resistance necessitates specialized testing like the MBEC assay.

The most promising avenues for future drug development appear to be:

  • The creation of novel hybrid molecules, such as the ciprofloxacin-indole/acetophenone hybrids, which show improved potency and lower resistance development.
  • The exploration of synergistic combinations with non-antibiotic drugs, which can resurrect the activity of ciprofloxacin against resistant strains.

References

Ciprofloxacin hydrochloride monohydrate different salt forms

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ciprofloxacin Salt Forms

Salt Form Key Characteristics & Experimental Data Preparation Method Key Findings & Performance

| Hydrochloride Monohydrate (CFX-HCl·H₂O) [1] [2] | - Commercial standard form.

  • High solubility in water (30 mg/mL at 25°C) [1].
  • Cationic species (piperazine protonated) at low pH [1]. | Commercial synthesis. | - High solubility is advantageous for formulations [1].
  • Potential for common ion effect in the stomach, potentially reducing bioavailability [3]. | | Sodium Salt (Anionic Form) [1] | - Anionic species (piperazine deprotonated) at high pH [1].
  • Isolated as a previously unreported monohydrate phase [1]. | Stoichiometric neutralization of ciprofloxacin with aqueous NaOH, isolated by lyophilization [1]. | - Provides a clear spectroscopic fingerprint distinct from the zwitterion and cationic forms [1]. | | Organic Acid Salts (Novel Dicarboxylic Acid Salts) [4] | - Salts with succinic (SA), glutaric (GA), adipic (AA), and pimelic (PA) acids.
  • All novel crystal structures.
  • Retained antibacterial activity (MIC: 0.004-0.008 g/L) [4]. | Prepared by mechanochemical synthesis and solvent crystallization [4]. | - Modified physicochemical properties.
  • The glutaric acid (GA) salt showed substantially higher solubility than CFX-HCl·H₂O [4]. | | Salicylate Salt (1.75 Hydrate) [3] | - Crystal structure confirmed by SCXRD.
  • Piperazinyl group of ciprofloxacin is protonated.
  • Layered arrangement with salicylic acid [3]. | Slow evaporation from a methanol-water solution of ciprofloxacin and salicylic acid [3]. | - Better solubility and dissolution profile than original ciprofloxacin crystal [3].
  • Dehydrates upon grinding to form an anhydrous phase [3]. |

Experimental Protocols for Key Studies

The comparative data comes from robust experimental methodologies. Here are the protocols from two key studies.

Protocol 1: Preparation and Analysis of Ciprofloxacin Zwitterion, Cationic, and Anionic Salts [1]

This study provided the foundational spectral data for distinguishing different ciprofloxacin forms.

  • 1. Sample Preparation

    • Ciprofloxacin Zwitterion (Cipro(z)): Commercial anhydrous ciprofloxacin was used.
    • Cationic Chloride Salt (CiproCl): Prepared by stoichiometric neutralization of ciprofloxacin with standard aqueous HCl, isolated by lyophilization.
    • Anionic Sodium Salt (NaCipro): Prepared by stoichiometric neutralization of ciprofloxacin with standard aqueous NaOH, isolated by lyophilization. This resulted in a novel monohydrate phase.
  • 2. Characterization Techniques

    • X-ray Diffraction (XRD): Used to confirm the crystal structure of all solid forms.
    • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): Conducted under air and nitrogen to study thermal stability and dehydration.
    • Vibrational Spectroscopy: FT-Raman and FTIR (Attenuated Total Reflectance mode) spectra were recorded to identify characteristic spectral fingerprints.
    • Solid-State NMR: 13C Cross-Polarized Magic-Angle Spinning (CP-MAS) NMR spectra were acquired and supported by Density Functional Theory (DFT) calculations to assign chemical shifts.

The workflow for this comprehensive characterization is summarized below.

Start Start: Sample Preparation Char Characterization of Solid Forms Start->Char XRD X-ray Diffraction (XRD) Char->XRD TGA Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) Char->TGA Vib Vibrational Spectroscopy (FTIR and Raman) Char->Vib NMR Solid-State NMR (13C CP-MAS) Char->NMR Calc DFT Calculations Char->Calc Result Result: Spectral Fingerprints for Each Form XRD->Result TGA->Result Vib->Result NMR->Result Calc->Result

Protocol 2: Synthesis and Evaluation of Novel Dicarboxylic Acid Salts [4]

This study highlights the strategy of using organic salts to improve physicochemical properties.

  • 1. Salt Preparation

    • Method: Mechanochemical synthesis (grinding) and solvent crystallization.
    • Acids Used: Succinic (SA), glutaric (GA), adipic (AA), and pimelic (PA) acids.
    • Interaction: Predicted to form a carboxylic acid:secondary amine synthon with ciprofloxacin.
  • 2. Characterization and Evaluation

    • Structural Analysis: Single crystal and powder X-ray diffraction (confirmed novel structures via Cambridge Structural Database).
    • Physical Properties: Fourier-Transform Infrared Spectroscopy (FTIR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), scanning electron microscopy (SEM).
    • Performance Metrics:
      • Aqueous Solubility: Measured and compared to CFX-HCl·H₂O.
      • Antimicrobial Activity: Determined via Minimum Inhibitory Concentration (MIC) assays against bacterial strains.

Key Insights for Research and Development

The data suggests several strategic directions for formulation scientists:

  • Addressing Solubility Limitations: While CFX-HCl·H₂O is highly soluble, the common ion effect can be a drawback in gastric environments [3]. Organic acid salts, particularly the glutarate and salicylate salts, offer a demonstrated path to higher solubility and improved dissolution profiles [4] [3].
  • Beyond Conventional Forms: The successful creation and characterization of novel salts like the sodium monohydrate and various dicarboxylates prove that the solid-form landscape of ciprofloxacin is still expanding [1] [4]. This provides multiple avenues for creating new intellectual property.
  • Techniques for Solid Form Characterization: The combination of XRD, thermal analysis, vibrational spectroscopy, and solid-state NMR is a powerful toolkit for unequivocally identifying and differentiating between ciprofloxacin salt forms, as their spectral fingerprints are distinct [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

385.1204620 Da

Monoisotopic Mass

385.1204620 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4BA73M5E37

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 171 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 144 of 171 companies with hazard statement code(s):;
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (79.86%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of chronic pulmonary infections caused by Pseudomonas aeruginosa

Livertox Summary

Ciprofloxacin is a second generation fluoroquinolone antibiotic that is widely used in the therapy of mild-to-moderate urinary and respiratory tract infections caused by susceptible organisms. Ciprofloxacin has been linked to rare but convincing instances of liver injury that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Quinolones; Fluoroquinolones

Pharmacology

Ciprofloxacin Hydrochloride is the hydrochloride salt form of ciprofloxacin, a fluoroquinolone related to nalidixic acid with antibacterial activity. Ciprofloxacin hydrochloride exerts its bactericidal effect by interfering with the bacterial DNA gyrase, thereby inhibiting the DNA synthesis and preventing bacterial cell growth.

MeSH Pharmacological Classification

Cytochrome P-450 CYP1A2 Inhibitors

Pictograms

Irritant

Irritant

Other CAS

128074-72-6
86393-32-0

Metabolism Metabolites

Hepatic. Four metabolites have been identified in human urine which together account for approximately 15% of an oral dose. The metabolites have antimicrobial activity, but are less active than unchanged ciprofloxacin. Route of Elimination: Approximately 40 to 50% of an orally administered dose is excreted in the urine as unchanged drug. Half Life: 4 hours

Wikipedia

Ciprofloxacin hydrochloride hydrate

FDA Medication Guides

CIPRO
CIPROFLOXACIN HYDROCHLORIDE
CIPROFLOXACIN
TABLET;ORAL
INJECTABLE;INJECTION
FOR SUSPENSION;ORAL
BAYER HLTHCARE
09/20/2024
03/25/2022
CIPRO XR
CIPROFLOXACIN; CIPROFLOXACIN HYDROCHLORIDE
TABLET, EXTENDED RELEASE;ORAL
BAYER HLTHCARE
03/30/2021
PROQUIN XR
CIPROFLOXACIN HYDROCHLORIDE
DEPOMED INC
08/15/2011

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Camacho-Ortiz A, Gutiérrez-Delgado EM, Garcia-Mazcorro JF, Mendoza-Olazarán S, Martínez-Meléndez A, Palau-Davila L, Baines SD, Maldonado-Garza H, Garza-González E. Randomized clinical trial to evaluate the effect of fecal microbiota transplant for initial Clostridium difficile infection in intestinal microbiome. PLoS One. 2017 Dec 20;12(12):e0189768. doi: 10.1371/journal.pone.0189768. eCollection 2017. PubMed PMID: 29261736.
2: Kirchhoff J, Glaser U, Bohnert JA, Pletz MW, Popp J, Neugebauer U. Simple ciprofloxacin resistance test and determination of minimal inhibitory concentration (MIC) within two hours using Raman spectroscopy. Anal Chem. 2017 Dec 20. doi: 10.1021/acs.analchem.7b03800. [Epub ahead of print] PubMed PMID: 29260541.
3: Alkathiri B, El-Khadragy MF, Metwally DM, Al-Olayan EM, Bakhrebah MA, Abdel Moneim AE. Pomegranate (Punica granatum) Juice Shows Antioxidant Activity against Cutaneous Leishmaniasis-Induced Oxidative Stress in Female BALB/c Mice. Int J Environ Res Public Health. 2017 Dec 18;14(12). pii: E1592. doi: 10.3390/ijerph14121592. PubMed PMID: 29258248.
4: Elal Mus T, Cetinkaya F, Cibik R, Soyutemiz GE, Simsek H, Coplu N. Pathogenicity determinants and antibiotic resistance profiles of enterococci from foods of animal origin in Turkey. Acta Vet Hung. 2017 Dec;65(4):461-474. doi: 10.1556/004.2017.044. PubMed PMID: 29256290.
5: Ge Y, Chen X, Huang Y, Lyu H, Zhao Z, Zhou Y. [Drug resistance and protoporphyrin ferrochelatase of Ralstonia mannitolilytica]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2017 Jul 25;46(4):413-420. Chinese. PubMed PMID: 29256231.
6: Drobnis EZ, Nangia AK. Antimicrobials and Male Reproduction. Adv Exp Med Biol. 2017;1034:131-161. doi: 10.1007/978-3-319-69535-8_10. PubMed PMID: 29256130.
7: Kao WC, Belkin S, Cheng JY. Microbial biosensing of ciprofloxacin residues in food by a portable lens-free CCD-based analyzer. Anal Bioanal Chem. 2017 Dec 18. doi: 10.1007/s00216-017-0792-x. [Epub ahead of print] PubMed PMID: 29256081.
8: Matono T, Morita M, Yahara K, Lee KI, Izumiya H, Kaku M, Ohnishi M. Emergence of Resistance Mutations in Salmonella enterica Serovar Typhi Against Fluoroquinolones. Open Forum Infect Dis. 2017 Nov 2;4(4):ofx230. doi: 10.1093/ofid/ofx230. eCollection 2017 Fall. PubMed PMID: 29255729; PubMed Central PMCID: PMC5726467.
9: DeWolf MC, Warhold LG. Ciprofloxacin-Induced Extensor Tendon Rupture in the Hand: A Case Report. JBJS Case Connect. 2015 Apr 8;5(2):e301-e304. doi: 10.2106/JBJS.CC.N.00059. PubMed PMID: 29252438.
10: Oskooi M, Sunnerhagen T, Senneby E, Rasmussen M. A prospective observational treatment study of aerococcal urinary tract infection. J Infect. 2017 Dec 15. pii: S0163-4453(17)30406-1. doi: 10.1016/j.jinf.2017.12.009. [Epub ahead of print] PubMed PMID: 29253561.
11: Caspar Y, Hennebique A, Maurin M. Antibiotic susceptibility of Francisella tularensis subsp. holarctica strains isolated from tularaemia patients in France between 2006 and 2016. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx460. [Epub ahead of print] PubMed PMID: 29253157.
12: Harris PNA, Ben Zakour NL, Roberts LW, Wailan AM, Zowawi HM, Tambyah PA, Lye DC, Jureen R, Lee TH, Yin M, Izharuddin E, Looke D, Runnegar N, Rogers B, Bhally H, Crowe A, Schembri MA, Beatson SA, Paterson DL; MERINO Trial investigators. Whole genome analysis of cephalosporin-resistant Escherichia coli from bloodstream infections in Australia, New Zealand and Singapore: high prevalence of CMY-2 producers and ST131 carrying blaCTX-M-15 and blaCTX-M-27. J Antimicrob Chemother. 2017 Dec 14. doi: 10.1093/jac/dkx466. [Epub ahead of print] PubMed PMID: 29253152.
13: Laub K, Tóthpál A, Kovács E, Sahin-Tóth J, Horváth A, Kardos S, Dobay O. High prevalence of Staphylococcus aureus nasal carriage among children in Szolnok, Hungary. Acta Microbiol Immunol Hung. 2017 Dec 18:1-14. doi: 10.1556/030.65.2018.001. [Epub ahead of print] PubMed PMID: 29250963.
14: Nüesch-Inderbinen MT, Baschera M, Zurfluh K, Hächler H, Nüesch H, Stephan R. Clonal Diversity, Virulence Potential and Antimicrobial Resistance of Escherichia coli Causing Community Acquired Urinary Tract Infection in Switzerland. Front Microbiol. 2017 Dec 1;8:2334. doi: 10.3389/fmicb.2017.02334. eCollection 2017. PubMed PMID: 29250044; PubMed Central PMCID: PMC5716990.
15: Wang Y, Tong Y, Xu X, Zhang L. Metal-organic framework-derived three-dimensional porous Cu@graphitic octahedron carbon cages as highly efficient enrichment material for simultaneous determination of four fluoroquinolones. J Chromatogr A. 2017 Dec 11. pii: S0021-9673(17)31797-1. doi: 10.1016/j.chroma.2017.12.021. [Epub ahead of print] PubMed PMID: 29248346.
16: Hayes RA, Bennett HY, O'Hagan S. Rothia dentocariosa endophthalmitis following intravitreal injection-a case report. J Ophthalmic Inflamm Infect. 2017 Dec 16;7(1):24. doi: 10.1186/s12348-017-0142-3. PubMed PMID: 29247280.
17: Wabeto W, Abraham Y, Anjulo AA. Detection and identification of antimicrobial-resistant Salmonella in raw beef at Wolaita Sodo municipal abattoir, Southern Ethiopia. J Health Popul Nutr. 2017 Dec 16;36(1):52. doi: 10.1186/s41043-017-0131-z. PubMed PMID: 29246181.
18: Walkty A, Adam H, Baxter M, Lagacé-Wiens P, Karlowsky JA, Hoban DJ, Zhanel GG. In vitro activity of ceftolozane/tazobactam versus antimicrobial non-susceptible Pseudomonas aeruginosa clinical isolates including MDR and XDR isolates obtained from across Canada as part of the CANWARD study, 2008-16. J Antimicrob Chemother. 2017 Dec 12. doi: 10.1093/jac/dkx468. [Epub ahead of print] PubMed PMID: 29244121.
19: Song Y, Bai J, Zhang R, He H, Li C, Wang J, Li S, Peng Y, Ning B, Wang M, Gao Z. Michael-addition-mediated photonic crystals allows pretreatment-free and label-free sensoring of Ciprofloxacin in fish farming water. Anal Chem. 2017 Dec 15. doi: 10.1021/acs.analchem.7b04655. [Epub ahead of print] PubMed PMID: 29243476.
20: Naik OA, Shashidhar R, Rath D, Bandekar JR, Rath A. Characterization of multiple antibiotic resistance of culturable microorganisms and metagenomic analysis of total microbial diversity of marine fish sold in retail shops in Mumbai, India. Environ Sci Pollut Res Int. 2017 Dec 14. doi: 10.1007/s11356-017-0945-7. [Epub ahead of print] PubMed PMID: 29243150.

Explore Compound Types